N-(4-Phenylpiperidin-4-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15-13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVTFKEQVIXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579133 | |
| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |
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Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146396-04-5 | |
| Record name | N-(4-Phenyl-4-piperidinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146396-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-phenyl-4-piperidinyl) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(4-Phenylpiperidin-4-yl)acetamide
Introduction: The Significance of the 4-Amino-4-phenylpiperidine Scaffold
The 4-amino-4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. The title compound, N-(4-Phenylpiperidin-4-yl)acetamide, is a key derivative within this class, often serving as a crucial intermediate or a reference compound in the development of analgesics, receptor modulators, and other therapeutics. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most logically and efficiently approached via a two-stage process. The initial stage involves the construction of the core intermediate, 4-amino-4-phenylpiperidine. The subsequent and final stage is the selective N-acetylation of this primary amine to yield the desired product. This strategy ensures a high-yielding and clean conversion.
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of the Precursor, 4-Amino-4-phenylpiperidine
The synthesis of the crucial precursor, 4-amino-4-phenylpiperidine, can be achieved through a multi-step process starting from a protected 4-piperidone. A robust method is detailed in patent literature, which involves a Strecker-type reaction followed by a Grignard reaction and subsequent deprotection.[1]
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is protected (e.g., as a benzyl group) to prevent its interference in the subsequent Grignard reaction. The benzyl group is a common choice as it is stable under the reaction conditions and can be readily removed by catalytic hydrogenation.[1]
-
Strecker-type Synthesis: The reaction of the protected piperidone with an alkali metal cyanide and an amine forms an α-aminonitrile. This is a classic and efficient method for introducing an amino and a cyano group at the same carbon atom.[1]
-
Grignard Reaction: The addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the nitrile group of the aminonitrile, followed by hydrolysis, constructs the desired 4-phenyl-4-amino functionality.[1]
-
Deprotection: The final step in the precursor synthesis is the removal of the N-protecting group, typically via catalytic hydrogenation, to yield the free primary amine of 4-amino-4-phenylpiperidine.[1]
Stage 2: N-Acetylation of 4-Amino-4-phenylpiperidine
The final step in the synthesis is the selective N-acetylation of the primary amino group of 4-amino-4-phenylpiperidine. This is a standard transformation in organic synthesis, and several effective methods are available. A highly reliable and widely used method involves the use of acetic anhydride in the presence of a base such as pyridine.[2][3]
Caption: Experimental workflow for the N-acetylation step.
Causality Behind Experimental Choices:
-
Acetylating Agent: Acetic anhydride is an excellent choice for this transformation. It is a strong acetylating agent, and the byproduct, acetic acid, is easily removed during the work-up.[4]
-
Solvent and Base: Pyridine serves a dual role as both the solvent and a base. As a base, it neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.[2][3]
-
Temperature Control: The initial addition of acetic anhydride is performed at 0 °C to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for a sufficient duration to ensure complete conversion.[2]
-
Work-up and Purification: The work-up procedure is designed to remove the pyridine and any remaining reagents. An aqueous wash with a mild acid (like dilute HCl) will protonate and remove the pyridine, while a subsequent wash with a mild base (like saturated sodium bicarbonate solution) will remove any remaining acetic acid. The final product can then be purified by recrystallization or column chromatography to achieve high purity.[2]
Detailed Experimental Protocol: N-Acetylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-4-phenylpiperidine (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of amine).
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acetic anhydride (1.1-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Solvent Removal: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol. The solvent is then removed under reduced pressure. Co-evaporate with toluene to remove residual pyridine.[3]
-
Aqueous Work-up: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Amino-4-phenylpiperidine | 176.26 | 1.0 |
| Acetic Anhydride | 102.09 | 1.1 - 1.2 |
| Pyridine | 79.10 | Solvent/Base |
| This compound | 218.30 | - |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the protons of the piperidine ring, and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum should display a resonance for the amide carbonyl carbon (typically in the range of 168-172 ppm), along with signals for the carbons of the piperidine and phenyl rings, and the acetyl methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (218.30 g/mol ).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of this compound is a straightforward process that relies on well-established and reliable chemical transformations. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently and efficiently produce this valuable compound in high yield and purity. This guide provides the necessary framework for the successful synthesis and characterization of this compound, empowering further research and development in the field of medicinal chemistry.
References
- Kulkarni, M. V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
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PubChem. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. Retrieved from [Link]
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Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. Retrieved from [Link]
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Tandoğan, M., et al. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
- Guery, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S.
- Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
- Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).
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SpectraBase. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
- Ciriminna, R., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 596.
- Royal Society of Chemistry. (n.d.).
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- Pohland, A. (1959). 4-phenylpiperidines and their preparation. U.S.
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Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. PubMed. Retrieved from [Link]
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SpectraBase. (n.d.). N-Phenyl-N-(1-phenylpiperidin-4-yl)acetamide. Retrieved from [Link]
- NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook.
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PubChem. (n.d.). N-(4-Piperidinyl)phenylacetamide. Retrieved from [Link]
- Wang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2649.
- Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5269-5273.
- de la Torre, A., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 16(44), 8414-8428.
- Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700.4), 8700.
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An In-depth Technical Guide to N-(4-Phenylpiperidin-4-yl)acetamide: Properties, Synthesis, and Analytical Characterization
Disclaimer: Direct experimental data for N-(4-Phenylpiperidin-4-yl)acetamide is limited in publicly available scientific literature. This guide has been compiled by synthesizing information from established chemical principles and data on its immediate precursors and closely related, well-characterized analogues. The protocols and predicted data herein are intended to provide a robust framework for researchers and drug development professionals.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and neuropharmacology.[1][2] Its rigid structure allows for precise orientation of functional groups, making it an ideal template for designing ligands that target specific receptors. This compound, a derivative of this core, introduces an acetamido group at the 4-position, a modification that can significantly influence its pharmacological profile by altering its polarity, hydrogen bonding capacity, and metabolic stability. This guide provides a comprehensive technical overview of this compound, including its inferred chemical properties, a plausible synthetic route, and predicted analytical characteristics to support its identification and characterization.
Chemical Structure and Properties
This compound, also known as 4-acetamido-4-phenylpiperidine, possesses a unique architecture with a phenyl and an acetamido group sharing the same carbon atom of the piperidine ring. This arrangement creates a quaternary center, which has significant implications for its conformational behavior and receptor interactions.
Chemical Structure
Below is a 2D representation of the this compound structure.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a likely synthetic route and should be adapted and optimized based on experimental observations.
Step 1: Synthesis of 4-Amino-4-phenylpiperidine
This key intermediate can be synthesized via a multi-step process as described in the patent literature, starting from a protected 4-piperidone. [3]
-
Protection of 4-piperidone: The nitrogen of 4-piperidone is first protected, for example, as a benzyl or Boc derivative, to prevent side reactions.
-
Formation of the aminonitrile: The protected 4-piperidone is reacted with an alkali metal cyanide (e.g., NaCN) followed by an amine to form a protected 4-amino-4-cyanopiperidine intermediate. [3]3. Grignard Reaction: The aminonitrile intermediate is then treated with a phenylmagnesium halide (e.g., phenylmagnesium bromide) to introduce the phenyl group at the 4-position, yielding the protected 4-amino-4-phenylpiperidine. [3]4. Deprotection: The protecting groups are removed, typically by catalytic hydrogenation (e.g., H₂ over Pd/C) if benzyl groups are used, to yield 4-amino-4-phenylpiperidine. [3] Step 2: Acetylation of 4-Amino-4-phenylpiperidine
-
Dissolve 4-amino-4-phenylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Using silica gel with a mobile phase gradient of ethyl acetate in hexanes or methanol in DCM.
Analytical Characterization
The following section details the expected analytical data for this compound, which are crucial for its unambiguous identification and purity assessment. These predictions are based on the analysis of its functional groups and comparison with related structures.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons: Multiplet in the range of δ 7.2-7.5 ppm. - Piperidine protons: Complex multiplets between δ 1.5-3.5 ppm. - Amide NH: A broad singlet, typically downfield (δ > 7.5 ppm), which is exchangeable with D₂O. - Acetyl CH₃: A sharp singlet around δ 1.8-2.1 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals between δ 125-145 ppm. - Piperidine carbons: Signals in the aliphatic region, typically δ 30-60 ppm. - Amide carbonyl carbon: A signal around δ 170 ppm. - Acetyl methyl carbon: A signal around δ 23 ppm. |
| FT-IR (ATR) | - N-H stretch (amide): A sharp to moderately broad peak around 3300 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O stretch (amide I): A strong, sharp peak around 1650 cm⁻¹. - N-H bend (amide II): A peak around 1550 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 219.15. - Fragmentation: Expect loss of the acetamido group or fragmentation of the piperidine ring. |
Pharmacological Context and Potential Applications
The 4-phenylpiperidine core is a well-established pharmacophore. [1]Derivatives of this structure have shown activity as:
-
Opioid Receptor Ligands: The 4-phenylpiperidine scaffold is central to the structure of pethidine (meperidine) and other synthetic opioids. [1]* Dopamine Receptor Ligands: Certain 4-phenylpiperidines have been investigated as D2 receptor ligands. [4]* CCR5 Antagonists: The 4-aminopiperidine moiety is a key building block for some CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. [5] The introduction of the acetamido group at the 4-position of the 4-phenylpiperidine ring in this compound could modulate its binding to these or other biological targets. This makes it a compound of interest for screening in various pharmacological assays, particularly those related to the central nervous system.
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential in medicinal chemistry due to its structural relation to a range of bioactive molecules. While direct experimental data is sparse, this guide provides a comprehensive, inferred overview of its chemical properties, a plausible synthetic route, and expected analytical characteristics. The methodologies and data presented here offer a solid foundation for researchers to synthesize, characterize, and explore the pharmacological potential of this intriguing molecule.
References
- Method for preparing 4-amino-4-phenylpiperidines. US20040171837A1.
-
Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]
-
Deng, W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3801–3804. [Link]
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4-Phenylpiperidine. Wikipedia. [Link]
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Portoghese, P. S. (1989). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 32(5), 1059–1066. [Link]
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An In-Depth Technical Guide to the N-(4-Phenylpiperidin-4-yl)acetamide Scaffold in CNS Drug Discovery
Executive Summary: The compound N-(4-Phenylpiperidin-4-yl)acetamide, while not an active pharmaceutical ingredient itself, represents a critical molecular scaffold in modern medicinal chemistry. Its rigid 4-phenylpiperidine core is a highly privileged structure, particularly for targeting the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers and drug development professionals on the significance of this scaffold, focusing on its paramount role in the synthesis of potent opioid receptor modulators. We will dissect the structure-activity relationships of its derivatives, detail the canonical signaling pathways they modulate, and provide robust, step-by-step experimental protocols for the characterization of novel compounds built upon this versatile framework.
The 4-Phenylpiperidine Scaffold: A Privileged Structure in CNS Drug Development
The 4-phenylpiperidine motif is a cornerstone in the design of CNS-active agents.[1][2] Its structural features, including a basic nitrogen atom and a conformationally restricted phenyl group, make it an ideal starting point for creating ligands that can cross the blood-brain barrier and interact with a variety of neurotransmitter receptors.[3] Derivatives of this core structure have led to the development of numerous clinically significant drugs, ranging from opioid analgesics like fentanyl and meperidine to antipsychotics such as haloperidol.[1][4] The this compound variant provides a specific and highly adaptable platform for further chemical elaboration, particularly in the quest for potent and selective opioid receptor ligands.[5][6]
Physicochemical Properties and Synthesis
Understanding the fundamental properties and synthesis of the core scaffold is essential for its application in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molar Mass | 218.29 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases.
Representative Synthesis of the Scaffold
The synthesis of this compound is typically achieved through multi-step processes. A common approach involves the alkylation of appropriate amine precursors.[7] While various specific methods exist, the general principle allows for the controlled construction of the core structure, ready for further derivatization.
Mechanism of Action of Key Derivatives: Opioid Receptor Modulation
The primary therapeutic relevance of the this compound scaffold lies in its use to create potent agonists and antagonists for opioid receptors, which are G-protein coupled receptors (GPCRs) central to pain modulation.[8][9][10] The three main subtypes are the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors.[10][11]
Structure-Activity Relationships (SAR)
Modifications at key positions of the this compound scaffold dramatically influence receptor affinity, selectivity, and efficacy (the ability to activate the receptor).
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Small alkyl groups often yield potent agonists, while larger or specific aralkyl groups can confer antagonist properties or alter selectivity between receptor subtypes.[5][6][12][13]
-
Phenyl Ring Substitution: Modifications to the 4-phenyl group can enhance potency. For instance, a hydroxyl group in the meta position of the phenyl ring is a common feature in many potent opioid ligands, as it can form key hydrogen bonds within the receptor's binding pocket.[3]
-
Acetamide Group: The acetamide moiety itself can be replaced with other groups, such as propionamide, to fine-tune interactions with the receptor. This position is crucial for the high potency seen in fentanyl and its analogs.[5][6]
Signaling Pathways of Opioid Receptors
As members of the Gi/o family of GPCRs, opioid receptors, upon activation by an agonist, initiate a canonical intracellular signaling cascade.[8][9][11][14]
-
G-Protein Activation: Agonist binding induces a conformational change in the receptor, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit.[14]
-
G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[8][14]
-
Downstream Effectors:
-
Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][14][15]
-
Gβγ subunits directly modulate ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10][14][15]
-
-
Cellular Response: The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of VGCCs reduces neurotransmitter release.[10] Together, these actions decrease neuronal excitability, producing the analgesic effects characteristic of opioids.[11]
A secondary pathway involves the recruitment of β-arrestin, which leads to receptor desensitization, internalization, and can also initiate separate signaling cascades, some of which are associated with the adverse effects of opioids.[8][11][16]
Caption: Canonical Gi/o signaling pathway following opioid receptor activation.
Experimental Workflows for Characterizing Novel Derivatives
A systematic approach is required to determine the pharmacological profile of a novel compound derived from the this compound scaffold. The workflow progresses from determining binding affinity to assessing functional activity.
Caption: High-level workflow for characterizing novel scaffold derivatives.
In Vitro Characterization Protocols
The following protocols are foundational for assessing the interaction of new chemical entities with opioid receptors.
Protocol 1: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[16][17][18][19]
-
Objective: To calculate the inhibitory constant (Ki) of a test compound for the mu-opioid receptor (MOR).
-
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[16]
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[15][16]
-
Test Compound: Serial dilutions of the novel this compound derivative.
-
Non-specific Binding Control: 10 µM Naloxone (a high-affinity opioid antagonist).[15][16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Filtration: Whatman GF/C glass fiber filters and a cell harvester.[16]
-
Scintillation Counter.
-
-
Methodology:
-
Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine in a final volume of 1 mL:
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[15][16]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[16]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This is a functional assay that measures the direct activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.[20][21][22] It is a powerful tool to determine a compound's potency (EC₅₀) and efficacy (Emax) and to distinguish between full agonists, partial agonists, and antagonists.[20][23]
-
Objective: To quantify the ability of a test compound to stimulate G-protein activation via the MOR.
-
Materials:
-
Receptor Source: As in Protocol 1.
-
[³⁵S]GTPγS (final concentration ~0.05 nM).
-
GDP (final concentration ~30 µM).[24]
-
Test Compound: Serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[24]
-
Basal Binding Control: Assay buffer only.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.[24]
-
-
Methodology:
-
Preparation: Thaw membranes on ice. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine:
-
hMOR cell membranes.
-
Assay buffer containing GDP.
-
Varying concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate for 45-60 minutes at 30°C.[24]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters, as described in Protocol 1.
-
Counting: Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding: Stimulated Binding - Basal Binding.
-
Plot the percent stimulation over basal against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation).
-
The Emax value, relative to a known full agonist, indicates the compound's efficacy. An antagonist will show no stimulation and will shift the dose-response curve of an agonist to the right.
-
Future Directions and Conclusion
The this compound scaffold remains a highly valuable and versatile platform in CNS drug discovery. While it has been instrumental in the development of potent opioid analgesics, its potential is not exhausted. Future research efforts are likely to focus on leveraging this core to design:
-
Biased Agonists: Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway, which could lead to analgesics with a reduced side-effect profile (e.g., less respiratory depression and tolerance).[16]
-
Peripherally Restricted Ligands: Modifications to the scaffold to limit blood-brain barrier penetration could yield effective treatments for peripheral pain without CNS side effects.
-
Ligands for Other CNS Targets: The 4-phenylpiperidine core is not exclusive to opioid receptors and can be adapted to target other receptors and transporters in the brain, offering opportunities in areas beyond analgesia.[1][12][13]
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Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available at: [Link]
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The signal transduction pathway of opioid receptor activation involves... ResearchGate. Available at: [Link]
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Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers. Available at: [Link]
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Affinity Labeling Mu Opioid Receptors With Novel Radioligands. PubMed Central. Available at: [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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The Biological Landscape of N-(4-Phenylpiperidin-4-yl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The N-(4-Phenylpiperidin-4-yl)acetamide core is one such scaffold that has garnered significant interest. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning a spectrum from central nervous system disorders to infectious diseases. This technical guide synthesizes the current understanding of the biological activities associated with this versatile chemical motif. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a summary of known activities but also in-depth insights into the underlying structure-activity relationships and methodologies for their evaluation. Our narrative is grounded in the principles of scientific integrity, offering a causal understanding of experimental choices and a self-validating framework for the described protocols.
The this compound Core: A Structural Overview
The this compound scaffold is characterized by a central piperidine ring substituted at the 4-position with both a phenyl group and an acetamido group. This unique arrangement of lipophilic and hydrophilic moieties provides a foundation for diverse pharmacological activities. The phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, while the acetamide group offers hydrogen bonding capabilities. The piperidine ring itself, with its basic nitrogen atom, can be protonated at physiological pH, influencing solubility, membrane permeability, and receptor interactions. The inherent structural rigidity and defined stereochemistry of the piperidine ring also play a crucial role in dictating the orientation of the key pharmacophoric elements.
A Spectrum of Biological Activities: From the CNS to Antimicrobial Action
Derivatives of the this compound core have been investigated for a wide array of therapeutic applications. The following sections delve into the key biological activities reported in the literature, supported by experimental evidence.
Central Nervous System (CNS) Activity
A significant body of research has focused on the anticonvulsant potential of N-phenylacetamide derivatives incorporating a piperidine or piperazine ring. These compounds have shown efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is considered a model for generalized tonic-clonic seizures.[1][2] The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium channels.[1]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard preclinical assay to evaluate the anticonvulsant activity of a test compound.
Objective: To determine the ability of a compound to prevent the tonic hind limb extension phase of a seizure induced by a maximal electrical stimulus.
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
-
Test compound (e.g., a derivative of this compound)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.
-
Dosing: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group). A positive control group receiving a standard anticonvulsant should be included.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. The dose of the compound that protects 50% of the animals (ED50) can be determined using probit analysis.
Derivatives of 4-phenylpiperidine have been extensively studied for their interactions with opioid and sigma receptors. Certain analogues have demonstrated high affinity and selectivity for the delta-opioid receptor, acting as full agonists.[3] Furthermore, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been identified as potent and selective sigma-1 receptor ligands.[4] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making these compounds valuable research tools and potential therapeutic leads.
Table 1: Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives [4]
| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2/σ1) |
| 1 | Unsubstituted | 3.90 | 240 | 61.5 |
| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |
Antimicrobial and Antifungal Activity
The acetamide moiety is a common feature in many antimicrobial agents. Investigations into N-phenylacetamide derivatives containing a piperidine ring have revealed promising antimicrobial and antifungal activities.[5][6] These compounds have been shown to be effective against a range of bacterial and fungal strains, with their efficacy often influenced by the nature of substituents on the aromatic rings.
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.
Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition.
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test compound solution of known concentration
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Disc Application: Aseptically place the sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Anti-inflammatory and Analgesic Potential
The inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for managing pain and inflammation.[7] Certain 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of sEH, suggesting their potential as anti-inflammatory agents. Additionally, some piperidine derivatives have been shown to possess neuromuscular blocking action, which could contribute to analgesic effects.[8]
Anticoagulant Activity
In the realm of hematology, N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[9] Inhibition of Factor VIIa is a promising approach for the development of novel anticoagulant agents.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach involves the construction of the core 4-amino-4-phenylpiperidine intermediate, followed by acylation with a suitable carboxylic acid or its derivative to introduce the acetamide functionality. The synthesis of related acetamide compounds often utilizes nitration reactions on a precursor molecule.[10][11]
Diagram 1: Generalized Synthetic Scheme for this compound Derivatives
Caption: A representative synthetic pathway to this compound derivatives.
Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Future Directions and Perspectives
The diverse biological activities exhibited by derivatives of the this compound scaffold underscore its significance as a privileged structure in drug discovery. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological targets are relevant.
Conclusion
The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. The broad spectrum of biological activities associated with its derivatives, including anticonvulsant, antimicrobial, anti-inflammatory, and anticoagulant effects, highlights the immense potential of this chemical class. This technical guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies to guide future drug discovery and development efforts centered on this privileged structural motif.
References
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2446-2460. [Link]
-
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]
-
Azayez, M., et al. (2025). Reactivity Study, NCI-RDG Analysis, Molecular Docking and ADMET Investigation of N-(4-Acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-phenyl Acetamide. ResearchGate. [Link]
-
Chumpradit, S., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633-2641. [Link]
-
Papatriantafyllopoulou, C., et al. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Polyhedron, 151, 381-387. [Link]
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Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 811-818. [Link]
-
Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5396. [Link]
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Jayadevappa, H. P., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]
-
Wankhede, S. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s238-s247. [Link]
-
Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 240-246. [Link]
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Sbrini, S., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3329. [Link]
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Yeh, J. Z., et al. (1976). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 198(3), 705-716. [Link]
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An In-Depth Technical Guide to N-(4-Phenylpiperidin-4-yl)acetamide Derivatives and Analogs: From Synthesis to Therapeutic Potential
Abstract
The N-(4-phenylpiperidin-4-yl)acetamide scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a foundational core for a diverse array of pharmacologically active agents. These compounds and their analogs have demonstrated significant modulation of key central nervous system (CNS) targets, most notably the sigma (σ) and opioid receptors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. We will explore the causal relationships behind synthetic strategies, delve into the nuances of receptor interactions, and present detailed experimental protocols to enable the practical application of this knowledge in a research and development setting.
Introduction: The Significance of the 4-Phenylpiperidine Core
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to introduce a basic nitrogen atom, which is often crucial for receptor binding, while maintaining favorable pharmacokinetic properties.[1] The addition of a phenyl group at the 4-position creates a rigid, lipophilic anchor that can engage in hydrophobic and π-stacking interactions within receptor binding pockets. The acetamide moiety extending from the 4-amino position provides a versatile handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
This guide will focus primarily on two major classes of therapeutic targets for this compound derivatives: sigma receptors and opioid receptors. Understanding the synthesis and SAR of these compounds is critical for the rational design of novel therapeutics with improved efficacy and reduced side effects for a range of disorders, including pain, neurodegenerative diseases, and psychiatric conditions.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives can be approached through several established routes. The choice of a particular synthetic pathway is often dictated by the desired substitutions on the piperidine nitrogen, the phenyl ring, and the acetamide group.
General Synthetic Workflow
A common and versatile approach to the synthesis of the core scaffold involves a multi-step sequence, which is amenable to the generation of diverse analog libraries.
Caption: A generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide
This protocol provides a step-by-step method for the synthesis of a representative compound of this class.
Materials:
-
4-amino-4-phenylpiperidine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step 1: Acetylation of 4-amino-4-phenylpiperidine
-
To a solution of 4-amino-4-phenylpiperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Step 2: N-Benzylation of this compound
-
Dissolve the crude product from Step 1 (1.0 eq) in anhydrous ACN.
-
Add potassium carbonate (2.0 eq) followed by benzyl bromide (1.2 eq).
-
Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired structure.
Structure-Activity Relationships (SAR): Tuning for Target Selectivity
The pharmacological activity of this compound derivatives can be significantly altered by modifying three key regions of the molecule: the piperidine nitrogen substituent (R¹), the phenyl ring at the 4-position (R²), and the acetamide group (R³).
Modulation of Sigma (σ) Receptor Affinity
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins involved in a variety of cellular functions and are implicated in several CNS disorders.[2]
Key SAR Insights for σ₁ Receptor Ligands:
-
Piperidine Nitrogen (R¹): A benzyl group is often optimal for high σ₁ affinity. Substitution on the aromatic ring of the benzyl group can modulate affinity and selectivity.[3]
-
Phenylacetamide Phenyl Ring (R²):
-
Substitution at the 3-position of the phenylacetamide aromatic ring generally leads to higher affinity for both σ₁ and σ₂ receptors compared to substitutions at the 2- or 4-positions.[4]
-
Halogen substitutions can increase affinity for σ₂ receptors while maintaining σ₁ affinity.[4]
-
Electron-donating groups like -OH or -OCH₃ tend to result in moderate σ₁ affinity and reduced σ₂ affinity.[4]
-
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring of the phenylacetamide moiety with thiophene, naphthyl, or indole rings has been shown to have no significant effect on σ₁ receptor affinity. However, replacement with imidazole or pyridyl rings leads to a substantial loss in affinity.[3]
| Compound | R¹ (Piperidine-N) | R² (Phenylacetamide) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1 | Benzyl | Unsubstituted | 3.90 | 240 | 61.5 |
| 2 | Benzyl | 2-Fluoro | 3.56 | 667 | 187.4 |
| 3 | Benzyl | 3-Chloro | 1.20 | 150 | 125 |
| 4 | Benzyl | 4-Nitro | 2.50 | 120 | 48 |
| 5 | Benzyl | 3-Methoxy | 10.5 | >1000 | >95 |
Table 1: Representative SAR data for N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives at sigma receptors. Data compiled from multiple sources.[3][4]
Modulation of Opioid Receptor Affinity
Derivatives of the this compound scaffold are also well-known for their potent activity as opioid receptor modulators, particularly as agonists at the mu (µ) and delta (δ) opioid receptors. These compounds form the basis of many potent analgesics.[5][6]
Key SAR Insights for Opioid Receptor Agonists:
-
Piperidine Nitrogen (R¹): The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor activity. Small alkyl groups or phenethyl groups are common in potent µ-opioid agonists.
-
4-Phenyl Ring (R²): The presence of the 4-phenyl group is crucial for potent analgesic activity.
-
Acetamide Group (R³): Modification of the acetamide group, for example, by replacing the acetyl with a propionyl group, can significantly impact potency.
| Compound | R¹ (Piperidine-N) | R² (4-position) | R³ (N-acyl) | µ-Opioid Receptor Activity |
| Fentanyl Analog | Phenethyl | Phenyl | Propanamide | Potent Agonist |
| Loperamide Analog | Varies | 4-Chlorophenyl | Butanamide | Peripherally Restricted Agonist |
Table 2: General SAR trends for opioid receptor activity.
Pharmacological Properties and Mechanism of Action
Sigma Receptor Modulation
As intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane (MAM), σ₁ receptors modulate a variety of signaling pathways.[7] Ligands for the σ₁ receptor can act as either agonists or antagonists, leading to distinct downstream effects.
Caption: Simplified signaling pathway of σ₁ receptor activation by an agonist.
Activation of σ₁ receptors by agonists, such as certain this compound derivatives, can lead to the dissociation of the receptor from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate the activity of various client proteins, including ion channels and other receptors.[7] This modulation of cellular signaling is thought to underlie the neuroprotective and cognitive-enhancing effects observed with σ₁ receptor agonists.
Opioid Receptor Modulation
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[8]
Caption: Mechanism of action of a µ-opioid receptor agonist.
Agonism at the µ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the inhibition of voltage-gated calcium channels.[8] This results in a reduction in the release of nociceptive neurotransmitters, thereby producing analgesia.
Therapeutic Applications and Future Directions
The diverse pharmacology of this compound derivatives has led to their investigation for a wide range of therapeutic applications.
-
Analgesia: Potent µ-opioid agonists based on this scaffold are widely used for the management of acute and chronic pain.[9] A key area of current research is the development of peripherally restricted opioid agonists to provide pain relief without the central side effects of traditional opioids, such as respiratory depression and addiction.[10]
-
Neurodegenerative Diseases: The neuroprotective properties of σ₁ receptor agonists make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[2] Several σ₁ receptor modulators are currently in clinical trials for these indications.[11][12]
-
Anticonvulsants: Certain analogs have shown efficacy in animal models of epilepsy, suggesting a potential role in the treatment of seizure disorders.[4]
-
Antimicrobial Agents: Some derivatives have demonstrated in vitro antibacterial and antifungal activity, indicating a potential for development as novel anti-infective agents.[1]
Future Directions:
The rational design of new this compound derivatives will continue to be a fruitful area of research. Key future directions include:
-
Development of biased agonists: Designing ligands that preferentially activate certain downstream signaling pathways of a receptor (e.g., G-protein signaling over β-arrestin recruitment for opioid receptors) could lead to drugs with improved safety profiles.
-
Multi-target ligands: Given the activity of this scaffold at multiple receptors, there is potential to design single molecules that modulate multiple targets for the treatment of complex diseases.
-
Pharmacokinetic optimization: Further studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these compounds will be crucial for their successful clinical development.[13]
Conclusion
The this compound core is a remarkably versatile scaffold that has yielded a wealth of pharmacologically active compounds. A deep understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action of these derivatives is essential for the continued development of novel and improved therapeutics. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers and drug development professionals to further explore the potential of this important class of molecules.
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Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). Frontiers in Pharmacology. [Link]
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Peripheral opioid receptor agonists for analgesia: A comprehensive review. (2018). Journal of Opioid Management. [Link]
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Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. [Link]
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. [Link]
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Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Bio-Rad. [Link]
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Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. (2020). Proceedings of the National Academy of Sciences. [Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience. [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]
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Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (2020). Frontiers in Neuroscience. [Link]
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Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (1998). Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science. [Link]
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N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000). Journal of Medicinal Chemistry. [Link]
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N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (1992). Journal of Medicinal Chemistry. [Link]
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A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012). Molecules. [Link]
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Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. (2001). Journal of Medicinal Chemistry. [Link]
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Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) … (2019). ResearchGate. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]
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4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal. [Link]
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QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. (2020). Molecules. [Link]
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N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. (2024). PubChem. [Link]
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New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). Molecules. [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Anesthesiology and Pain Medicine. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Pharmaceutical and Biosciences Journal. [Link]
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Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. (2012). Current Drug Discovery Technologies. [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Abzena. [Link]
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Synthesis and SAR of Novel, Non-MPEP Chemotype mGluR5 NAMs Identified by Functional HTS. (2008). ACS Medicinal Chemistry Letters. [Link]
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Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. (2018). Acta Pharmaceutica Sinica B. [Link]
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]
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N-(4-Phenylpiperidin-4-yl)acetamide: A Technical Guide for the Research Professional
Abstract
This technical guide provides a comprehensive overview of N-(4-Phenylpiperidin-4-yl)acetamide, a research chemical situated within the broader class of 4-phenylpiperidine derivatives. This class is of significant interest in medicinal chemistry and pharmacology due to its members exhibiting a wide range of biological activities, including opioid receptor modulation and central nervous system effects. This document details the synthetic pathways, physicochemical properties, potential pharmacological activities, and essential analytical methodologies for this compound. Furthermore, it addresses the critical safety and handling considerations, as well as the complex legal and regulatory landscape surrounding this and structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel bioactive molecules.
Introduction and Chemical Identity
This compound belongs to the 4-aryl-4-aminopiperidine scaffold, a privileged structure in modern pharmacology. The parent 4-phenylpiperidine core is famously found in potent analgesics like pethidine and fentanyl. The introduction of an acetamide group at the 4-amino position modifies the molecule's polarity, hydrogen bonding potential, and metabolic stability, suggesting a unique pharmacological profile worthy of investigation. As a research chemical, its primary utility lies in the exploration of new biological targets and as a tool compound in neuropharmacology and related fields.
Molecular Structure and Properties
The chemical structure of this compound consists of a central piperidine ring with a phenyl group and an acetamido group attached to the same quaternary carbon at the 4-position.
| Property | Value (Predicted/Calculated) | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₈N₂O | - |
| Molecular Weight | 218.29 g/mol | - |
| Topological Polar Surface Area | 49.4 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| LogP | 1.9 (Approx.) | - |
Note: Experimental data for this specific molecule is scarce; these values are derived from computational models and data from structurally similar compounds such as N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide.[1]
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the formation of the core 4-amino-4-phenylpiperidine intermediate, followed by N-acetylation.
Synthesis of the 4-Amino-4-phenylpiperidine Precursor
A common route to the key intermediate, 4-amino-4-phenylpiperidine, starts from an N-protected 4-piperidone. A patented method describes a process involving a Strecker-type reaction followed by a Grignard reaction.[2]
Workflow for 4-Amino-4-phenylpiperidine Synthesis:
Sources
An In-depth Technical Guide to N-(4-Phenylpiperidin-4-yl)acetamide: Synthesis, Characterization, and Core Identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-Phenylpiperidin-4-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. The document details its chemical identifiers, a robust synthesis protocol for its precursor, and a standard method for its final preparation and characterization.
Core Chemical Identifiers
While a dedicated CAS Registry Number for this compound is not readily found in major public chemical databases, its structural identity is well-defined. The compound is commercially available from specialized chemical suppliers, indicating its use in research and development. For unambiguous identification, the following core identifiers are provided.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Canonical SMILES | CC(=O)NC1(CCNCC1)C2=CC=CC=C2 |
| InChI Key | InChI=1S/C13H18N2O/c1-10(16)15-13(11-6-4-3-5-7-11)8-9-14-12-13/h3-7,14H,8-9,12H2,1-2H3,(H,15,16) |
Below is a 2D chemical structure diagram of this compound.
Caption: 2D Structure of this compound.
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step process, beginning with the synthesis of its precursor, 4-amino-4-phenylpiperidine, followed by its N-acetylation.
Step 1: Synthesis of 4-amino-4-phenylpiperidine
The synthesis of the key intermediate, 4-amino-4-phenylpiperidine, can be accomplished via a Strecker-type reaction followed by a Grignard reaction and subsequent deprotection. This method provides a reliable route to the desired precursor.
Caption: Workflow for the synthesis of 4-amino-4-phenylpiperidine.
Experimental Protocol:
-
Formation of the Aminonitrile: To a solution of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) in a suitable solvent such as methanol, add a solution of potassium cyanide in water. Stir the mixture at room temperature. After the formation of the cyanohydrin, add an appropriate amine (e.g., ammonia or a protected amine) and continue stirring until the aminonitrile is formed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Grignard Reaction: The resulting aminonitrile is then subjected to a Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF), is added dropwise to the aminonitrile solution at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.
-
Hydrolysis and Deprotection: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The protecting group(s) are then removed under appropriate conditions. For example, a benzyl protecting group can be removed by catalytic hydrogenation.
-
Purification: The final product, 4-amino-4-phenylpiperidine, is purified by column chromatography or crystallization.
Step 2: N-Acetylation of 4-amino-4-phenylpiperidine
The final step involves the N-acetylation of the primary amine group of 4-amino-4-phenylpiperidine using acetic anhydride.
Caption: N-Acetylation of 4-amino-4-phenylpiperidine.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-amino-4-phenylpiperidine in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as pyridine or triethylamine, to the solution.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization and Analytical Profile
Due to the limited availability of published spectral data for this compound, this section provides an expected analytical profile based on its chemical structure. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm), the phenyl group protons (multiplets between 7.2 and 7.6 ppm), and the amide proton (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the amide at around 170 ppm, signals for the phenyl carbons in the aromatic region (120-140 ppm), and signals for the piperidine ring carbons and the acetyl methyl group in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (218.29 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the piperidine ring.
Applications and Future Directions
The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active compounds. This compound, as a derivative, holds potential for further chemical modification and exploration in various therapeutic areas. Its structural features make it a valuable building block for the synthesis of more complex molecules in drug discovery programs.
References
While specific literature detailing the synthesis and characterization of this compound is scarce, the following references provide valuable information on the synthesis of the 4-amino-4-phenylpiperidine precursor and general N-acetylation protocols.
- Method for preparing 4-amino-4-phenylpiperidines. US Patent US20040171837A1. This patent describes a method for synthesizing the key precursor, 4-amino-4-phenylpiperidine.
- General N-Acetylation Protocols. Standard organic chemistry textbooks and protocols for peptide synthesis provide detailed procedures for the N-acetylation of amines using acetic anhydride. These can be adapted for the synthesis of the target molecule.
A Technical Guide to Unveiling the Therapeutic Potential of N-(4-Phenylpiperidin-4-yl)acetamide: A Roadmap for Preclinical Investigation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for the Investigation of N-(4-Phenylpiperidin-4-yl)acetamide
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a significant class of potent analgesics, most notably fentanyl and its analogs.[1][2] These compounds exert their effects primarily through agonism at the mu (µ)-opioid receptor, a key target in the modulation of pain signaling pathways.[1][2][3] The acetamide moiety, on the other hand, is a versatile functional group found in a wide array of pharmaceuticals with diverse biological activities, including but not limited to, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5][6]
The novel chemical entity, this compound, represents a compelling convergence of these two pharmacologically significant motifs. Its structural architecture suggests a high probability of interaction with the µ-opioid receptor, positioning it as a prime candidate for development as a novel analgesic. However, the incorporation of the acetamide group may introduce unique pharmacological properties, potentially modulating its efficacy, selectivity, and safety profile compared to existing phenylpiperidine-based opioids. This guide provides a comprehensive framework for the systematic investigation of this compound, outlining a logical progression of experiments to thoroughly characterize its therapeutic potential.
Part 1: Elucidating the Primary Pharmacological Profile - A Focus on Analgesia
Given the structural alerts for opioid activity, the initial investigative thrust should be directed towards confirming and characterizing the compound's interaction with opioid receptors.
In Vitro Characterization: Receptor Binding and Functional Assays
The foundational step is to determine the binding affinity and functional activity of this compound at the primary opioid receptors (µ, δ, and κ).
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human µ, δ, and κ opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the recombinant human opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ) in the presence of increasing concentrations of this compound.
-
Following incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at the opioid receptors, thereby classifying it as an agonist, antagonist, or partial agonist.
-
Methodology:
-
Utilize the same recombinant cell membrane preparations as in the binding assays.
-
Incubate the membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Capture the G-protein-bound [³⁵S]GTPγS by immunoprecipitation or filtration.
-
Quantify the bound [³⁵S]GTPγS using liquid scintillation counting.
-
Plot the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Data Presentation: In Vitro Pharmacological Profile
| Parameter | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Binding Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| Functional Activity (EC50, nM) | Experimental Value | Experimental Value | Experimental Value |
| Maximal Effect (Emax, %) | Experimental Value | Experimental Value | Experimental Value |
In Vivo Assessment of Antinociceptive Efficacy
Positive in vitro results should be followed by in vivo studies to confirm analgesic effects in established animal models of pain.
Experimental Protocol: Hot Plate Test for Thermal Nociception
-
Objective: To evaluate the central analgesic activity of this compound in response to a thermal stimulus.
-
Methodology:
-
Acclimate mice or rats to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55°C).
-
Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal, oral).
-
At predetermined time points post-administration, place the animal on the hot plate and record the latency to a nociceptive response (e.g., jumping, licking of the hind paws).
-
A cut-off time is employed to prevent tissue damage.
-
An increase in the response latency compared to the vehicle group indicates an analgesic effect.
-
Experimental Protocol: Acetic Acid-Induced Writhing Test for Visceral Pain
-
Objective: To assess the peripheral and central analgesic effects of this compound in a model of inflammatory visceral pain.
-
Methodology:
-
Administer this compound or vehicle control to mice.
-
After a suitable absorption period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Immediately after the acetic acid injection, count the number of writhes over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes in the compound-treated group compared to the vehicle group indicates analgesia.
-
Part 2: Exploring Novel Therapeutic Avenues
The unique structural combination of the phenylpiperidine and acetamide moieties warrants a broader investigation into other potential therapeutic applications.
Antimicrobial Activity Screening
The acetamide functional group is present in several antimicrobial agents.[4] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical exploratory step.
Experimental Protocol: Broth Microdilution Assay
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under optimal growth conditions.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Anticonvulsant Potential Assessment
Derivatives of acetamide have demonstrated efficacy as anticonvulsant drugs.[5] An initial assessment of this compound in a primary seizure model is therefore justified.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Objective: To evaluate the ability of this compound to prevent the spread of seizures.
-
Methodology:
-
Administer this compound or vehicle control to mice.
-
At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection against tonic hindlimb extension is indicative of anticonvulsant activity.
-
Part 3: Visualizing the Investigative Workflow
A clear and logical progression of experiments is crucial for the efficient evaluation of a new chemical entity.
Caption: Proposed experimental workflow for characterizing this compound.
Conclusion and Future Directions
This guide provides a foundational roadmap for the preclinical evaluation of this compound. The proposed experiments are designed to systematically elucidate its pharmacological profile, with an initial emphasis on its potential as a novel analgesic. Positive findings in these primary assays will pave the way for more advanced studies, including:
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety and toxicology studies: To assess its potential for adverse effects, including respiratory depression, a common side effect of µ-opioid agonists.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The systematic application of this investigative framework will provide a comprehensive understanding of the therapeutic potential of this compound and inform its future development as a potential clinical candidate.
References
-
Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]
- Prakash, O., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359.
-
PubMed. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]
-
Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
PubMed. (2007). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
PubMed. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Retrieved from [Link]
-
PubMed. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Retrieved from [Link]
-
PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]
-
PubChem. (n.d.). N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. Retrieved from [Link]
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Digital Commons @ NJIT. (2022). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Retrieved from [Link]
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PubMed. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]
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PubMed. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Retrieved from [Link]
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The Strategic Role of N-(4-Phenylpiperidin-4-yl)acetamide in Advanced Pharmaceutical Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unseen Pillar in Opioid Analgesic Development
In the intricate landscape of pharmaceutical synthesis, certain intermediate compounds, while not pharmacologically active themselves, form the critical backbone upon which potent and complex active pharmaceutical ingredients (APIs) are built. N-(4-Phenylpiperidin-4-yl)acetamide is a prime example of such a pivotal intermediate. Its rigid 4-phenylpiperidine core is a well-established pharmacophore in a multitude of centrally active agents, particularly within the class of potent opioid analgesics.[1] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.
Core Synthesis Strategy: A Two-Stage Approach
The synthesis of this compound is most efficiently approached as a two-stage process. The first stage involves the construction of the crucial precursor, 4-amino-4-phenylpiperidine. The second stage is a direct and high-yielding N-acetylation. This bifurcated approach allows for the purification of the key amine intermediate, ensuring a high-quality final product.
Part 1: Synthesis of the Precursor - 4-amino-4-phenylpiperidine
The creation of the 4-amino-4-phenylpiperidine scaffold is the most complex part of the synthesis. A robust and scalable method involves a variation of the Strecker synthesis followed by a Grignard reaction. This multi-step process begins with a protected 4-piperidone.
Rationale for Synthetic Route:
The choice of an N-protected 4-piperidone, such as N-benzyl-4-piperidone, is crucial. The benzyl group is a stable protecting group under the initial reaction conditions but can be readily removed in the final step via catalytic hydrogenation. This strategy prevents unwanted side reactions at the piperidine nitrogen. The sequential addition of an alkali metal cyanide and an amine to the piperidone forms an α-aminonitrile. This intermediate is then subjected to a Grignard reaction with a phenylmagnesium halide, which adds the key phenyl group at the 4-position. Finally, deprotection yields the desired 4-amino-4-phenylpiperidine.
Experimental Protocol: Synthesis of 4-amino-4-phenylpiperidine
-
Step 1: Formation of the α-aminonitrile.
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as a water/toluene mixture, add a solution of potassium cyanide (1.1 equivalents) in water.
-
Stir the mixture vigorously at room temperature for 1-2 hours to allow for the formation of the cyanohydrin.
-
To this mixture, add an amine, such as benzylamine (1.1 equivalents), and continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude α-aminonitrile.
-
-
Step 2: Grignard Reaction.
-
Prepare a solution of phenylmagnesium bromide (3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve the crude α-aminonitrile from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent in vacuo.
-
-
Step 3: Deprotection.
-
Dissolve the crude product from Step 2 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation at 50-60 psi of H₂ for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude 4-amino-4-phenylpiperidine can be purified by column chromatography or crystallization.
-
Logical Flow of Precursor Synthesis:
Caption: Step-by-step workflow for the N-acetylation of 4-amino-4-phenylpiperidine.
Characterization and Data Presentation
Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Appearance | White to off-white solid |
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), piperidine ring protons, amide N-H proton, and acetyl methyl protons. |
| ¹³C NMR | Resonances for aromatic carbons, piperidine ring carbons, amide carbonyl carbon, and acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide I band), and N-H bending (amide II band). |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the molecular weight. |
Table 1: Physicochemical and Spectroscopic Data for this compound
Application in the Synthesis of Opioid Analgesics
This compound is a valuable intermediate in the synthesis of a class of potent opioid analgesics known as 4-anilidopiperidines. [2]This class includes clinically significant drugs such as fentanyl, sufentanil, alfentanil, and remifentanil. The core structure of this compound provides the necessary 4-phenylpiperidine scaffold.
The general synthetic strategy involves the N-alkylation of the piperidine nitrogen of a 4-acylaminopiperidine derivative. In the case of this compound, subsequent chemical modifications would typically involve N-alkylation of the piperidine nitrogen and potentially modification or replacement of the acetyl group to arrive at the final API. For instance, the synthesis of fentanyl analogues often starts from a similar 4-aminopiperidine core.
General Synthetic Pathway to 4-Anilidopiperidine Analgesics:
Caption: General scheme for the utilization of this compound in analgesic synthesis.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a strategically important, yet often overlooked, intermediate in the synthesis of high-potency opioid analgesics. A thorough understanding of its synthesis, from the construction of its 4-amino-4-phenylpiperidine precursor to the final acetylation step, is crucial for any researcher or drug development professional working in this area. The protocols and rationale outlined in this guide provide a solid foundation for the efficient and safe production and utilization of this key building block in the ongoing development of advanced pharmaceutical agents.
References
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Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. Available at: [Link]
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Kaminski, J. J., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(18), 2635-2644. Available at: [Link]
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Barber, D. M., & Gelessi, G. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia and Pain Research, 2(1), 1-6. Available at: [Link]
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Meltz, C. N., et al. (2019). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. ACS Omega, 4(4), 7433-7439. Available at: [Link]
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Gualtieri, F. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5963-5972. Available at: [Link]
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Patel, V. F., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(18), 2635-44. Available at: [Link]
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Fogler, J. M., et al. (2017). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology, 41(3), 165-184. Available at: [Link]
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van der Schier, R., et al. (2014). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Synthetic Communications, 44(15), 2157-2166. Available at: [Link]
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PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Davis, P., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. Available at: [Link]
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Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-80. Available at: [Link]
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Verma, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5291-5296. Available at: [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Available at: [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 527-534. Available at: [Link]
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Deranged Physiology. (n.d.). Remifentanil. Retrieved from [Link]
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Economic and Social Council, United Nations. (2024, January 4). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. Retrieved from [Link]
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Chen, C., et al. (2023). The Synthesis of Biphasic Metabolites of Carfentanil. Molecules, 28(22), 7629. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
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Hussain, M., et al. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20(1), S484-S492. Available at: [Link]
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Methodological & Application
analytical methods for N-(4-Phenylpiperidin-4-yl)acetamide quantification
An In-Depth Guide to the Quantitative Analysis of N-(4-Phenylpiperidin-4-yl)acetamide
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a key chemical entity in pharmaceutical development. We present three robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal impurity profiling. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory standards to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a piperidine derivative, a structural motif prevalent in a vast number of pharmaceuticals and natural alkaloids.[1] The precise and accurate quantification of this compound is critical across the drug development lifecycle—from pharmacokinetic studies in preclinical stages to quality control of active pharmaceutical ingredients (APIs) and final drug products. The presence of a basic piperidine nitrogen, a phenyl chromophore, and an acetamide group dictates the selection of appropriate analytical strategies. This guide details the causality behind experimental choices, ensuring that each method is not just a procedure, but a scientifically sound solution for a specific analytical challenge.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the cornerstone of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. This method is ideally suited for assay and impurity quantification in bulk substances and formulated products. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenyl group in this compound provides strong UV absorbance, allowing for sensitive detection.
Expertise & Field-Proven Insights
A primary challenge in analyzing basic compounds like piperidine derivatives is the potential for peak tailing. This occurs due to secondary interactions between the protonated basic nitrogen and residual acidic silanol groups on the silica-based column packing. To ensure a symmetrical peak shape, which is crucial for accurate integration and quantification, this protocol employs a modern, low-silanol activity column and a mobile phase with an acidic modifier (e.g., formic or phosphoric acid). The acid serves a dual purpose: it protonates the analyte for consistent interaction and neutralizes residual silanols, leading to superior chromatography.[2][3]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector is suitable.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm (low silanol) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Reagent and Standard Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (e.g., Drug Substance): Accurately weigh approximately 25 mg of the sample, transfer to a 50 mL volumetric flask, dissolve, and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability: To ensure the system is performing adequately, a system suitability standard (e.g., 25 µg/mL) is injected five times. The results must meet the criteria outlined in the table below, in accordance with ICH guidelines.[4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (diluent) to confirm the absence of interfering peaks.
-
Perform five replicate injections of the system suitability standard.
-
Inject the calibration standards in ascending order.
-
Inject the prepared sample solutions.
-
Construct a linear regression calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Visualization
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS is the definitive method for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological matrices such as plasma, urine, or tissue homogenates.[6][7] Its unparalleled sensitivity and selectivity make it essential for pharmacokinetic and biodistribution studies. The method utilizes liquid chromatography for separation, followed by mass spectrometry for detection. Electrospray ionization (ESI) in positive ion mode is highly effective for the basic piperidine nitrogen, generating a protonated precursor ion [M+H]⁺. This ion is then fragmented in the collision cell, and specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing a highly specific quantitative signal free from matrix interferences.
Expertise & Field-Proven Insights
The primary challenge in bioanalysis is overcoming the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate results.[6] A robust sample preparation procedure is therefore paramount. Protein precipitation is a simple and fast technique, but Solid-Phase Extraction (SPE) often provides a much cleaner extract, minimizing matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterium-labeled this compound, is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, ensuring the most accurate and precise quantification.
Experimental Protocol: LC-MS/MS
Instrumentation: An LC system (UPLC preferred for speed) coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
| Parameter | Recommended Conditions |
|---|---|
| LC System | UPLC with Binary Pump and Autosampler |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Fast Gradient (e.g., 5% to 95% B in 2 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 233.15 (Calculated for C14H21N2O⁺) |
| Product Ions (MRM) | Transition 1 (Quantifier): m/z 233.1 -> [Specific Fragment] Transition 2 (Qualifier): m/z 233.1 -> [Specific Fragment] |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation (Protein Precipitation for Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
Validation: This bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, bench-top, long-term).[6]
Workflow Visualization
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It serves as an excellent orthogonal method to HPLC, providing confirmation of identity and quantification of impurities. The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. Detection by mass spectrometry, typically using Electron Ionization (EI), provides a fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification.
Expertise & Field-Proven Insights
While this compound is amenable to GC analysis, its polarity from the amide group can sometimes lead to poor peak shape. If this is observed, derivatization (e.g., silylation with BSTFA) can be employed to block the active hydrogen on the amide, reducing polarity and improving chromatographic performance.[8] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, significantly enhances sensitivity and selectivity over a full scan. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen, which results in a stable iminium ion.[8]
Experimental Protocol: GC-MS
Instrumentation: A GC system with a capillary column, autosampler, and a single quadrupole or ion trap mass spectrometer.
GC-MS Conditions:
| Parameter | Recommended Conditions |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic fragment ions |
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the analyte in a volatile solvent like ethyl acetate or methanol.
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.
Workflow Visualization
Caption: GC-MS workflow for impurity analysis and quantification.
Method Validation: Ensuring Trustworthiness
All analytical methods intended for regulatory submission must be validated to demonstrate they are suitable for their intended purpose.[4] The validation should be performed according to the ICH Q2(R1) guideline, which provides a framework for ensuring data is reliable.[5][9][10]
| Validation Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | GC-MS (Impurity) |
| Specificity/Selectivity | Demonstrate separation from impurities/matrix | No interference at analyte/IS retention times | Resolution from other components |
| Linearity | R² ≥ 0.999 | R² ≥ 0.99 (weighted regression often used) | R² ≥ 0.99 |
| Range | Typically 80-120% of test concentration | LLOQ to ULOQ | LOQ to 120% of specification |
| Accuracy | % Recovery (e.g., 98.0-102.0%) | % Bias (e.g., within ±15%, ±20% at LLOQ) | % Recovery at known levels |
| Precision (RSD) | Repeatability & Intermediate Precision ≤ 2% | Intra- & Inter-day Precision ≤ 15% (≤ 20% at LLOQ) | Repeatability ≤ 5% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | Not typically required | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1, with adequate precision | Lowest standard on the curve meeting accuracy/precision | S/N ratio of 10:1 |
| Robustness | Small variations in method parameters | Assessed during development | Small variations in method parameters |
Conclusion and Method Selection
The choice of analytical method for this compound is dictated by the specific analytical objective.
-
HPLC-UV is the recommended method for routine quality control, offering a balance of performance, robustness, and cost for assay and impurity testing of drug substances and products.
-
LC-MS/MS is the essential tool for bioanalysis, providing the high sensitivity and selectivity required to measure drug concentrations in biological fluids for pharmacokinetic and metabolism studies.
-
GC-MS serves as a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities and providing structural confirmation through its characteristic fragmentation patterns.
By implementing these detailed, validated protocols, researchers and drug development professionals can generate high-quality, reliable, and defensible data for this compound.
References
- N-((4-Phenyl-4-piperidinyl)methyl)acetamide | SIELC - SIELC Technologies. (2018, May 16). SIELC Technologies.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- 3 Key Regulatory Guidelines for Method Valid
- Quality Guidelines. (n.d.). ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures. (2005). OUCI.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
- Vuyyuru, N. R., Ramadevi, B., & Prasad, B. J. D. (2020).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2015, May 1). Drug Testing and Analysis.
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. (n.d.).
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-(4-Phenylpiperidin-4-yl)acetamide
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-Phenylpiperidin-4-yl)acetamide. The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of piperidine-based pharmaceutical compounds. The protocol herein is built upon the principles of Quality by Design (QbD), ensuring that critical quality attributes of the analytical method such as specificity, linearity, accuracy, and precision are well-defined and controlled.[1] We will elucidate the rationale behind the selection of chromatographic parameters and provide a comprehensive, step-by-step protocol for method implementation and validation, including forced degradation studies to ensure specificity against potential degradants.
Introduction and Scientific Rationale
This compound is a piperidine derivative. Piperidine and its analogues are significant structural motifs in a vast number of pharmaceuticals and are explored for a wide range of biological activities.[2][3] Accurate and reliable quantification of such active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final product.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5]
The development of a stability-indicating HPLC method is particularly critical. Such a method must be able to unequivocally separate the main analyte from any potential degradation products that may form under various stress conditions (e.g., heat, light, acid, base, oxidation).[6] This ensures that the measured analyte concentration is not falsely inflated by co-eluting degradants.
This guide details a method developed for this compound, a compound with both a hydrophobic phenyl group and a polar acetamide and piperidine moiety. Consequently, reversed-phase chromatography is the logical choice, utilizing a non-polar stationary phase and a polar mobile phase to achieve retention and separation.[7] The method employs a C18 column and a gradient elution with a mobile phase containing an organic modifier (acetonitrile) and an acidic aqueous phase to control the ionization state of the basic piperidine nitrogen, thereby ensuring sharp, symmetrical peaks.[8]
Experimental Workflow and Design
The overall analytical process is designed to be systematic and robust, progressing from initial system setup and sample preparation through to data acquisition and analysis.
Caption: High-level workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric glassware.
Reagents and Chemicals
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Formic acid (HCOOH), LC-MS grade or equivalent (~99%).
-
Water, HPLC grade or purified to ≥ 18.2 MΩ·cm.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂), all ACS grade, for forced degradation studies.
Chromatographic Conditions
The selection of a C18 column provides a robust hydrophobic stationary phase for retaining the analyte. Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water. Formic acid is a critical additive; it acidifies the mobile phase, ensuring the piperidine nitrogen is consistently protonated, which prevents peak tailing and improves reproducibility.[8] A gradient elution is employed to ensure efficient elution of the main analyte while also separating it from potential earlier or later eluting impurities.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Phenomenex) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or as determined by UV scan) |
| Run Time | 20 minutes |
Detailed Protocols
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for assay and impurity analysis.
Sample Preparation
-
Accurately weigh a quantity of the test sample (e.g., drug substance powder) equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PVDF or Nylon syringe filter before injection.
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times. The acceptance criteria are critical for ensuring the trustworthiness of the results.[9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is vital for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| %RSD of Retention Times | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation Protocol
A comprehensive validation study must be performed to demonstrate that the analytical method is suitable for its intended purpose.[5]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[10][11]
Caption: Logical workflow for the forced degradation study.
-
Protocol: Subject the sample solution to the conditions outlined in the diagram above. Neutralize the acid and base-stressed samples before injection. Dissolve the thermally stressed solid in diluent.
-
Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks with a resolution (Rs) of > 1.5. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure. A degradation of 5-20% is desirable to ensure significant stress has been applied.[6]
Linearity
-
Protocol: Prepare a series of at least five solutions from the Standard Stock Solution, ranging from the LOQ to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) must be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a placebo matrix at three concentration levels (e.g., 50%, 100%, 150% of the working concentration) in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (System Precision): Analyze six replicate preparations of the sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be robust, specific, and reliable for the quantitative analysis of this compound. The comprehensive validation protocol, including forced degradation studies, ensures its suitability as a stability-indicating method for use in pharmaceutical quality control and research environments. The clear rationale provided for each experimental choice empowers scientists to adapt and troubleshoot the method effectively, adhering to the principles of sound scientific practice.
References
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SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. Retrieved from [Link]
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McMaster, M. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]
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Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. SIELC. Retrieved from [Link]
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Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. SIELC. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]
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Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
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Vanhoenacker, G., et al. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
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Qiu, F., & Norwood, D. L. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Retrieved from [Link]
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Rangaswamy, J., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. PubChem. Retrieved from [Link]
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Alagarsamy, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. Retrieved from [Link]
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Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Retrieved from [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 421-433. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. PubChem. Retrieved from [Link]
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(11), 1049-1064. Retrieved from [Link]
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Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 670-678. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. Retrieved from [Link]
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Alagarsamy, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Retrieved from [Link]
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Rubiralta, M., et al. (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Retrieved from [Link]
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Redasani, V. K., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
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Application Notes & Protocols: The N-(4-Phenylpiperidin-4-yl)acetamide Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged 4-Phenylpiperidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The 4-phenylpiperidine motif is a quintessential example of such a scaffold. Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets. This core is famously embedded in potent analgesics like pethidine and the fentanyl family of opioids.[1][2][3][4] N-(4-Phenylpiperidin-4-yl)acetamide emerges from this lineage not just as a derivative, but as a highly versatile and synthetically accessible starting point for exploring diverse pharmacological space. Its structure combines the foundational 4-phenylpiperidine unit with an acetamide group, providing a key vector for chemical modification and structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols related to this valuable scaffold for researchers in drug discovery.
Section 1: Synthesis and Physicochemical Profile
The this compound core is typically synthesized through multi-step sequences, often starting from piperidin-4-one. A common synthetic strategy involves the construction of the key quaternary center followed by functionalization.
General Synthetic Pathway
A representative synthesis involves the reaction of a protected piperidone with a phenyl organometallic reagent, followed by deprotection, introduction of the amino group, and subsequent acylation. The piperidine nitrogen remains a critical handle for introducing diversity, most commonly through N-alkylation or N-arylation reactions.
Below is a generalized workflow for the derivatization of the core scaffold, which is a common step in generating a library of compounds for screening.
Caption: General workflow for N-alkylation of the core scaffold.
Section 2: Key Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of ligands for several critical CNS targets. Its utility stems from its ability to present substituents in well-defined vectors that can be optimized for selective receptor engagement.
Sigma (σ) Receptor Ligands
Sigma receptors, comprising σ₁ and σ₂ subtypes, are unique membrane-bound proteins implicated in various neurological processes and oncological pathways.[5] They are considered important targets for psychiatric disorders, neurodegenerative diseases, and for PET imaging of tumors.[5] The this compound framework has proven to be an excellent template for developing high-affinity and selective σ₁ receptor ligands.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The piperidine nitrogen is typically substituted with a benzyl or phenethyl group. This substituent is crucial for high-affinity binding.[6][7]
-
Aromatic Substitution: Halogen substitutions on the N-benzyl ring tend to increase affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors.[7] Substitutions on the phenylacetamide aromatic ring with electron-donating groups (e.g., -OH, -OMe) often result in moderate σ₁ affinity but weak σ₂ affinity, thereby increasing selectivity.[6]
-
Selectivity: The 2-fluoro-substituted analogue of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibited a Kᵢ of 3.56 nM for σ₁ and 667 nM for σ₂, demonstrating high selectivity.[6]
Quantitative Data Summary:
| Compound | Substitution (on N-benzyl) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| 1 | Unsubstituted | 3.90 | 240 | 61.5 | [6] |
| 5 | 3-Fluoro | 3.56 | 667 | 187.4 | [6] |
| 9 | 3-Chloro | 2.50 | 114 | 45.6 | [6] |
| 11 | 2-Fluoro | 3.56 | 667 | 187.4 | [6] |
| FBFPA | 4'-Fluoro (on N-benzyl) | 3.15 | 139.51 | 44.3 | [5] |
Table 1: Binding affinities of selected N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives at sigma receptors.
Opioid Receptor Ligands
The 4-phenylpiperidine core is the backbone of fentanyl, one of the most potent synthetic opioids.[1][2] This class of drugs primarily acts as agonists at the μ-opioid receptor to produce strong analgesia.[2] The incorporation of a 4-phenyl group into the 4-anilidopiperidine structure of fentanyl led to a new class of potent analgesics with favorable pharmacological profiles.[1][4] While this compound itself is not a classical opioid, its structure serves as a direct precursor and building block for fentanyl-related compounds. Modifications at the piperidine nitrogen and the acetamide group are key to modulating opioid receptor activity and selectivity.[8][9][10]
SAR Insights:
-
Piperidine N-substituent: A phenethyl group on the piperidine nitrogen is a classic feature of potent μ-opioid agonists like fentanyl.
-
Acyl Group: Replacing the acetyl group with a propionyl group on the anilido nitrogen is a common strategy that often enhances potency.
-
4-Position: The 4-phenyl group itself contributes significantly to the binding affinity.[4]
Caption: Simplified μ-opioid receptor signaling pathway.
Neurokinin-1 (NK₁) Receptor Antagonists
The neurokinin-1 (NK₁) receptor, whose primary endogenous ligand is Substance P, is a G protein-coupled receptor involved in pain, inflammation, depression, and emesis.[11] NK₁ receptor antagonists are clinically used to prevent chemotherapy-induced nausea and vomiting.[11][12][13] The piperidine ring is a common structural feature in many potent NK₁ antagonists.[12] While the direct this compound scaffold is less common, related structures incorporating a substituted phenylacetamide moiety have been explored as high-affinity NK₁ antagonists.[14] This highlights the versatility of the broader phenyl-piperidine-acetamide chemical space.
Section 3: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on the specific properties of their target compounds and available laboratory equipment. All procedures should be performed in accordance with institutional safety guidelines.
Protocol 3.1: Synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide
This protocol describes a standard N-alkylation of a precursor, a common method for creating derivatives for SAR studies.
Materials:
-
N-Phenyl-N-(piperidin-4-yl)acetamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a solution of N-Phenyl-N-(piperidin-4-yl)acetamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension under a nitrogen atmosphere at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide.[15]
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: In Vitro σ₁ Receptor Competitive Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the σ₁ receptor.
Materials:
-
Guinea pig brain membrane homogenates (Source of σ₁ receptors)
-
[³H]-(+)-Pentazocine (Radioligand)
-
Haloperidol (Non-selective competitor for determining non-specific binding)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates, scintillation vials, liquid scintillation cocktail
-
Filtration apparatus (e.g., Brandel cell harvester), GF/B filters
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each test compound, set up triplicate wells for a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (buffer + radioligand + membrane) and non-specific binding (buffer + radioligand + membrane + high concentration of haloperidol, e.g., 10 µM).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound dilution or 50 µL of haloperidol (for non-specific binding) or 50 µL of buffer (for total binding).
-
Add 50 µL of [³H]-(+)-Pentazocine at a final concentration near its Kₔ (e.g., 2-3 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane homogenate preparation. The final volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 120 minutes with gentle shaking.
-
Termination & Filtration: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Principle of a competitive radioligand binding assay.
Conclusion and Future Perspectives
The this compound scaffold continues to demonstrate its value as a privileged structure in medicinal chemistry. Its synthetic tractability and proven success in generating high-affinity ligands for critical CNS targets, particularly opioid and sigma receptors, ensure its continued relevance. Future research will likely focus on developing derivatives with improved subtype selectivity (e.g., σ₁ vs. σ₂ or among opioid receptor subtypes) and tailored pharmacokinetic profiles. Furthermore, exploring this scaffold for novel applications, such as anticoagulants or antivirals as suggested by studies on related acetamide structures, could open new avenues for therapeutic development.[16][17] The combination of a robust structural foundation with vast potential for chemical diversification positions this compound as a cornerstone for building the next generation of targeted therapeutics.
References
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Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]
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Pasha, T. Y., & Swamy, S. N. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 553-557. [Link]
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Zaveri, N. T. (2003). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of Medicinal Chemistry, 46(22), 5027-5043. [Link]
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Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1064-1079. [Link]
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Huang, Y., et al. (2001). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4381-4391. [Link]
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Sohal, B., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(2), 79-88. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL). [Link]
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National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(25), 4392-4403. [Link]
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Wikipedia. (2023). Phenylpiperidine. [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]
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Thomas, J. B., et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide isomers at cloned human delta-opioid receptors. Journal of Medicinal Chemistry, 44(1), 119-124. [Link]
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Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
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PubChem. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. [Link]
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Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(13), 2504-2511. [Link]
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PubChem. (n.d.). N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. [Link]
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Zhang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. [Link]
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Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 13(2). [Link]
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
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PubChem. (n.d.). 4-acetyl-N-[4-(acetylamino)phenyl]benzamide. [Link]
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Chiacchio, M. A., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
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Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. [Link]
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Zhang, M., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 14, 1188331. [Link]
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Kim, J., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10). [Link]
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Application Notes and Protocols for N-(4-Phenylpiperidin-4-yl)acetamide
Introduction
N-(4-Phenylpiperidin-4-yl)acetamide is a synthetic compound featuring a core 4-phenylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. The 4-phenylpiperidine core is a key pharmacophore in numerous centrally acting agents, including opioids and sigma receptor ligands. The acetamide group, appended to the 4-amino position, can influence the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. It outlines detailed protocols for its synthesis, purification, and characterization, as well as experimental workflows for investigating its potential biological activities. The protocols are designed to be self-validating and are grounded in established chemical and pharmacological principles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and a related compound is presented in the table below.
| Property | This compound (Predicted) | N-((4-Phenyl-4-piperidinyl)methyl)acetamide[1] |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₄H₂₀N₂O |
| Molecular Weight | 218.29 g/mol | 232.327 g/mol |
| LogP | Not available | 1.42 |
| CAS Number | Not available | 83763-23-9 |
Synthesis and Purification
The synthesis of this compound can be achieved through the acetylation of 4-amino-4-phenylpiperidine. This reaction is a standard amide bond formation and can be accomplished using various acetylating agents. A general, robust protocol is provided below. The synthesis of the precursor, 4-amino-4-phenylpiperidine, can be accomplished through methods described in the literature, such as the process outlined in patent US20040171837A1[2].
Protocol 1: Synthesis of this compound
This protocol is based on standard N-acetylation procedures for primary amines.
Materials:
-
4-amino-4-phenylpiperidine
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-4-phenylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Protocol 2: Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the piperidine ring protons, and the methyl and NH protons of the acetamide group.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide.[3][4]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion should be observed.
3. High-Performance Liquid Chromatography (HPLC):
-
Purity can be assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a good starting point.[1] A similar method is described for N-Methyl-1-(piperidin-4-YL)methanamine which can be adapted[5].
4. Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the N-H stretch and the C=O stretch of the amide group.
Potential Biological Applications and Experimental Protocols
The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology. Derivatives of this compound have shown affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[6][7] Other related structures have also shown affinity for opioid receptors.[8][9][10] Therefore, it is logical to investigate the potential of this compound as a modulator of these receptor systems.
Signaling Pathways of Interest
Caption: Potential signaling pathways for this compound.
Protocol 3: In Vitro Receptor Binding Assay
This protocol is a general guide for determining the binding affinity of this compound to sigma and opioid receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DAMGO for μ-opioid)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or a known competitor (for positive control).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 4: In Vivo Behavioral Assays (Rodent Models)
Based on the in vitro binding data, in vivo studies can be designed to assess the pharmacological effects of this compound.
1. Hot Plate Test for Analgesia (Opioid Activity):
-
Administer this compound to mice or rats at various doses.
-
At different time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 °C).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping). An increase in latency indicates an analgesic effect.
2. Forced Swim Test for Antidepressant-like Activity (Sigma Receptor Modulation):
-
Administer this compound to mice or rats.
-
Place the animals in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable chemical scaffold for the exploration of novel therapeutics targeting the central nervous system. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and pharmacological evaluation of this compound. By investigating its interactions with key targets such as sigma and opioid receptors, researchers can elucidate its potential therapeutic applications and contribute to the development of new treatments for a range of neurological and psychiatric disorders.
References
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SIELC Technologies. N-((4-Phenyl-4-piperidinyl)methyl)acetamide. [Link]
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National Center for Biotechnology Information. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. [Link]
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Chumpradit, S., et al. Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. J Med Chem. 2001;44(24):4133-4140. [Link]
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John, C. S., et al. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. J Med Chem. 1995;38(19):3857-3864. [Link]
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Calderon, S. N., et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. J Med Chem. 2000;43(21):3895-3905. [Link]
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Obniska, J., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Arch Pharm (Weinheim). 2014;347(10):731-743. [Link]
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Stevens, D. L., et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]
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Stevens, D. L., et al. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. 2018;13(5):e0197734. [Link]
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Matsumoto, R. R., et al. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorg Med Chem. 2011;19(15):4551-4558. [Link]
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ResearchGate. Binding affinity of tested compounds at opioid receptors. [Link]
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Gopi, H., et al. A novel and efficient method for N-acetylation of peptides on solid phase. Org Biomol Chem. 2006;4(19):3563-3565. [Link]
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NIST. 4-Acetyl-4-phenylpiperidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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OmicsDI. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1059-1062. [Link]
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Application Note: High-Purity Isolation of N-(4-Phenylpiperidin-4-yl)acetamide
Abstract: This document provides a comprehensive guide to the purification of N-(4-Phenylpiperidin-4-yl)acetamide, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for downstream applications, ensuring the integrity and reliability of subsequent research and development. We present detailed protocols for three primary purification techniques: recrystallization, flash column chromatography, and acid-base extraction. The guide explains the mechanistic basis for each technique, potential challenges, and methods for verifying final purity, tailored for researchers, chemists, and drug development professionals.
Introduction and Compound Profile
This compound is a substituted piperidine derivative. The piperidine scaffold is a fundamental structural motif present in a vast array of pharmaceuticals, making its derivatives valuable building blocks in medicinal chemistry.[1] The presence of a basic piperidine nitrogen, a neutral acetamide group, and an aromatic phenyl ring gives the molecule a unique physicochemical profile that can be leveraged for effective purification.
The synthetic routes to this compound, typically involving the acylation of 4-amino-4-phenylpiperidine, can introduce a range of impurities. These may include unreacted starting materials, over-acylated byproducts, or residual reagents, all of which must be removed to ensure the compound's suitability for its intended use.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value (Estimated/Typical) | Significance for Purification |
| Molecular Formula | C₁₃H₁₈N₂O | - |
| Molecular Weight | 218.29 g/mol | Affects diffusion and chromatographic behavior. |
| Appearance | Typically a white to off-white solid | Visual indicator of purity; color may suggest oxidative impurities.[1] |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity; soluble in many organic solvents. |
| pKa (Piperidine N) | ~8.5 - 9.5 | The basic nitrogen is key for acid-base extraction techniques. |
| Melting Point | Varies based on purity | A sharp, defined melting range is a primary indicator of high purity. |
| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃; sparingly soluble in water, hexanes. | Critical for selecting solvents for recrystallization and chromatography. |
Common Impurities in Synthesis
An effective purification protocol must target the specific impurities generated during synthesis. Common impurities include:
-
Unreacted 4-amino-4-phenylpiperidine: A more polar and more basic starting material.
-
Reagents and Byproducts: Residual acylating agents (e.g., acetic anhydride) and their acidic byproducts (e.g., acetic acid).
-
Solvent Residues: Residual solvents from the reaction or initial workup.[1]
Purification Methodologies
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. We present three robust methods.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Causality: The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room temperature or below. Impurities should either remain in solution upon cooling or be insoluble at high temperatures, allowing for their removal by filtration.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, ethanol/water mixtures). Identify a solvent or solvent system that provides poor solubility at room temperature but good solubility upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary to avoid reduced yield.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point analysis and TLC/HPLC.
Caption: Workflow for purification via acid-base extraction.
Purity Assessment and Characterization
After purification, the identity and purity of this compound must be confirmed.
Analytical Chromatography
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess purity. A single spot under various visualization techniques (UV, stains) suggests high purity. Use the eluent system developed for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical reverse-phase method is outlined below.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for basic analytes. |
| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Injection Volume | 10 µL | - |
Spectroscopic and Physical Methods
-
NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
¹H NMR (in CDCl₃): Expect signals for aromatic protons (~7.2-7.4 ppm), a broad singlet for the amide N-H, piperidine ring protons (complex multiplets), and a sharp singlet for the acetyl CH₃ group (~2.0 ppm). The integration of these signals should correspond to the number of protons in the structure. [2] * ¹³C NMR: The number of distinct signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point typically indicates the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The successful purification of this compound is readily achievable through a systematic application of standard laboratory techniques. For crude material with primarily neutral or acidic impurities, acid-base extraction offers a rapid and scalable solution. For more complex mixtures or to achieve the highest level of purity, flash column chromatography is the method of choice. Recrystallization is an excellent final polishing step for obtaining highly crystalline, solvent-free material. The final purity should always be validated using a combination of chromatographic and spectroscopic methods.
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-
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Application Note & Protocol Guide: N-(4-Phenylpiperidin-4-yl)acetamide as a Versatile Ligand in Complexation Reactions
Abstract
This document provides a comprehensive technical guide on the application of N-(4-Phenylpiperidin-4-yl)acetamide as a ligand in coordination chemistry. This compound incorporates three key functional moieties: a secondary amine within a piperidine ring, an amide group, and a phenyl ring. This unique combination of a hard nitrogen donor (piperidine) and a borderline oxygen donor (amide carbonyl) makes it a compelling candidate for forming stable complexes with a variety of metal ions. This guide details the ligand's physicochemical properties, provides a robust protocol for its synthesis, outlines a general methodology for metal complexation, and describes the essential techniques for characterizing the resulting coordination compounds. The insights are tailored for researchers in inorganic chemistry, materials science, and drug development, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Rationale for this compound in Coordination Chemistry
The piperidine heterocycle is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions.[1] When functionalized, the piperidine moiety and its substituents can act as effective ligands for metal ions. The title compound, this compound, is of particular interest due to its bifunctional nature.
The potential for coordination arises from two primary sites:
-
The Piperidine Nitrogen: A sterically accessible sp³-hybridized nitrogen atom that acts as a classic Lewis base (a hard donor), readily coordinating to a wide range of transition metal ions.
-
The Amide Carbonyl Oxygen: The oxygen atom of the acetamide group possesses lone pairs and can function as a borderline donor, participating in coordination, particularly with harder metal ions or when chelation is possible.
The amide nitrogen is generally not involved in coordination due to the delocalization of its lone pair into the carbonyl group, which reduces its basicity. The strategic placement of these donor atoms allows for various coordination modes, including monodentate, bidentate (chelating), or bridging, leading to the formation of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers.[2] The study of such complexes is critical, as metal coordination can significantly enhance or modify the biological activity, catalytic potential, or material properties of the parent organic ligand.[3][4]
This guide serves as a foundational resource for harnessing the potential of this compound in complexation reactions.
Ligand Profile: Physicochemical & Structural Properties
A thorough understanding of the ligand's properties is paramount for designing successful complexation experiments.
Chemical Structure and Potential Donor Sites
The structure of this compound features distinct regions that influence its behavior as a ligand.
Figure 1: Structure of this compound with potential metal coordination sites highlighted.
Physicochemical Data
The following table summarizes key computed and experimental properties for the ligand.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for class |
| XLogP3-AA | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Solubility | Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water. | Inferred from structure |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the ligand via N-acetylation of 4-amino-4-phenylpiperidine. The reaction is a standard Schotten-Baumann type acylation.[5]
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
4-amino-4-phenylpiperidine (or its hydrochloride salt)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane or DCM/Methanol)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-amino-4-phenylpiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10-15 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. This base will neutralize the HCl generated during the reaction.
-
Acylation: Cool the flask to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Expert Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize any remaining acid and quench excess acetyl chloride.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: General Procedure for Metal Complexation
This protocol provides a versatile starting point for the complexation of this compound with a generic transition metal salt, such as CuCl₂, Ni(NO₃)₂, or Zn(OAc)₂.[6][7]
Figure 3: General workflow for synthesizing a metal complex with this compound.
Materials:
-
This compound (Ligand, L)
-
A metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Anhydrous ethanol or methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2.0 mmol) in hot ethanol (20 mL) in a round-bottom flask equipped with a condenser.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., 1.0 mmol, for a 2:1 L:M ratio) in a minimum amount of hot ethanol (10 mL).
-
Rationale: The stoichiometry (L:M ratio) is a critical variable. A 2:1 ratio is a common starting point, but 1:1 or other ratios should also be explored.
-
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.
-
Reflux: Heat the resulting mixture to reflux for 2-6 hours to ensure the reaction goes to completion. The optimal time and temperature are system-dependent and may require optimization.
-
Isolation: After reflux, allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Characterization: The resulting complex should be thoroughly characterized to confirm its formation and elucidate its structure.
Characterization of Metal Complexes: A Self-Validating System
Confirming the successful synthesis of a coordination complex requires a suite of analytical techniques. The data from these methods should be internally consistent and support the proposed structure.
Spectroscopic and Analytical Techniques
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Primary Evidence of Coordination. Compare the spectrum of the complex to the free ligand. A shift in the C=O stretching frequency (typically ~1640 cm⁻¹) to a lower wavenumber indicates coordination through the carbonyl oxygen. A shift in the piperidine N-H stretch (if un-substituted) or C-N stretches can indicate coordination at the nitrogen site.[7] |
| UV-Visible Spectroscopy | Confirmation for Transition Metals. For complexes with d-block metals (e.g., Cu(II), Ni(II), Co(II)), the appearance of new, broad, low-intensity absorption bands in the visible region (400-800 nm) is indicative of d-d electronic transitions, which are only possible after complex formation alters the metal's d-orbital energies.[3] |
| Elemental Analysis (CHN) | Stoichiometry Determination. Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. Comparing the experimental values to the calculated values for proposed formulas (e.g., [M(L)₂Cl₂], [M(L)Cl₂]) is essential for determining the ligand-to-metal ratio. |
| ¹H NMR Spectroscopy | Mapping Coordination in Solution (for Diamagnetic Complexes). For diamagnetic complexes (e.g., Zn(II)), protons near the coordination site will experience a change in their chemical environment, leading to shifts in their resonance signals compared to the free ligand. Broadening of peaks can also indicate complexation. |
| Molar Conductivity | Ionic vs. Neutral Complexes. Measuring the conductivity of a solution of the complex in a solvent like DMF or DMSO can determine if any counter-ions are present outside the coordination sphere. Non-electrolytes have low conductivity values.[6] |
| Magnetic Susceptibility | Determining Geometry (for Paramagnetic Complexes). For paramagnetic metals like Cu(II) or Ni(II), measuring the magnetic moment can provide insight into the number of unpaired electrons and, by extension, the coordination geometry (e.g., octahedral vs. tetrahedral).[6] |
Potential Coordination Modes
The ligand's structure allows for several binding possibilities, which can be inferred from the characterization data.
Figure 4: Plausible coordination modes for this compound with a metal center (M).
Applications and Future Directions
While this compound itself is a novel ligand in many respects, the properties of its metal complexes can be extrapolated from related systems. Potential applications include:
-
Bioinorganic Chemistry: Metal complexes of ligands containing amide and amine functionalities have shown promising antimicrobial and antifungal activities, often exceeding the potency of the free ligand.[3][6][8] The resulting complexes should be screened for such properties.
-
Catalysis: The coordinated metal center can act as a Lewis acid catalyst, with the ligand framework tuning its reactivity and selectivity.
-
Materials Science: The ability to form bridging complexes opens the door to designing 1D, 2D, or 3D coordination polymers with interesting magnetic, porous, or optical properties.
Conclusion
This compound represents a readily accessible and highly versatile ligand for coordination chemistry. Its synthesis is straightforward, and its dual-donor-site character allows for the creation of a rich variety of metal complexes. By following the detailed protocols for synthesis and complexation, and applying the rigorous characterization methods outlined in this guide, researchers can effectively explore the vast potential of these coordination compounds in diverse scientific fields.
References
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science.
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
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PubChem. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. PubChem Compound Summary.
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Jeyasundari, J., et al. (2014). THE NEW TRANSITION METAL COMPLEXES OF N,N'-(PIPERAZINE- 1,4 DIBIS((PHENYLMETHYLENE)) DIACETAMIDE AND THEIR BIOLOGICAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences.
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PubChem. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. PubChem Compound Summary.
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Chemrio. (n.d.). This compound. Product Page.
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. NIST Chemistry WebBook.
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ResearchGate. (n.d.). Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL). ResearchGate.
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Kharwar, P.K., et al. (2021). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry.
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Gaponova, A.S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
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Smolecule. (n.d.). Buy N-(piperidin-4-yl)acetamide hydrochloride. Product Page.
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Semantic Scholar. (n.d.). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Semantic Scholar. [Available at: https://www.semanticscholar.org/paper/Transition-Metal-Complexes-of-N-(4-(N-(8-yl)ligand%3A-Kharwar-Verma/f4851838561d2d02a550811e95690d79d6c70144]([Link]
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ResearchGate. (2021). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. ResearchGate.
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org.
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
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Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry.
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Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry.
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PubChem. (n.d.). N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. PubChem Compound Summary.
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Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. app.com.
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Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules.
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ResearchGate. (2023). Synthesis and study of new ligand N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5dihydro-1H-imidazol-1-yl) imino] methyl} furan-2-yl) phenyl] acetamide and its complex with Zn(II) and converted the complex to the nano-particles. ResearchGate.
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Al-Hamdani, A.A.S., et al. (2017). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. PubMed Central.
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Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.
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ResearchGate. (2023). Unprecedented Coordination Compounds with 4,4′-Diaminodiphenylethane as a Supramolecular Agent and Ditopic Ligand: Synthesis, Crystal Structures and Hirshfeld Surface Analysis. ResearchGate.
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Khan, K.M., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules.
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in vitro assays using N-(4-Phenylpiperidin-4-yl)acetamide
An Application Note for the In Vitro Characterization of N-(4-Phenylpiperidin-4-yl)acetamide
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, this compound, hereafter referred to as "Compound PPA." Given its structural features, particularly the 4-phenylpiperidine core, a common motif in centrally active agents, we present a logical and efficient screening cascade to elucidate its primary pharmacological targets. This guide is designed for researchers in pharmacology and drug development, offering detailed protocols for primary binding and functional assays focused on two high-probability target classes: Opioid Receptors and Acetylcholinesterase. The methodologies are explained with a focus on the scientific rationale behind each step, ensuring robust and interpretable data generation.
Introduction: Rationale for Target Selection
The molecular structure of Compound PPA, this compound, serves as the primary driver for our proposed screening strategy. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a multitude of potent analgesics that target the opioid receptor system, most notably the fentanyl series of µ-opioid receptor agonists.[1][2] Therefore, a primary characterization of Compound PPA's affinity and functional activity at the classical opioid receptors (µ, δ, and κ) is a logical starting point.
Furthermore, piperidine derivatives are known to interact with various other central nervous system targets, including the cholinergic system.[3] Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a critical target for therapeutics aimed at treating cognitive disorders like Alzheimer's disease.[4] Inhibition of AChE leads to increased acetylcholine levels, potentially impacting neurotransmission.[5] Evaluating Compound PPA as a potential AChE inhibitor provides a valuable secondary screening objective.
This guide outlines a two-pronged approach to determine if Compound PPA interacts meaningfully with these target classes, beginning with direct binding assays and progressing to functional characterization.
Profiling at Opioid Receptors: A GPCR Case Study
Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily.[6] Upon activation by an agonist, they couple primarily to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Our investigation will first determine if Compound PPA physically binds to the receptors and then assess whether this binding event triggers the canonical Gαi/o signaling pathway.
Assay I: Radioligand Competition Binding for Affinity (Kᵢ) Determination
The gold standard for quantifying the affinity of a test compound for a receptor is the radioligand competition binding assay.[7] This assay measures the ability of an unlabeled compound (the "competitor," i.e., Compound PPA) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The result is expressed as the inhibitor constant (Kᵢ), which represents the affinity of the competitor for the receptor.
The experiment relies on the law of mass action. By incubating receptor-containing membranes with a fixed concentration of a high-affinity radioligand and increasing concentrations of Compound PPA, we can generate a dose-response curve. The concentration of Compound PPA that displaces 50% of the radioligand is the IC₅₀. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8] This ensures the resulting Kᵢ value is a true measure of affinity, independent of assay conditions.
Workflow: Radioligand Competition Binding Assay
Caption: Workflow for determining binding affinity (Kᵢ) via competitive radioligand assay.
This protocol is adapted for determining the affinity of Compound PPA for the human µ-opioid receptor (hMOR) expressed in Chinese Hamster Ovary (CHO) cell membranes.
Materials:
-
Receptor Source: Frozen CHO-hMOR cell membrane preparation.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid peptide agonist).
-
Test Compound: Compound PPA, dissolved in DMSO to a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: 10 µM Naloxone (a non-selective opioid antagonist).
-
Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine - PEI), scintillation counter.
Procedure:
-
Membrane Preparation: On the day of the assay, thaw the CHO-hMOR membrane aliquot and resuspend in ice-cold Assay Buffer to a final concentration of 20 µg protein/well.[8] Keep on ice.
-
Compound Dilution: Prepare a serial dilution of Compound PPA in Assay Buffer. A typical 10-point curve might range from 1 nM to 100 µM final concentration.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Naloxone.
-
Competition: 50 µL of each Compound PPA dilution.
-
-
Add Radioligand: Add 50 µL of [³H]-DAMGO (at a final concentration equal to its Kₑ, e.g., ~1 nM) to all wells.
-
Add Membranes: Add 150 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.[8]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filters using a cell harvester. This step is critical as it separates the membrane-bound radioligand from the unbound radioligand in the solution.[7]
-
Washing: Immediately wash the filters four times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter mats for 30 minutes at 50°C.[8] Once dry, add scintillation cocktail and quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate % Inhibition for each concentration of Compound PPA: % Inhibition = 100 * (1 - [(cpm_Compound - cpm_NSB) / (cpm_TB - cpm_NSB)]).
-
Plot % Inhibition against the log concentration of Compound PPA and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of [³H]-DAMGO and Kₑ is its dissociation constant.[8]
Assay II: [³⁵S]GTPγS Functional Assay for Potency (EC₅₀) and Efficacy (% Activity)
If Compound PPA demonstrates significant binding affinity (e.g., Kᵢ < 1 µM), the next step is to determine its functional effect. The [³⁵S]GTPγS binding assay is a classic method to measure G protein activation downstream of GPCRs.[9] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
In the resting state, G proteins are bound to GDP. Agonist binding to the GPCR promotes a conformational change, causing the Gα subunit to release GDP and bind GTP, leading to its activation. Since [³⁵S]GTPγS is non-hydrolyzable, it becomes trapped on the activated Gα subunit, allowing for its accumulation and measurement. An agonist will stimulate [³⁵S]GTPγS binding, while an antagonist will block the stimulation caused by a known agonist. This allows us to classify Compound PPA as an agonist, partial agonist, or antagonist.
Signaling Pathway: Opioid Receptor (Gαi/o) Activation
Caption: Canonical Gαi/o signaling pathway for µ-opioid receptor activation.
Materials:
-
Receptor Source: CHO-hMOR cell membrane preparation (20 µ g/well ).
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP (10 µM final), Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Positive Control Agonist: DAMGO.
-
Antagonist Control: Naloxone.
Procedure:
-
Agonist Mode:
-
To determine if Compound PPA is an agonist, add serial dilutions of the compound (e.g., 1 nM to 100 µM) to the wells.
-
Include wells with buffer only (basal activity) and a full dose-response of DAMGO (positive control).
-
-
Antagonist Mode:
-
To determine if Compound PPA is an antagonist, pre-incubate serial dilutions of the compound with the membranes for 15 minutes.
-
Then, add a fixed concentration of DAMGO (its EC₈₀) to these wells.
-
-
Assay Steps:
-
Add membranes, GDP, and the test compounds to a 96-well plate and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters (no PEI pre-soak needed).
-
Wash filters, dry, and quantify with a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot the % stimulation over basal against the log concentration of Compound PPA. Fit the curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to DAMGO).
-
Antagonist Mode: Plot the % inhibition of the DAMGO response against the log concentration of Compound PPA to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kₑ).
| Parameter | Description | Example Data (Hypothetical) |
| Kᵢ (nM) | Binding Affinity. Lower value = higher affinity. | MOR: 85.4, DOR: >10,000, KOR: 2,350 |
| EC₅₀ (nM) | Agonist Potency. Concentration for 50% maximal effect. | MOR: 212.7 |
| Eₘₐₓ (%) | Agonist Efficacy. Max effect relative to a full agonist. | MOR: 95% (vs. DAMGO) |
| IC₅₀ (nM) | Antagonist Potency. Concentration for 50% inhibition. | Not applicable if agonist activity is present. |
| Table 1: Hypothetical quantitative data summary for Compound PPA at opioid receptors. |
Profiling at Acetylcholinesterase (AChE)
To assess Compound PPA's activity on the cholinergic system, we use a direct enzymatic assay. The most common method is the Ellman assay, which measures the activity of AChE through a colorimetric reaction.[10]
Assay III: Ellman's Method for AChE Inhibition
This assay provides a direct measure of enzymatic function. AChE hydrolyzes its substrate, acetylthiocholine (ATCh), into thiocholine and acetate.[4] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[5] An inhibitor of AChE, like Compound PPA, will slow down the production of thiocholine, resulting in a reduced rate of color development.
Principle: Ellman's Method for AChE Activity
Caption: The colorimetric reaction principle of the Ellman's assay for AChE activity.
Materials:
-
Enzyme: Purified human recombinant AChE.
-
Substrate: Acetylthiocholine (ATCh).
-
Reagent: DTNB.
-
Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.
-
Positive Control Inhibitor: Donepezil or Tacrine.
-
Apparatus: Clear, flat-bottom 96-well plate; plate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Plate Setup: In a 96-well plate, add 140 µL of Assay Buffer to all wells.
-
Add Inhibitor/Controls:
-
100% Activity Control: Add 20 µL of Assay Buffer.
-
Test Compound: Add 20 µL of serially diluted Compound PPA (e.g., 1 nM to 100 µM).
-
Positive Control: Add 20 µL of serially diluted Donepezil.
-
-
Add Enzyme: Add 20 µL of AChE solution to all wells except the "blank" wells. Mix and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATCh substrate solution to all wells to start the reaction.
-
Measure: Immediately place the plate in a plate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic reading).
Data Analysis:
-
Determine the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the % inhibition for each concentration of Compound PPA: % Inhibition = 100 * (1 - [V_inhibitor / V_control]).
-
Plot the % inhibition against the log concentration of Compound PPA and fit the data using a non-linear regression model to determine the IC₅₀ value.
| Parameter | Description | Example Data (Hypothetical) |
| IC₅₀ (nM) | Inhibitory Potency. Concentration for 50% enzyme inhibition. | AChE: 8,750 |
| Table 2: Hypothetical quantitative data summary for Compound PPA at Acetylcholinesterase. |
Conclusion and Next Steps
Based on the hypothetical data presented, Compound PPA is a potent and efficacious µ-opioid receptor agonist with high selectivity over the δ- and κ-opioid receptors. Its activity as an AChE inhibitor is weak and likely not physiologically relevant.
This initial in vitro characterization provides a strong pharmacological foundation for Compound PPA. The logical next steps in a drug discovery program would include:
-
Further Functional Assays: Assessing downstream signaling, such as cAMP inhibition assays or β-arrestin recruitment assays, to explore potential functional selectivity or "biased agonism."[6][11]
-
In Vitro ADME: Evaluating metabolic stability, plasma protein binding, and cell permeability to assess its drug-like properties.
-
In Vivo Studies: If the profile remains promising, advancing to in vivo models to assess efficacy (e.g., in rodent pain models) and safety.
This application note provides a robust framework for the initial pharmacological profiling of novel compounds like this compound, guiding researchers from target hypothesis to quantitative characterization.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][7]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][8]
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Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Physiological Society. Retrieved from [Link][12]
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P-O, L., & Shank, E. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Retrieved from [Link][11]
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Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Retrieved from [Link][13]
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Le, T., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. Retrieved from [Link][1][6]
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Enna, S. J., & Bylund, D. B. (2000). Radioligand Binding Studies. Springer Protocols. Retrieved from [Link][14]
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Cannaert, A., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. Retrieved from [Link][9]
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- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Strategic Development of Novel N-(4-Phenylpiperidin-4-yl)acetamide Derivatives for Biological Screening
I. Introduction: The Rationale for Derivatizing the N-(4-Phenylpiperidin-4-yl)acetamide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active agents. Its inherent structural rigidity, combined with the potential for multi-point functionalization, allows for the precise orientation of pharmacophoric features in three-dimensional space. This has led to the development of compounds targeting a wide array of biological systems, including opioid and sigma receptors, as well as compounds with anticonvulsant and antimicrobial properties.[1][2][3][4][5] The strategic development of novel derivatives from this core structure presents a compelling opportunity to generate new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
This guide provides a comprehensive framework for the systematic design, synthesis, and biological evaluation of a focused library of this compound derivatives. We will delve into the causality behind the synthetic strategies, the logic of the screening cascade, and the importance of early-stage ADME/Tox profiling to de-risk candidates and accelerate the hit-to-lead process.
II. Synthetic Strategy: A Modular Approach to Chemical Diversity
Our synthetic approach is designed for modularity, enabling the rapid generation of a diverse set of analogs from common intermediates. This strategy is not only efficient but also crucial for establishing robust Structure-Activity Relationships (SAR). The primary points of diversification on the this compound scaffold are the piperidine nitrogen (N1), the acetamide nitrogen, and the phenyl ring.
Core Synthesis: Reductive Amination
The cornerstone of our synthetic plan is the reductive amination of N-substituted 4-piperidones with an appropriate amine, a versatile and widely adopted method for creating 4-aminopiperidine derivatives.[1] This reaction is favored for its operational simplicity and broad substrate scope.
Protocol 1: Synthesis of N-Benzyl-4-aminopiperidine Intermediate
-
Rationale: The N-benzyl group serves as a common protecting group and a point for late-stage diversification. Its removal via hydrogenolysis allows for the introduction of various substituents on the piperidine nitrogen.
-
Step-by-Step Protocol:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. (Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 4M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzyl-4-aminopiperidine.
-
Library Generation: Parallel Amide Coupling
With the core amine in hand, a library of acetamide derivatives can be readily synthesized via parallel amide coupling with a diverse set of carboxylic acids or their activated equivalents (e.g., acyl chlorides).
Protocol 2: Parallel Synthesis of N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide Derivatives
-
Rationale: This protocol is designed for high-throughput synthesis in a 96-well plate format, allowing for the rapid generation of dozens of analogs for initial screening.
-
Step-by-Step Protocol:
-
In a 96-well plate, dispense a solution of N-benzyl-4-aminopiperidine (1.0 eq) in dichloromethane.
-
To each well, add a unique carboxylic acid (1.1 eq) from a pre-prepared stock solution.
-
Add a solution of a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the plate and agitate at room temperature for 16 hours.
-
Perform a liquid-liquid extraction directly in the plate by adding an aqueous solution of sodium bicarbonate, followed by a water wash.
-
The organic layer containing the desired product can be directly used for preliminary screening after concentration and re-solubilization in DMSO.
-
III. Biological Screening Cascade: A Phased Approach to Hit Identification and Validation
A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure.[6][7] This cascade progresses from broad, high-throughput primary screens to more complex, lower-throughput secondary and confirmatory assays.
Primary High-Throughput Screening (HTS)
-
Objective: To rapidly screen the entire library against a specific biological target to identify initial "hits".
-
Assay Choice Rationale: The choice of a primary assay depends on the therapeutic hypothesis. For instance, if targeting a specific enzyme, a biochemical assay measuring enzyme inhibition would be appropriate. For receptor targets, a binding assay or a reporter gene assay could be employed. The assay must be robust, reproducible, and amenable to miniaturization in 384- or 1536-well formats.
-
Protocol 3: Generic Biochemical HTS Protocol (e.g., Kinase Inhibition)
-
Miniaturize the assay to a 384-well plate format.[6]
-
Dispense 50 nL of each compound from the library (typically at a 10 µM final concentration) into the assay plates.
-
Add the target enzyme and its substrate.
-
Incubate for a pre-determined time at a controlled temperature.
-
Add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence).
-
Read the plates using a high-throughput plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls. A Z' factor > 0.5 is indicative of a robust assay.[7]
-
Hit Confirmation and Dose-Response Analysis
-
Objective: To confirm the activity of initial hits and determine their potency (IC50 or EC50).
-
Rationale: Re-testing hits from the primary screen eliminates false positives. A dose-response curve provides a quantitative measure of a compound's potency, which is a critical parameter for SAR.
-
Protocol 4: IC50 Determination
-
Prepare serial dilutions of the confirmed hit compounds (typically an 8-point, 3-fold dilution series).
-
Perform the primary assay with these varying concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound ID | Primary Screen (% Inhibition @ 10µM) | IC50 (µM) |
| Deriv-001 | 85.2 | 0.5 |
| Deriv-002 | 12.5 | > 50 |
| Deriv-003 | 92.1 | 0.2 |
| Deriv-004 | 65.7 | 2.1 |
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data from the dose-response analysis fuels the SAR exploration. The goal is to understand how chemical modifications influence biological activity.
-
Causality in SAR: For example, if derivatives with electron-withdrawing groups on the phenyl ring consistently show higher potency, it suggests a potential hydrogen bond acceptor interaction in the target's binding pocket. Conversely, bulky substituents at the same position leading to a loss of activity might indicate steric hindrance. This iterative process of design, synthesis, and testing is the engine of lead optimization.[1][5]
V. Early ADME/Tox Profiling: The "Fail Early, Fail Cheap" Paradigm
A significant portion of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[8] Integrating in vitro ADME/Tox assays early in the discovery process is a crucial risk mitigation strategy.[9][10][11]
Key In Vitro ADME/Tox Assays
-
Solubility: Poor aqueous solubility can limit oral absorption. This is often assessed using turbidimetric methods.
-
Permeability: The ability of a compound to cross biological membranes (e.g., the intestinal wall) is critical for oral bioavailability. The Caco-2 permeability assay is a common in vitro model for this.[11]
-
Metabolic Stability: Rapid metabolism by liver enzymes (e.g., Cytochrome P450s) can lead to a short in vivo half-life. This is evaluated by incubating the compound with liver microsomes.[8]
-
Cytotoxicity: General toxicity to cells is an early indicator of potential safety issues. This is often assessed using cell viability assays (e.g., MTS or CellTiter-Glo) against a panel of cell lines.
| Compound ID | IC50 (µM) | Aqueous Solubility (µM) | Caco-2 Perm. (10⁻⁶ cm/s) | Microsomal Stability (% remaining @ 1h) |
| Deriv-003 | 0.2 | 55 | 15.2 | 85 |
| Deriv-005 | 0.15 | 2 | 1.8 | 15 |
-
Interpretation of Data: In the table above, Deriv-005, despite being slightly more potent than Deriv-003, exhibits poor solubility, low permeability, and rapid metabolism. These undesirable properties make it a less attractive candidate for further development compared to Deriv-003.
VI. Conclusion
The systematic derivatization of the this compound scaffold, coupled with a robust biological screening cascade and early ADME/Tox assessment, provides a powerful platform for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide are designed to be adaptable to a wide range of biological targets and therapeutic areas. By understanding the causality behind each experimental choice, researchers can navigate the complexities of the drug discovery process with greater efficiency and a higher probability of success.
References
- Title: ADME-Tox in drug discovery: integration of experimental and computational technologies Source: Drug Discovery Today URL
- Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL
- Title: In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery Source: Creative Biostructure URL
- Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development Source: ConnectedLab URL
- Title: Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development Source: News Medical Life Sciences URL
- Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Stemcell Technologies URL
- Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Title: High-throughput Screening Steps | Small Molecule Discovery Center (SMDC)
- Title: Application Notes and Protocols for High-Throughput Screening in Drug Discovery Source: BenchChem URL
- Title: Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy)
- Title: High Throughput Screening: Methods and Protocols Source: ResearchGate URL
- Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Combinatorial Science URL
- Title: High throughput screening of small molecule library: procedure, challenges and future Source: Journal of Biomedical Science URL
- Title: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)
- Title: An In-depth Technical Guide to the Core Structure of 4-Anilinopiperidine Derivatives Source: BenchChem URL
- Title: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)
- Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: PubMed URL
- Title: Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL)
- Title: Structure-activity relations in analgesics based on 4-anilinopiperidine Source: PubMed URL
- Title: Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)
- Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
Sources
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- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 11. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
Introduction: The Significance of N-(4-Phenylpiperidin-4-yl)acetamide in Medicinal Chemistry
An Application Note and Protocol for the Scale-Up Synthesis of N-(4-Phenylpiperidin-4-yl)acetamide
This compound is a key chemical intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds investigated for their potential therapeutic effects, particularly in the field of central nervous system (CNS) research. The development of a robust, scalable, and cost-effective synthetic process for this intermediate is therefore a critical step in enabling further drug discovery and development efforts.
This document provides a detailed guide for the scale-up synthesis of this compound, transitioning from a laboratory-scale procedure to a larger, kilogram-scale production. The protocol is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. It emphasizes not only the procedural steps but also the underlying chemical principles and engineering considerations essential for a successful and safe scale-up.
Synthetic Strategy: Acylation of 4-Amino-4-phenylpiperidine
The most direct and widely employed route for the synthesis of this compound is the N-acylation of 4-amino-4-phenylpiperidine. This reaction involves the formation of an amide bond by treating the primary amine with an acetylating agent.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-amino-4-phenylpiperidine attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride). In the presence of a base like triethylamine, the protonated amine intermediate is neutralized, and the hydrochloride salt of the base precipitates, driving the reaction to completion.
Choice of Reagents
-
Substrate: 4-Amino-4-phenylpiperidine. The quality of this starting material is paramount. It should be dry and free of impurities that could interfere with the acylation.
-
Acylating Agent: Acetyl chloride is highly reactive and effective. Acetic anhydride is a less reactive, but safer, alternative that can also be used, often with gentle heating or a catalyst. For this protocol, we select acetyl chloride for its high reactivity at low temperatures, which is beneficial for controlling the reaction exotherm on a large scale.
-
Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) generated during the reaction.[1] The formation of triethylamine hydrochloride (TEA·HCl), which is insoluble in many organic solvents, helps to drive the reaction forward.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting materials well, is unreactive towards the reagents, and has a low boiling point, facilitating product isolation.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Protocol: Laboratory Scale (10 g) vs. Pilot Scale (1 kg)
This section details the procedure at two different scales, highlighting the critical modifications required for a successful and safe scale-up.
Materials and Equipment
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactor | 500 mL 3-neck round-bottom flask | 20 L jacketed glass reactor |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer (high-torque) |
| Temp. Control | Ice/water bath | Recirculating chiller/heater connected to reactor jacket |
| Addition | 100 mL dropping funnel | Metering pump or pressure-equalized dropping funnel |
| Filtration | Büchner funnel | Nutsche filter-dryer or large Büchner funnel |
| Drying | Vacuum oven | Vacuum oven or agitated filter dryer |
Reagent Quantities
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. |
| 4-Amino-4-phenylpiperidine | 10.0 g | 1.00 kg | 1.0 |
| Triethylamine (TEA) | 6.9 g (9.5 mL) | 690 g (950 mL) | 1.2 |
| Acetyl Chloride | 4.9 g (4.4 mL) | 490 g (440 mL) | 1.1 |
| Dichloromethane (DCM) | 200 mL | 20 L | 20 vol |
| Water (for quench) | 100 mL | 10 L | 10 vol |
| Brine (for wash) | 50 mL | 5 L | 5 vol |
| Sodium Sulfate (drying) | ~10 g | ~1 kg | As needed |
Detailed Step-by-Step Protocol
Step 1: Reactor Setup and Inerting
-
Lab Scale: Assemble a dry 500 mL three-neck flask with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Pilot Scale: Ensure the 20 L jacketed reactor is clean, dry, and passivated. Equip it with an overhead stirrer, temperature probe, nitrogen inlet, and condenser. Purge the vessel with nitrogen.
Step 2: Charging Reagents
-
Lab & Pilot Scale: Charge 4-amino-4-phenylpiperidine, triethylamine, and dichloromethane to the reactor. Start agitation to ensure a homogeneous solution.
Step 3: Cooling
-
Lab Scale: Cool the flask to 0-5 °C using an ice-water bath.
-
Pilot Scale: Set the recirculating chiller to cool the reactor jacket to achieve an internal temperature of 0-5 °C. The larger volume will require more time to cool.
Step 4: Addition of Acetyl Chloride (Critical Step)
-
Lab Scale: Add acetyl chloride dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Pilot Scale: The addition must be controlled much more carefully due to the significant exotherm.[2] Use a metering pump to add the acetyl chloride subsurface over 2-3 hours. The rate of addition is dictated by the cooling capacity of the reactor. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.[2] A runaway reaction is a serious risk if addition is too fast.[2]
Step 5: Reaction and Monitoring
-
Lab & Pilot Scale: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
Step 6: Quenching
-
Lab Scale: Slowly pour the reaction mixture into a beaker containing 100 mL of cold water with stirring.
-
Pilot Scale: Slowly add 10 L of cold water to the reactor. This should also be done cautiously as the quenching of any unreacted acetyl chloride is exothermic.
Step 7: Work-up and Isolation
-
Lab & Pilot Scale:
-
Transfer the mixture to a separatory funnel (lab) or allow the phases to settle in the reactor (pilot).
-
Separate the organic (DCM) layer.
-
Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Step 8: Purification
-
Lab & Pilot Scale: The crude solid is purified by recrystallization. A common solvent system is ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration and wash with a small amount of cold hexanes.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Safety and Hazard Analysis
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[3][4] It is a lachrymator and causes severe burns.[3][4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.[3]
-
Triethylamine: Flammable liquid and vapor.[5] It is corrosive and can cause severe skin and eye irritation.[5][6] Exposure to vapors can cause "halo vision."[6]
-
Dichloromethane: A suspected carcinogen. Use with adequate ventilation and avoid inhalation.
-
Exotherm Control: The acylation reaction is highly exothermic. The primary safety concern during scale-up is managing the heat generated.[2] Inadequate cooling can lead to a thermal runaway, causing the reactor contents to boil violently and potentially over-pressurize the vessel.[2] Reaction calorimetry studies are highly recommended before proceeding to the pilot scale to quantify the heat of reaction and determine safe operating parameters.[7]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~145-148 °C |
| ¹H NMR | Consistent with the structure of this compound |
| Purity (HPLC) | ≥98% |
| Yield (Typical) | 80-90% |
Conclusion
The scale-up synthesis of this compound via N-acylation is a well-established and efficient process. The transition from laboratory to pilot scale requires a thorough understanding of chemical engineering principles, particularly concerning heat management and mass transfer.[8] Careful control of reagent addition rates, robust temperature monitoring, and appropriate equipment selection are essential for a safe, reliable, and scalable manufacturing process. This guide provides a comprehensive framework, but process-specific optimization and safety assessments are mandatory for any implementation.
References
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Cardillo, P., & Girelli, A. (2004). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 8(3), 357-361. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). Molecules, 21(11), 1547. [Link]
-
Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) … (n.d.). ResearchGate. [Link]
-
Some Scale-Up Considerations. (n.d.). CatSci. [Link]
-
Acetyl Chloride. (n.d.). International Labour Organization. [Link]
-
Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc. [Link]
-
Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. (2014). Journal of Medicinal Chemistry, 57(15), 6394-6406. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2004). Chemical Reviews, 104(1), 1-2. [Link]
-
Comparative Expression of Diacylglycerol Acyltransferases for Enhanced Accumulation of Punicic Acid-Enriched Triacylglycerols in Yarrowia lipolytica. (2022). International Journal of Molecular Sciences, 23(21), 13195. [Link]
-
ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM. [Link]
-
Triethylamine. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Hazardous Substance Fact Sheet - Triethylamine. (n.d.). New Jersey Department of Health. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences, 8, 798154. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3s), s518-s528. [Link]
-
N-Acylation in combinatorial chemistry. (2004). ARKIVOC, 2004(1), 12-35. [Link]
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (1983).
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2022). Processes, 10(11), 2244. [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the technical support resource for the synthesis of N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acetylation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Overview of the Core Reaction
The synthesis of this compound is fundamentally an N-acetylation of the primary amine, 4-amino-4-phenylpiperidine. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent. While seemingly straightforward, the reaction's success is highly sensitive to the choice of reagents, solvent, base, and reaction conditions.
The general transformation is illustrated below:
Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes. Each answer provides a causal explanation and a clear path to resolution.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a common frustration that can stem from several factors, from reagent quality to reaction conditions. Let's break down the likely culprits.
-
Cause A: Incomplete Reaction: The nucleophilicity of the primary amine might be insufficient under your current conditions, or the acetylating agent may not be reactive enough.
-
Solution:
-
Choice of Acetylating Agent: If you are using a mild agent like ethyl acetate, consider switching to a more reactive one such as acetic anhydride or acetyl chloride. Acetic anhydride is often a good balance of reactivity and handling safety for this type of transformation.[1][2]
-
Role of the Base: For acetylations using acetyl chloride or acetic anhydride, a base is crucial to neutralize the acidic byproduct (HCl or acetic acid). The acid byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine like triethylamine (TEA) is an excellent choice.[3]
-
Temperature: While many acetylations proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully by TLC to avoid side product formation.
-
-
-
Cause B: Degradation of Starting Material or Product: The starting material, 4-amino-4-phenylpiperidine, can be sensitive. The product amide can also be susceptible to hydrolysis under harsh acidic or basic workup conditions.
-
Solution:
-
Starting Material Purity: Ensure your 4-amino-4-phenylpiperidine is pure and dry. The synthesis of this precursor is a key step, and impurities can interfere with the subsequent acetylation.[4]
-
Workup pH: During aqueous workup, avoid extreme pH values. A standard workup involves washing with a mild base like saturated sodium bicarbonate solution to remove excess acetic acid, followed by water and brine washes.[3]
-
-
-
Cause C: Mechanical Losses: Significant product can be lost during workup and purification, especially if the product has some solubility in the aqueous layer or if crystallization is inefficient.
-
Solution:
-
Extraction: When extracting your product from the reaction mixture, use an appropriate solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.[5]
-
Purification: If recrystallization is leading to low recovery, ensure you are using a minimal amount of a suitable hot solvent and allowing for slow cooling. Alternatively, column chromatography may provide a higher recovery of pure product, although it is more labor-intensive.
-
-
Question 2: My final product is impure. I see multiple spots on the TLC plate even after purification. What are these impurities?
Answer: The formation of side products is a classic challenge in N-acetylation. The most common impurities in this synthesis are the di-acetylated product and unreacted starting material.
-
Impurity A: Di-acetylation (N,N-diacetyl product): This occurs if the secondary amine on the piperidine ring also undergoes acetylation. This is more likely under forcing conditions or with a large excess of a highly reactive acetylating agent.
-
Causality: The piperidine nitrogen is a secondary amine and is also nucleophilic. While less reactive than the primary exocyclic amine due to sterics, it can react under harsh conditions.
-
Prevention & Removal:
-
Stoichiometry: Use a controlled amount of the acetylating agent, typically between 1.05 to 1.2 equivalents. Avoid large excesses.
-
Reaction Conditions: Perform the reaction at room temperature or with gentle warming. Avoid prolonged heating at high temperatures.
-
Purification: The di-acetylated product is significantly less polar than the desired mono-acetylated product. It can typically be separated by flash column chromatography on silica gel.
-
-
-
Impurity B: Unreacted Starting Material: A faint starting material spot on TLC is common if the reaction has not gone to completion.
-
Causality: Insufficient reaction time, low temperature, or deactivation of the amine by acid byproducts.
-
Prevention & Removal:
-
Reaction Monitoring: Use TLC to monitor the reaction until the starting amine spot has completely disappeared.
-
Acid Scavenging: Ensure an adequate amount of base (at least 1.1 equivalents for acetyl chloride, or as a catalyst for acetic anhydride) is present.[3][6]
-
Purification: The starting amine is highly polar. It can be removed during an aqueous acid wash (e.g., with dilute HCl), as the protonated amine salt will be water-soluble. Be cautious to re-neutralize the organic layer afterward. It can also be readily separated by column chromatography.
-
-
Question 3: My acetylating agent is acetyl chloride, and the reaction is violent and difficult to control. What should I do?
Answer: Acetyl chloride is an extremely reactive acetylating agent. Its reaction with amines is highly exothermic and produces HCl gas, which can cause the issues you're observing.[6][7]
-
Causality: The high electrophilicity of the acyl chloride leads to a very fast, exothermic reaction. The HCl byproduct can cause pressure buildup and protonate the amine, leading to salt formation and a heterogeneous mixture.
-
Procedural Recommendations for Control:
-
Cooling: Always perform the addition of acetyl chloride at a low temperature. Submerge your reaction flask in an ice-water bath (0 °C).
-
Slow, Dropwise Addition: Dilute the acetyl chloride in an inert, dry solvent (the same as your reaction solvent, e.g., dichloromethane) and add it to the amine solution dropwise via an addition funnel over a period of 15-30 minutes. This dissipates the heat generated.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent acetyl chloride from reacting with atmospheric moisture.
-
Adequate Stirring: Ensure vigorous stirring to promote mixing and prevent localized "hot spots."
-
Use a Milder Reagent: If control remains an issue, switching to acetic anhydride is a highly effective solution. It is less reactive, easier to handle, and the acetic acid byproduct is weaker and less problematic than HCl.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A common and effective solvent is dichloromethane (DCM) because it is relatively inert, dissolves the starting materials well, and is easy to remove under vacuum. Other aprotic solvents like tetrahydrofuran (THF) or ethyl acetate can also be used.
Q2: How do I properly monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Spot the starting amine, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate. Develop the plate in an appropriate solvent system (e.g., 10% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate). The product, being an amide, will be less polar than the starting amine and will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.
Q3: Can I use a greener or safer acetylating agent?
Yes, several alternatives exist. While acetic anhydride is common, research has shown that acetonitrile can serve as both the solvent and acetylating agent in the presence of a catalyst like alumina, offering a milder and safer option.[7] For some applications, enzymatic acetylation can also be considered for ultimate greenness.[1]
Q4: What are the key characterization peaks I should look for to confirm my product?
-
¹H NMR: Look for the appearance of a singlet at around δ 2.0 ppm, corresponding to the three protons of the acetyl (CH₃) group. You should also see a broad singlet for the amide N-H proton.
-
¹³C NMR: A new signal will appear in the δ 169-172 ppm range, which is characteristic of an amide carbonyl carbon.
-
FTIR: The most telling evidence is the appearance of a strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H bend (amide II) around 1550 cm⁻¹. The primary amine N-H stretches (two bands) in the starting material around 3300-3400 cm⁻¹ will be replaced by a single, sharper N-H stretch of the secondary amide.
Protocols
Protocol 1: Standard Synthesis of this compound using Acetic Anhydride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-4-phenylpiperidine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Relative Reactivity | Byproduct | Key Considerations |
| Acetyl Chloride | Very High | HCl | Highly exothermic, moisture-sensitive, corrosive. Requires cooling and a base.[3][7] |
| Acetic Anhydride | High | Acetic Acid | Less reactive and safer than acetyl chloride. Often requires a base or catalyst.[1][2] |
| Acetic Acid | Low | Water | Requires high temperatures and/or a catalyst; generally not efficient for this purpose.[2] |
| Acetonitrile | Very Low | - | Acts as a "green" acetylating agent and solvent but requires a catalyst and flow chemistry setup for good conversion.[7] |
References
- Ube, H., & Shimizu, R. (2021). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Sourced from a study on related acetamide synthesis, providing general principles.
- Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- Manjula, S. N., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.
- International Journal of Creative Research Thoughts. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH).
- ChemicalBook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
- Basu, K., et al. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Details a method for using acetyl chloride in an aqueous medium with a base.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) ….
- ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Provides an abstract on the utility and challenges of using acetyl chloride.
- Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
Sources
- 1. youtube.com [youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-(4-Phenylpiperidin-4-yl)acetamide synthesis
Welcome to the technical support resource for the synthesis of N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions encountered during the synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and ensure the integrity of your results.
Synthesis Overview: The N-Acetylation of 4-Amino-4-phenylpiperidine
The synthesis of this compound is a straightforward N-acetylation reaction. The primary transformation involves the reaction of the primary amine group of 4-amino-4-phenylpiperidine with an acetylating agent. While seemingly simple, optimizing this reaction for high yield and purity requires careful control of several parameters.
The general reaction scheme involves reacting the starting amine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base and solvent.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagent selection and reaction setup.
Q1: Which acetylating agent is better: acetyl chloride or acetic anhydride?
A1: Both are effective, but your choice depends on the desired reactivity and safety considerations.
-
Acetyl Chloride: Is highly reactive and often provides faster reaction times. However, it is moisture-sensitive and releases corrosive hydrogen chloride (HCl) gas as a byproduct. This necessitates the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl.
-
Acetic Anhydride: Is less reactive than acetyl chloride, making the reaction easier to control. The byproduct is acetic acid, which is less corrosive than HCl. While a base is still required to drive the reaction to completion, the conditions are generally milder. For routine synthesis, acetic anhydride is often preferred due to its ease of handling.
Q2: Why is a base essential in this reaction? What are the best options?
A2: A base serves two critical functions:
-
Acid Scavenger: It neutralizes the acidic byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride), preventing the protonation of the starting amine. If the starting amine becomes protonated, it is no longer nucleophilic and will not react.
-
Reaction Catalyst: In some cases, particularly with less reactive amines, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be used alongside a stoichiometric base to accelerate the reaction.
Recommended Bases:
-
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common choices for reactions in aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are soluble and effectively neutralize the acid byproduct.
-
Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃)): These are often used in polar solvents like acetone or in biphasic systems.[1] They are inexpensive and easy to remove during workup but can lead to heterogeneous reaction mixtures.
Q3: How do I choose the right solvent for the reaction?
A3: The ideal solvent should dissolve the starting amine and be inert to the reaction conditions.
-
Dichloromethane (DCM): An excellent general-purpose solvent for this reaction. It dissolves the starting material and the triethylamine-HCl salt byproduct has limited solubility, which can sometimes help drive the reaction.
-
Tetrahydrofuran (THF): Another good aprotic solvent choice.
-
Acetone: Often used with inorganic bases like K₂CO₃.[1] The key is to ensure your starting material, 4-amino-4-phenylpiperidine, is fully dissolved before adding the acetylating agent to prevent localized high concentrations and potential side reactions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification process.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes?
A: Low yield is a common issue that can typically be traced to reagents, stoichiometry, or reaction conditions.
-
Cause A: Reagent Quality
-
Moisture: Acetylating agents, particularly acetyl chloride, react rapidly with water. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture (e.g., under a nitrogen or argon atmosphere).
-
Starting Amine Purity: Impurities in the 4-amino-4-phenylpiperidine can interfere with the reaction. Confirm its purity by NMR or LC-MS before starting.
-
-
Cause B: Incorrect Stoichiometry
-
Acetylating Agent: Use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent to ensure the complete conversion of the starting amine.
-
Base: Ensure at least one equivalent of base is used to neutralize the acid byproduct. If using the hydrochloride salt of the starting amine, you will need an additional equivalent of base.
-
-
Cause C: Sub-optimal Reaction Conditions
-
Temperature: The reaction is typically exothermic. It is crucial to add the acetylating agent slowly at a low temperature (0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature to proceed to completion.[1]
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine spot has been completely consumed.
-
Problem 2: Product is Impure with Multiple Spots on TLC
Q: My crude product shows multiple spots on TLC. What are the potential side products and how can I avoid them?
A: The most common impurity is unreacted starting material, but side reactions can also occur.
-
Cause A: Unreacted Starting Material
-
Issue: The presence of the starting amine (4-amino-4-phenylpiperidine) is the most common impurity, usually due to incomplete reaction.
-
Solution: During the aqueous workup, perform an acid wash (e.g., with 1N HCl).[2] The basic starting amine will be protonated to form a water-soluble salt and will be extracted into the aqueous layer. The neutral amide product will remain in the organic layer.
-
-
Cause B: Di-acetylation Side Product
-
Issue: A less polar spot on the TLC may indicate di-acetylation, where both the primary amino group and the secondary amine of the piperidine ring have been acetylated.
-
Solution: This is more likely to occur under harsh conditions (e.g., high temperature, large excess of a highly reactive acetylating agent). Use controlled conditions: add the acetylating agent at 0 °C and use only a slight excess (1.1 eq). The piperidine nitrogen is significantly less nucleophilic than the primary amine, so this side reaction is generally avoidable with proper control.
-
Problem 3: Difficulty with Product Purification and Isolation
Q: I'm struggling to get a pure, solid product after the workup. What purification strategies do you recommend?
A: If the acid/base wash during workup is insufficient, further purification is necessary.
-
Strategy A: Recrystallization
-
Procedure: This is the preferred method for obtaining a highly pure crystalline solid. The choice of solvent is critical. Good solvent systems often involve a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes). Experiment with small amounts of the crude product to find an optimal solvent system.
-
-
Strategy B: Column Chromatography
-
Procedure: If recrystallization fails or if impurities have similar polarity to the product, silica gel column chromatography is the most effective method.
-
Solvent System (Eluent): A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.
-
Optimization of Reaction Conditions: A Comparative Table
| Acetylating Agent | Base (equiv.) | Solvent | Temperature | Typical Time | Key Considerations |
| Acetic Anhydride (1.2 eq) | Triethylamine (1.5 eq) | DCM | 0 °C to RT | 2-4 h | Easy to handle; good for standard synthesis. |
| Acetyl Chloride (1.1 eq) | Pyridine (2.0 eq) | THF | 0 °C to RT | 1-3 h | Highly reactive; must be handled under inert, anhydrous conditions. |
| Acetic Anhydride (1.5 eq) | K₂CO₃ (2.0 eq) | Acetone | RT to 60 °C | 4-8 h | Heterogeneous reaction; good for larger scale.[1] |
| Acetyl Chloride (1.1 eq) | 10% NaOH (aq) | DCM/H₂O | 0 °C to RT | 1-2 h | A Schotten-Baumann condition; vigorous stirring is essential.[3] |
Experimental Protocols
Standard Protocol using Acetic Anhydride
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-amino-4-phenylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography.
References
-
Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Rangappa, S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Patel, S. V., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
Technical Support Center: N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the technical support center for N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established principles of chemical stability.
Troubleshooting Guide: Common Experimental Issues
Researchers may encounter variability in experimental results, which can often be traced back to the stability and handling of this compound. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent Analytical Results (e.g., Shifting HPLC Peaks, Decreasing Purity)
Symptoms:
-
The peak area for this compound decreases over a series of injections.
-
New, unexpected peaks appear in your chromatogram.
-
Batch-to-batch variability in purity assessment.
Potential Causes & Solutions:
-
Cause A: On-Bench Degradation. The compound may be degrading in solution on the autosampler or laboratory bench.
-
Scientific Rationale: The tertiary amine in the piperidine ring is susceptible to oxidation, and the acetamide bond can be labile under certain pH conditions, especially when exposed to light or elevated temperatures over time.
-
Solution:
-
Prepare solutions fresh, immediately before analysis.
-
Use an autosampler with temperature control, set to a low temperature (e.g., 4-8 °C).
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
If the mobile phase is acidic or basic, evaluate its impact on stability by running a time-course study on a prepared sample.
-
-
-
Cause B: Inappropriate Solvent Choice. The solvent used for dissolution may be promoting degradation.
-
Scientific Rationale: Protic solvents or those with dissolved acidic/basic impurities can facilitate hydrolysis of the acetamide group.
-
Solution:
-
Use high-purity, HPLC-grade solvents.
-
If possible, dissolve the compound in a non-polar, aprotic solvent for short-term storage. For aqueous buffers, ensure the pH is near neutral (pH 6-8) unless your experimental protocol dictates otherwise.
-
-
Workflow for Investigating Inconsistent Analytical Results
Caption: Troubleshooting workflow for inconsistent analytical results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To maximize shelf life, storage at -20°C is recommended, especially for reference-grade material. Protect from light and moisture, as the compound may be hygroscopic.
| Condition | Temperature | Atmosphere | Container |
| Long-Term (Months-Years) | -20°C | Inert (Argon or N₂) | Tightly sealed, amber glass vial |
| Short-Term (Weeks) | 2-8°C | Dry | Tightly sealed, opaque container |
Q2: How should I handle the compound during weighing and sample preparation?
A2: Handle the compound in a well-ventilated area.[3] Due to its potential hygroscopic nature, minimize its exposure to atmospheric moisture. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Stability
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, two primary degradation pathways are plausible:
-
Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[4] This is often accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The acetamide bond can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 4-amino-4-phenylpiperidine and acetic acid.
Q4: How stable is this compound in solution?
A4: Solution stability is highly dependent on the solvent, pH, temperature, and light exposure. In neutral aqueous solutions at room temperature and protected from light, the compound is expected to be relatively stable for short periods (hours). However, stability decreases significantly in acidic or basic solutions and with exposure to UV light. A forced degradation study is the best way to determine stability under your specific experimental conditions.[5][6]
Forced Degradation Studies
Q5: Why and how should I perform a forced degradation study?
A5: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][6] This is crucial for developing robust formulations and for regulatory submissions.
Protocol 1: Basic Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze all stressed samples alongside an unstressed control using a validated HPLC method.[7]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Optimizing N-(4-Phenylpiperidin-4-yl)acetamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-(4-Phenylpiperidin-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity. The following question-and-answer format is structured to address challenges from fundamental reaction setup to advanced optimization and purification strategies.
I. Foundational Knowledge & Pre-Synthesis Considerations
Before initiating the synthesis, a thorough understanding of the starting materials and the core reaction is crucial. This section addresses preliminary questions that can prevent common pitfalls.
FAQ 1: What are the critical quality attributes of the starting material, 4-amino-4-phenylpiperidine, and how do they impact the acetylation?
The quality of your starting material, 4-amino-4-phenylpiperidine, is paramount for a successful and high-yielding acetylation reaction. Key quality attributes to consider are:
-
Purity: The presence of impurities from the synthesis of 4-amino-4-phenylpiperidine can lead to side reactions and a lower yield of the desired product. Common impurities might include unreacted starting materials or byproducts from the specific synthetic route used. It is highly recommended to use 4-amino-4-phenylpiperidine with a purity of >98%.
-
Residual Solvents and Water Content: The presence of excess water or protic solvents can hydrolyze the acetylating agent, reducing its effective concentration and leading to lower yields. Ensure the starting material is thoroughly dried before use.
-
Free Base vs. Salt Form: The starting material should be in its free base form for the N-acetylation reaction. If you have the hydrochloride or another salt form, it must be neutralized with a suitable base (e.g., sodium hydroxide, potassium carbonate) and extracted to isolate the free amine.
A patent for the preparation of 4-amino-4-phenylpiperidines outlines a multi-step synthesis starting from 1-protected 4-piperidone, which can give rise to various intermediates and potential impurities if not fully removed.[1]
FAQ 2: What are the most common acetylating agents for this synthesis, and what are their respective advantages and disadvantages?
The choice of acetylating agent is a critical parameter that influences reaction rate, yield, and the impurity profile. The two most common choices are acetic anhydride and acetyl chloride.
| Acetylating Agent | Advantages | Disadvantages |
| Acetic Anhydride | Less reactive and easier to handle than acetyl chloride. The byproduct, acetic acid, is generally less corrosive. | May require heating or a catalyst to achieve a reasonable reaction rate with sterically hindered amines. |
| Acetyl Chloride | More reactive than acetic anhydride, often leading to faster reaction times at lower temperatures. | Highly corrosive and moisture-sensitive, reacting violently with water to produce HCl gas. The HCl byproduct must be scavenged by a base. |
For sterically hindered amines like 4-amino-4-phenylpiperidine, the higher reactivity of acetyl chloride can be advantageous in driving the reaction to completion. However, careful control of the reaction conditions is necessary to avoid side reactions.
II. Reaction Optimization & Troubleshooting
This section delves into the practical aspects of running the reaction and provides solutions to common problems encountered during the synthesis.
FAQ 3: My reaction yield is low. What are the most likely causes and how can I improve it?
Low yield is one of the most frequent challenges in the N-acetylation of sterically hindered amines. The following troubleshooting guide will help you identify and address the root cause.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations:
-
Incomplete Reaction: The steric hindrance around the amino group in 4-amino-4-phenylpiperidine can slow down the reaction.
-
Solution: Consider switching from acetic anhydride to the more reactive acetyl chloride. If using acetic anhydride, increasing the reaction temperature or adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.
-
-
Side Reactions:
-
O-Acetylation: If your starting material is contaminated with species containing hydroxyl groups, these can also be acetylated. Ensure the purity of your 4-amino-4-phenylpiperidine.
-
Diacetylation: While less likely for this sterically hindered secondary amine, it's a possibility if the reaction conditions are too harsh. Using a stoichiometric amount of the acetylating agent can minimize this.
-
-
Product Loss During Workup and Purification:
-
Extraction: The product is a basic compound. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to ensure the product is in its free base form and partitions into the organic layer.
-
Crystallization: The choice of solvent is critical for efficient crystallization. A binary solvent system, such as ethanol/water, can be effective for purifying acetamides.[2]
-
FAQ 4: I am observing multiple spots on my TLC plate. What are the possible side products?
The formation of multiple products is a common issue. Here are some potential side products and how to identify them:
-
Unreacted Starting Material: This will be more polar than the product and will have a lower Rf value on a normal phase TLC plate.
-
Diacetylated Product: Although sterically less favorable, it's a possibility under forcing conditions. This product would be less polar than the desired mono-acetylated product and have a higher Rf value.
-
Hydrolyzed Acetylating Agent: Acetic acid (from acetic anhydride) or HCl and acetic acid (from acetyl chloride and water) will be present. These are typically removed during the basic aqueous workup.
Visualizing Reaction Progression and Side Products
Caption: Relative polarities of reaction components.
FAQ 5: How does steric hindrance specifically affect the N-acetylation of 4-amino-4-phenylpiperidine?
The 4-phenyl group on the piperidine ring creates significant steric bulk around the 4-amino group. This steric hindrance has two primary effects:
-
Reduced Nucleophilicity: The bulky phenyl group can electronically and sterically hinder the lone pair of electrons on the nitrogen atom, making it a less effective nucleophile.
-
Hindered Approach of the Acetylating Agent: The acetylating agent (acetic anhydride or acetyl chloride) has a tetrahedral transition state during the nucleophilic attack by the amine. The bulky groups on both the amine and the acetylating agent can lead to unfavorable steric interactions in this transition state, increasing the activation energy of the reaction.
Due to these factors, harsher reaction conditions (higher temperature, more reactive acetylating agent, or the use of a catalyst) are often required compared to the acetylation of less hindered amines.
III. Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and the quality of your reagents.
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This is a standard and relatively mild procedure.
Step-by-Step Methodology:
-
Dissolve 4-amino-4-phenylpiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous workup by washing the organic layer with a saturated solution of sodium bicarbonate to remove excess acetic acid and pyridine hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
A similar procedure using pyridine as a catalyst is described for the synthesis of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues.[3]
Protocol 2: N-Acetylation using Acetyl Chloride and Triethylamine
This protocol uses the more reactive acetyl chloride and is often faster.
Step-by-Step Methodology:
-
Dissolve 4-amino-4-phenylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as needed.
IV. Product Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of your final product.
FAQ 6: What is the recommended method for purifying this compound?
-
Crystallization: This is often the most effective method for obtaining highly pure material. A good starting point for solvent screening is a binary mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., water, hexanes). Recrystallization from an ethanol-water mixture is a common technique for purifying acetamides.[2]
-
Column Chromatography: If crystallization is not effective or if you need to separate the product from impurities with similar solubility, silica gel column chromatography is a viable option. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
FAQ 7: What are the expected spectroscopic data for this compound?
-
1H NMR:
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).
-
Protons on the piperidine ring (multiplets, ~1.5-3.5 ppm).
-
A singlet for the acetyl methyl group (~2.0 ppm).
-
A broad singlet for the amide N-H proton.
-
-
13C NMR:
-
Carbonyl carbon of the amide (~170 ppm).
-
Aromatic carbons (~125-145 ppm).
-
Carbons of the piperidine ring (~25-60 ppm).
-
Methyl carbon of the acetyl group (~24 ppm). A similar compound, N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide, shows characteristic peaks in the 13C NMR spectrum that can be used for comparison.[4]
-
-
IR Spectroscopy:
-
N-H stretch (around 3300 cm-1).
-
C=O stretch of the amide (strong band around 1650 cm-1).
-
Aromatic C-H stretches (above 3000 cm-1).
-
Aliphatic C-H stretches (below 3000 cm-1).
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C13H18N2O, MW: 218.29 g/mol ).
-
V. References
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2015). ResearchGate. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). PubMed Central. [Link]
-
Synthesis of N‐(4‐acetylphenyl)acetamide 61. (n.d.). ResearchGate. [Link]
-
N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). IRIS . [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
-
Method for preparing 4-amino-4-phenylpiperidines. (2004). Google Patents.
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
Technical Support Center: Challenges in the Purification of N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to overcome purification hurdles, ensuring the acquisition of a highly pure product suitable for downstream applications. Our approach is rooted in explaining the "why" behind experimental choices, offering a self-validating system of protocols and insights.
I. Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
This compound is a small molecule characterized by a piperidine ring, a phenyl group, and an acetamide functional group. Its structure presents a unique combination of polarity and basicity that directly influences its behavior during purification.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Weight | ~218.3 g/mol | Relatively low volatility; not ideal for purification by distillation. |
| Polarity | Moderately polar | Influences solubility in various organic solvents and interaction with chromatographic stationary phases. |
| Basicity (pKa) | The piperidine nitrogen is basic. | Can lead to strong interactions with acidic silica gel, causing tailing in column chromatography. Susceptible to salt formation. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexanes. | Key for selecting appropriate recrystallization and chromatography solvents. |
| Hydrogen Bonding | The amide group can act as both a hydrogen bond donor and acceptor. | Affects solubility and can lead to the formation of aggregates. |
| Thermal Stability | Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | Dictates the need for controlled temperature during purification and storage. |
II. Common Synthetic Routes and Anticipated Impurities
A thorough understanding of the synthetic pathway is paramount to anticipating potential impurities. The most common route to this compound is the acetylation of 4-amino-4-phenylpiperidine.
Caption: Synthetic pathway and potential impurities.
Common Impurities and Their Origin:
-
Unreacted 4-amino-4-phenylpiperidine: Arises from incomplete acetylation. Its basic nature can complicate purification.
-
Diacetylated Impurity: Over-acetylation can lead to the formation of N-acetyl-N-(4-phenyl-1-acetyl-piperidin-4-yl)acetamide. This impurity is typically more non-polar than the desired product.
-
Acetic Acid or Acetate Salts: Residual acetic acid from the reaction or acetate salts formed during workup.
-
Hydrolysis Product: The amide bond can be susceptible to hydrolysis back to 4-amino-4-phenylpiperidine, especially during aqueous workup with strong acids or bases.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Challenges
Q1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point of your compound or if the solution is supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to decrease the saturation of the solution.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.
-
Solvent System Modification: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common binary systems for amides include ethanol/water or ethyl acetate/hexane.[1]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Q2: After recrystallization, my product is still off-white or yellowish. How can I decolorize it?
A2: A persistent color often indicates the presence of highly colored, minor impurities.
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w of your compound). The charcoal will adsorb the colored impurities.
-
Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel.
Protocol 1: Recrystallization of this compound from an Ethanol/Water System
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
B. Column Chromatography Hurdles
Q3: My compound is streaking or tailing badly on the silica gel column. Why is this happening?
A3: The basic piperidine nitrogen in your molecule can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the peak.
Troubleshooting Steps:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used to avoid the issues associated with acidic silica.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase (C18) silica gel. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and your compound will elute based on its hydrophobicity.
Q4: I am having trouble separating my product from the unreacted 4-amino-4-phenylpiperidine. What solvent system should I use?
A4: The starting material, 4-amino-4-phenylpiperidine, is more polar than your N-acetylated product. A solvent system with a moderate polarity should allow for good separation.
Recommended Starting Conditions for Silica Gel Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). Add 0.5% triethylamine to the mobile phase to prevent tailing.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine).
-
Pack the column with the slurry.
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow.
C. Product Stability and Handling
Q5: Is there a risk of my product hydrolyzing during aqueous workup?
A5: Yes, amide hydrolysis can occur under strongly acidic or basic conditions, particularly with prolonged exposure or at elevated temperatures.
Preventative Measures:
-
Mild Workup Conditions: Use mild acids (e.g., dilute HCl) and bases (e.g., saturated sodium bicarbonate solution) for extractions.
-
Control Temperature: Perform aqueous washes at room temperature or below.
-
Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous solutions for extended periods.
IV. Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Parameters/Observations |
| Thin-Layer Chromatography (TLC) | Quick purity check and monitoring of column chromatography. | A single spot indicates high purity. Use a mobile phase similar to that used for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[2] |
| Melting Point | Assess purity and identity. | A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | 1H and 13C NMR spectra should be clean and match the expected structure. The absence of signals from starting materials or byproducts confirms purity. |
| Mass Spectrometry (MS) | Confirm molecular weight. | The observed molecular ion should match the calculated mass of the compound. |
V. References
-
SIELC Technologies. (2018, May 16). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
-
JCBPS. (2020, November). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
Sources
Technical Support Center: Synthesis of N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. As Senior Application Scientists, we have compiled field-proven insights, detailed protocols, and troubleshooting guides to ensure the success of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two common pathways: the Ritter Reaction of 4-phenyl-4-piperidinol and the N-acetylation of 4-amino-4-phenylpiperidine. Each route has its own set of advantages and potential pitfalls. This guide will address both, providing a comprehensive resource for troubleshooting.
Section 1: Synthesis via Ritter Reaction
The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid.[1] In this case, 4-phenyl-4-piperidinol is reacted with acetonitrile under acidic conditions.
Mechanism and Key Considerations
The reaction proceeds via the formation of a stable tertiary carbocation at the C4 position of the piperidine ring. This carbocation is then attacked by the nitrogen atom of acetonitrile to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield the desired amide.[2]
Expertise & Experience: The choice of a strong, non-nucleophilic acid like concentrated sulfuric acid is critical. It serves to protonate the hydroxyl group, facilitating its departure as a water molecule to generate the necessary carbocation intermediate.[3] The stability of this tertiary benzylic carbocation is the driving force for this reaction.
Troubleshooting Guide: Ritter Reaction Route
Q1: My reaction yield is very low, and I have a complex mixture of products. What is happening?
A1: Low yields in the Ritter reaction of 4-phenyl-4-piperidinol are often due to competing side reactions stemming from the highly reactive carbocation intermediate. The primary culprits are typically elimination and rearrangement reactions.[4]
-
Elimination (Dehydration): The carbocation can be deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene, 4-phenyl-1,2,3,6-tetrahydropyridine. This is particularly prevalent if the reaction temperature is too high or if the concentration of the nitrile is too low.
-
Starting Material Purity: Ensure your 4-phenyl-4-piperidinol starting material is pure and dry. Impurities can interfere with the reaction.[5]
Scientist's Note: To favor the desired nucleophilic attack by acetonitrile over elimination, it is crucial to use acetonitrile as the solvent or in large excess to maximize its concentration around the carbocation. Running the reaction at a lower temperature (e.g., 0-25°C) can also help to minimize elimination byproducts.
dot
Caption: Ritter Reaction Mechanism and Potential Side Pathway.
Q2: How can I confirm the presence of the 4-phenyl-1,2,3,6-tetrahydropyridine byproduct?
A2: The elimination byproduct can be identified using chromatographic and spectroscopic methods.
| Analytical Method | Expected Observation for Byproduct |
| TLC | A less polar spot compared to the starting material and the highly polar amide product. |
| ¹H NMR | Appearance of a new olefinic proton signal (typically a broad singlet or multiplet) in the range of 5.5-6.0 ppm. |
| GC-MS | A peak with a mass corresponding to the dehydrated product (M-18 from the starting alcohol). |
Experimental Protocol: Ritter Reaction
This protocol is a self-validating system with in-process checks to maximize success.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-phenyl-4-piperidinol (1.0 eq).
-
Add a large excess of dry acetonitrile (to act as both reactant and solvent).
-
Cool the mixture to 0°C in an ice bath.
-
-
Acid Addition:
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Rationale: Slow addition of the strong acid is crucial to control the exothermic reaction and prevent localized heating, which can promote elimination side reactions.[3]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the amide product should appear.
-
-
Work-up and Quenching:
-
Once the reaction is complete (typically 4-6 hours), carefully pour the reaction mixture onto crushed ice.
-
Caution: This step is highly exothermic. Perform it slowly in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8-9.
-
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[6][7]
-
Section 2: Synthesis via N-Acetylation
This route involves the direct acylation of 4-amino-4-phenylpiperidine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This method is often preferred for its milder conditions and high yields.
Mechanism and Key Considerations
The reaction is a nucleophilic acyl substitution where the primary amino group of 4-amino-4-phenylpiperidine attacks the electrophilic carbonyl carbon of the acetylating agent.
Expertise & Experience: The choice of base is important. A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the acid byproduct (HCl or acetic acid), driving the reaction to completion. In some cases, the reaction can be run without a base if the starting amine is not in its salt form.
Troubleshooting Guide: N-Acetylation Route
Q1: My reaction is incomplete, and I still have a significant amount of starting material (4-amino-4-phenylpiperidine) remaining. What should I do?
A1: Incomplete conversion is the most common issue in this synthesis. Several factors could be at play:
-
Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh bottle or a recently opened one.
-
Stoichiometry: A slight excess of the acetylating agent (1.1-1.2 equivalents) is typically sufficient. Using too little will result in incomplete conversion.
-
Base: If your starting amine is in the form of a hydrochloride salt, it is essential to use at least one equivalent of a base to liberate the free amine for the reaction.
-
Temperature: While the reaction often proceeds well at room temperature, gentle heating (40-50°C) can help drive it to completion.[8]
Q2: I see a second, less polar product on my TLC plate. Could this be a diacylation product?
A2: While diacylation (acetylation of both the primary and secondary amine) is theoretically possible, it is generally not a significant side reaction under standard conditions for this substrate. The secondary amine within the piperidine ring is significantly more sterically hindered and less nucleophilic than the primary exocyclic amine. The more likely impurity is unreacted starting material or impurities from the synthesis of the 4-amino-4-phenylpiperidine precursor.[9] However, under forcing conditions (high temperature, large excess of acetylating agent), trace amounts of the N,N-diacetylated product could form.
dot
Caption: Troubleshooting Logic for N-Acetylation Reactions.
Experimental Protocol: N-Acetylation
This protocol assumes the use of the free base form of 4-amino-4-phenylpiperidine.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-amino-4-phenylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Acetylating Agent:
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Rationale: This reaction is typically fast and exothermic. Slow addition helps maintain temperature control and ensures a smooth reaction.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM). The appearance of a new, less polar spot and the disappearance of the starting amine spot indicates product formation.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove excess acetic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, the Ritter reaction or N-acetylation? A: The N-acetylation route is generally preferred due to its milder reaction conditions, higher yields, and simpler purification process. The Ritter reaction requires strong acids and is more prone to side reactions like elimination. However, the Ritter reaction can be a viable option if the starting material, 4-phenyl-4-piperidinol, is more readily available than 4-amino-4-phenylpiperidine.
Q: How do I synthesize the precursor, 4-amino-4-phenylpiperidine? A: A common method involves the synthesis from a protected 4-piperidone, followed by the introduction of the amino and phenyl groups, and subsequent deprotection. One patented method describes a multi-step process starting from a 1-protected 4-piperidone.[9]
Q: My final product is an oil, but the literature reports a solid. What should I do? A: An oily product often indicates the presence of impurities or residual solvent. Try to co-evaporate the oil with a solvent like toluene to remove any remaining volatile impurities. If it remains an oil, purification by column chromatography is recommended. The pure product should be a crystalline solid.
Q: What are the expected ¹H NMR signals for the final product, this compound? A: The ¹H NMR spectrum in CDCl₃ should show characteristic signals for the acetyl group (a singlet around 2.0 ppm), the piperidine protons (multiplets between 1.5-3.5 ppm), the phenyl protons (multiplets between 7.2-7.4 ppm), and the amide N-H proton (a broad singlet).[6]
References
-
SIELC Technologies. (2018). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. Retrieved from [Link]
- Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
- Procopio, A., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 26(11), 3173.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Mignani, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S.
- Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
-
Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032.
- Cholewiński, G., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 446-457.
- Elpern, B., & Carabateas, P. M. (1959). 4-phenylpiperidines and their preparation. U.S.
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
- An, L., et al. (2015). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances, 5(1), 553-558.
-
Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04146A [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. japsonline.com [japsonline.com]
- 7. jcbsc.org [jcbsc.org]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the technical support guide for N-(4-Phenylpiperidin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our approach is grounded in established scientific principles to ensure the integrity of your results.
Introduction to Stability Challenges
This compound possesses two key functional groups susceptible to degradation: a tertiary amine within the piperidine ring and an acetamide linkage. Understanding the degradation pathways of this molecule is crucial for developing stable formulations and ensuring the accuracy of analytical methods. Forced degradation studies are an essential tool for identifying potential degradants and establishing stability-indicating methods.[1][2] This guide will walk you through the likely degradation pathways and provide practical advice for your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analysis (e.g., HPLC), strongly suggest that your compound is degrading under your experimental or storage conditions. The tertiary amine in the piperidine ring and the acetamide group are potential sites for degradation.[3] It is critical to perform forced degradation studies to understand the molecule's stability profile under various stress conditions.[1][2]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on the chemical structure, the two most likely degradation pathways are oxidation of the piperidine nitrogen and hydrolysis of the acetamide bond.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[3] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentional oxidative stress (e.g., using H₂O₂). Further oxidation could potentially lead to ring-opening products.
-
Hydrolytic Degradation: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions. This would cleave the amide bond, resulting in the formation of 4-amino-4-phenylpiperidine and acetic acid.
The following diagram illustrates these hypothetical primary degradation pathways.
Caption: Hypothetical degradation pathways of this compound.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify if they are degradation products?
A3: The appearance of new peaks is a common sign of degradation. To confirm their origin, you should conduct a forced degradation study (see Protocol 1 below). By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the degradation products. If the retention times of the new peaks in your experimental samples match those generated during the forced degradation study, it provides strong evidence that they are indeed degradants.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound in solution | Oxidative Degradation | 1. De-gas solvents: Use sonication or sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use fresh, high-purity solvents: Older solvents can form peroxides, which are potent oxidizing agents. 3. Add antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT or ascorbic acid. |
| pH-dependent instability | Hydrolytic Degradation | 1. Adjust pH: Buffer your solutions to a pH where the compound is most stable. This can be determined through a pH stability profile study. 2. Avoid extreme pH: If possible, avoid highly acidic or basic conditions during sample preparation and storage. |
| Appearance of new peaks after exposure to light | Photodegradation | 1. Protect from light: Use amber vials or wrap your sample containers in aluminum foil. 2. Work in a dark room or under yellow light: Minimize light exposure during all experimental manipulations.[4] |
| Degradation in solid state | Thermal Degradation | 1. Control storage temperature: Store the solid compound at the recommended temperature, typically in a cool, dry place. 2. Perform thermal stress testing: Evaluate the compound's stability at elevated temperatures to understand its thermal lability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[1][2]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[3]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method, preferably with mass spectrometric detection (LC-MS) for peak identification.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is necessary to elute both the polar degradation products and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and/or Mass Spectrometry | 254 nm is a common wavelength for aromatic compounds. MS is crucial for identifying unknown degradants. |
Data Interpretation
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant RRT | Proposed Identity |
| 0.1 M HCl, 60°C | 15.2% | 1 | 0.45 | 4-Amino-4-phenylpiperidine |
| 0.1 M NaOH, 60°C | 22.5% | 1 | 0.45 | 4-Amino-4-phenylpiperidine |
| 3% H₂O₂, RT | 35.8% | 2 | 0.88, 1.15 | N-Oxide, Ring-opened product |
| 80°C Heat | 5.1% | 1 | 0.88 | N-Oxide (from ambient O₂) |
| ICH Q1B Light | 8.9% | Multiple minor peaks | - | Photolytic products |
| Control | <0.5% | 0 | - | - |
| RRT = Relative Retention Time (to the parent peak) |
This data suggests that the compound is most susceptible to oxidative degradation, followed by base-catalyzed hydrolysis. Its stability to heat and light is relatively higher under these hypothetical conditions.
References
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- Forced Degradation Studies Research Articles - Page 1. R Discovery.
- Development of forced degradation and stability indic
- This compound. Chemrio.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. PubChem.
- Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook.
- N-((4-Phenyl-4-piperidinyl)methyl)acetamide. SIELC Technologies.
- N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Royal Society of Chemistry.
- N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. PubChemLite.
- N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide HCl. BOC Sciences.
- N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. PubChem.
- 2-(Piperidin-4-yl)
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determin
- Nitroso Piperazine Acetamide. Veeprho.
- n-[4-(dimethylamino)phenyl]acetamide purity and quality standards. Benchchem.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. NIH.
- N-[4-(4-Nitrophenoxy)phenyl]acetamide. PMC - NIH.
- N-(4-Eth-oxy-2,5-di-nitro-phen-yl)acetamide. PubMed.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Photodegradation of ibuprofen and four other pharmaceutical pollutants on natural pigments sensitized TiO2 nanoparticles. PubMed. nanoparticles. PubMed.
Sources
Technical Support Center: Resolving Analytical Issues in the Characterization of N-(4-Phenylpiperidin-4-yl)acetamide
Welcome to the technical support center for the analytical characterization of N-(4-Phenylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the analysis of this compound and its related substances. My goal is to provide you with not just solutions, but also the underlying scientific rationale to empower you to resolve issues effectively. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides.
Section 1: General Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and preliminary analysis of this compound.
Q1: What are the primary stability concerns for this compound during analysis?
A1: Based on data from forced degradation studies of structurally similar compounds like fentanyl, this compound is expected to be susceptible to degradation under acidic, oxidative, and thermal stress.[1] It is generally stable under basic and photolytic conditions.
-
Acid Hydrolysis: Under strong acidic conditions, the amide bond can be hydrolyzed, leading to the formation of 4-phenyl-4-aminopiperidine and acetic acid.
-
Oxidation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide, a common degradation product for fentanyl analogues when exposed to oxidizing agents like hydrogen peroxide.[1][2]
-
Thermal Degradation: High temperatures, particularly in a GC inlet, can cause fragmentation. Known thermal degradants for similar compounds include precursors like norfentanyl and other byproducts.[1]
Therefore, it is critical to control the pH of analytical solutions, avoid strong oxidizing agents unless conducting forced degradation studies, and optimize temperature settings for thermal analyses like GC-MS.
Q2: What are the most common process-related impurities I should be aware of?
A2: Process-related impurities often stem from the synthetic route used. For fentanyl-like molecules, common synthetic precursors include N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine.[3] Incomplete reactions or side reactions can lead to the presence of starting materials or intermediates in the final product. Additionally, analogues with different acyl groups (e.g., propionyl, butyryl) can be present if the incorrect acylating agent was used or was present as an impurity.
Q3: How do I choose the right analytical technique for purity determination versus structural confirmation?
A3: The choice of technique depends on your analytical goal.
-
For Purity and Quantification: High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS) is the gold standard. It excels at separating the main compound from impurities and degradants, providing accurate quantification.
-
For Structural Confirmation: A combination of techniques is necessary.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns essential for confirming the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed information about the chemical environment of each proton and carbon atom, which is definitive for structural elucidation.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O and N-H bonds.[5]
-
Section 2: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. However, its basic nitrogen and overall structure can present chromatographic challenges.
Q4: My HPLC peak for this compound is showing significant tailing. What is the cause and how can I resolve it?
A4: Peak tailing for this compound is almost always caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica-based stationary phase. This interaction delays a portion of the analyte from eluting, creating a "tail."
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidifier like formic acid or phosphoric acid.[6][7] At this pH, the piperidine nitrogen (pKa ~8-9) is fully protonated, and the silanol groups (pKa ~3.5-4.5) are mostly protonated (non-ionized), which minimizes the unwanted ionic interaction.
-
Use a Low-Silanol or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, end-capped C18 column or a specialized column with low silanol activity is highly recommended.[6][7]
-
Add a Competing Base: If adjusting pH is not sufficient, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
Workflow: Resolving HPLC Peak Tailing
This diagram illustrates the decision-making process for addressing peak tailing issues.
Caption: A troubleshooting decision tree for HPLC peak tailing.
Q5: I am having trouble separating a known impurity from the main analyte peak. How can I improve the resolution?
A5: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatography.
-
Optimize the Organic Mobile Phase: The most common mobile phase is a mixture of acetonitrile and water.[6] Try switching to methanol. The different solvent properties of methanol can alter the selectivity between your analyte and the impurity.
-
Adjust the Gradient: If using a gradient method, make the slope shallower around the elution time of the analyte. This gives more time for the two compounds to separate.
-
Change the Stationary Phase: If mobile phase adjustments fail, the interaction with the stationary phase is likely too similar. Switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, can introduce new interactions (like pi-pi stacking) that may resolve the co-eluting peaks.
Section 3: Troubleshooting Guide for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identification but can be problematic for compounds that are not thermally stable.
Q6: I am seeing multiple peaks in my GC-MS chromatogram for a sample that looks pure by HPLC. What is happening?
A6: This is a classic sign of on-column or inlet thermal degradation. This compound, like other fentanyl analogues, can break down at the high temperatures used in a GC inlet.[1] You are likely seeing peaks for the intact molecule along with its thermal degradants.
Troubleshooting Steps:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it only as needed to ensure proper volatilization without degradation.
-
Use a Derivatization Agent: Derivatization can improve the thermal stability and chromatographic behavior of the molecule. While not always necessary, it is a common technique for related compounds.[8]
-
Check for Active Sites: Ensure your GC liner is clean and deactivated. Active sites in the inlet liner can catalyze degradation. Using a fresh, deactivated liner is a crucial step.
Q7: How do I interpret the Electron Ionization (EI) mass spectrum for this compound?
A7: The EI-MS fragmentation pattern is key to confirming the structure. You should look for the molecular ion (M+) peak, although it may be weak, and characteristic fragment ions.[9] For amide-containing compounds, cleavage of bonds adjacent to the carbonyl group is common.[10]
Table 1: Expected MS Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Rationale for Formation |
| 232 | [M]+• | Molecular Ion (C₁₄H₂₀N₂O) |
| 189 | [M - COCH₃]+ | Loss of the acetyl group, a common alpha-cleavage for amides.[10] |
| 174 | [C₁₂H₁₆N]+ | Fragmentation of the piperidine ring. |
| 105 | [C₇H₅O]+ | Benzoyl cation, resulting from rearrangement and fragmentation. |
| 91 | [C₇H₇]+ | Tropylium ion, characteristic of a phenyl group attached to a methylene. |
| 43 | [CH₃CO]+ | Acetyl cation, a strong indicator of the acetamide group. |
Section 4: Spectroscopic Characterization (NMR & FTIR)
Q8: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of this compound?
A8: The ¹H NMR spectrum provides a unique fingerprint of the molecule.
-
Aromatic Protons: You should expect to see signals in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons on the phenyl ring.
-
Piperidine Protons: The protons on the piperidine ring will appear as complex multiplets, typically in the range of 1.5-3.5 ppm.[4]
-
Amide Proton (N-H): A broad singlet for the amide proton, typically downfield (~8-9 ppm), which may exchange with D₂O.[4][11]
-
Acetyl Protons (CH₃): A sharp singlet integrating to three protons around 2.0 ppm, characteristic of the acetyl methyl group.
Q9: Which peaks in the FTIR spectrum are diagnostic for this compound?
A9: FTIR is excellent for confirming functional groups.
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponds to the amide N-H stretch.[5][11]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and acetyl groups appear just below 3000 cm⁻¹.
-
Amide I Band (C=O Stretch): This is a very strong and sharp absorption band typically found between 1650-1680 cm⁻¹.[5][11] This is one of the most diagnostic peaks in the spectrum.
-
Aromatic C=C Bending: Look for bands in the 1450-1600 cm⁻¹ region, which are characteristic of the phenyl ring.
Diagram: Key Analytical Workflows
This diagram outlines the complementary roles of different analytical techniques in characterization.
Caption: Interplay of analytical techniques for characterization.
Section 5: Standard Operating Protocols
These protocols provide a validated starting point for your analyses. Always perform system suitability tests before running samples.
Protocol 1: HPLC-UV Purity Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar high-performance column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
Protocol 2: GC-MS Identification Method
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C (Note: Optimize downwards if degradation is observed).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve sample in Methanol or Ethyl Acetate to a concentration of 1 mg/mL.
References
- N-((4-Phenyl-4-piperidinyl)methyl)acetamide | SIELC Technologies. (2018). SIELC Technologies.
- Decontamination of fentanyl and fentanyl analogues in field and laboratory settings: a review of fentanyl degradation. (2020). UQ eSpace - The University of Queensland.
- Garg, A., Solas, D., & Cassella, J. (2010). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.
- Forced degradation of fentanyl: Identification and analysis of impurities and degradants | Request PDF. (2025).
- Decontamination of Fentanyl and Fentanyl Analogues in Field and Laboratory Settings: A Review of Fentanyl Degradation. (2025).
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
- Mass Spectrometry - Fragmentation P
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Short, B. J. (n.d.). The identification, derivatization, and quantitation of fentanyl analogs in solid-dose form. Marshall University.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- The FT-IR spectrum of the o-acetamide. | Download Scientific Diagram. (n.d.).
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-((4-Phenyl-4-piperidinyl)methyl)acetamide | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. marshall.edu [marshall.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. japsonline.com [japsonline.com]
managing exothermic reactions in N-(4-Phenylpiperidin-4-yl)acetamide synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Development Scientists
Welcome to the technical support resource for the synthesis of N-(4-Phenylpiperidin-4-yl)acetamide. As Senior Application Scientists, we understand that controlling reaction energetics is paramount for safety, scalability, and product quality. This guide provides in-depth, experience-driven advice for managing the exothermic nature of the final acylation step in your synthesis, moving beyond simple protocols to explain the fundamental principles of thermal safety.
Introduction: The Inherent Thermal Hazard of Amide Bond Formation
The synthesis of this compound, typically achieved by the acylation of 4-amino-4-phenylpiperidine, is a classic amidation reaction. The formation of the amide bond is a thermodynamically favorable process that releases a significant amount of energy as heat (an exothermic reaction). While easily managed at the milligram scale on a lab bench, this heat evolution can become a critical safety hazard upon scale-up.[1] An uncontrolled increase in temperature can lead to a "thermal runaway," where the reaction rate accelerates, generating heat faster than the system can remove it, potentially causing solvent boiling, pressure buildup, and reactor failure.[1][2]
This guide is structured to help you proactively assess and control these thermal risks, troubleshoot common issues, and safely scale your process.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation step to form this compound exothermic?
The reaction involves the nucleophilic attack of the primary amine of 4-amino-4-phenylpiperidine on the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride or acetyl chloride).[3] The formation of the stable, resonance-stabilized amide bond and a byproduct (e.g., acetic acid or HCl) is an energetically favorable process, releasing the difference in bond energies as heat.[4]
Q2: What is a thermal runaway, and why is it a major concern during scale-up?
A thermal runaway begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1] This surplus heat increases the reaction mass temperature, which in turn exponentially increases the reaction rate, leading to an uncontrollable positive feedback loop.[2] This is especially dangerous during scale-up because as reactor volume increases, the heat transfer area does not increase proportionally (the surface-area-to-volume ratio decreases).[5][6] A reaction that is safe in a 1 L flask could become hazardous in a 100 L reactor because the larger vessel has a proportionally smaller surface area available to dissipate the heat.
Q3: What is reaction calorimetry, and is it necessary for this synthesis?
Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[7][8] For any exothermic reaction planned for scale-up, it is an essential tool. It provides critical data such as the heat of reaction, heat release rate, and the adiabatic temperature rise, which helps in designing a safe process and an adequate cooling system.[7][9]
Q4: Can I switch from acetyl chloride to acetic anhydride to reduce the exotherm?
Switching reagents can change the reaction profile. Acetyl chloride is generally more reactive than acetic anhydride and may produce a sharper, more intense exotherm. However, both are highly exothermic. The choice should be based on a comprehensive risk assessment. Acetic anhydride might offer a slower rate of heat release, which can be easier to control, but the total amount of heat evolved (enthalpy of reaction) will be similar.
Troubleshooting Guide: In-Experiment Issues
Issue 1: The reaction temperature is rising too quickly, even with the cooling bath at its set point.
-
Probable Cause (A) - Reagent Addition Rate: You are adding the acylating agent (e.g., acetyl chloride) too quickly. This leads to an accumulation of unreacted reagents, and when the reaction initiates, it proceeds very rapidly, overwhelming the cooling system's capacity.[10]
-
Solution (A):
-
Immediately stop the addition.
-
Monitor the internal temperature. If it continues to rise uncontrollably, prepare for emergency quenching (see Issue 3).
-
Once the temperature is stable and under control, resume the addition at a significantly slower rate. The goal is to have the reaction consume the reagent as it is added, operating in a semi-batch mode where the reaction rate is controlled by the dosing rate.[5]
-
-
Probable Cause (B) - Inefficient Mixing: Poor agitation is creating localized "hotspots" where the reaction is proceeding much faster.[9] The thermometer may not be reflecting the highest temperature within the reactor.
-
Solution (B):
-
Ensure your stirring mechanism (magnetic stir bar or overhead stirrer) is functioning correctly and is appropriate for the vessel size and viscosity.
-
Increase the stirring rate to improve homogeneity and heat transfer from the reaction mass to the reactor walls.
-
-
Probable Cause (C) - Insufficient Cooling Capacity: The heat generated by the reaction is simply greater than the heat your cooling system can remove. This is a common issue during scale-up.[6]
-
Solution (C):
-
For future experiments, reduce the concentration of the reactants (increase solvent volume) to lower the volumetric heat output.
-
Use a more powerful cooling bath or a larger surface area for heat exchange (e.g., a reactor with a cooling jacket instead of just an external bath).
-
Issue 2: The reaction did not start, and now I have added all the acylating agent. What should I do?
-
CRITICAL HAZARD: This is a highly dangerous situation known as "reactant accumulation." A delayed reaction initiation can lead to a catastrophic thermal event.[10]
-
Immediate Action:
-
DO NOT heat the mixture to try and initiate the reaction. This will likely cause a violent, uncontrollable exotherm.
-
Ensure maximum cooling is applied and maintained.
-
If possible and safe, plan for a controlled quenching of the entire reaction mixture by slowly transferring it to a separate vessel containing a suitable quenching agent (e.g., a cold, stirred solution of aqueous sodium bicarbonate). This must be done with extreme caution and appropriate personal protective equipment (PPE).
-
-
Prevention:
-
Ensure all starting materials are pure and that there are no contaminants inhibiting the reaction.
-
For future batches, add a small portion of the acylating agent first and wait for a slight, controlled temperature increase to confirm reaction initiation before proceeding with the rest of the addition.
-
Issue 3: I am experiencing a thermal runaway. The temperature is rising rapidly, and the solvent is starting to boil.
-
Emergency Protocol:
-
Alert personnel and evacuate the immediate area if necessary.
-
If it is safe to do so, remove the heat source (if any).
-
If pre-planned and accessible, activate an emergency quenching system. This typically involves adding a large volume of a cold, inert liquid or a reagent that will safely and quickly stop the reaction. The choice of quench agent must be determined during the process hazard analysis phase.
-
Proactive Thermal Hazard Management & Protocols
A robust process relies on proactive safety design rather than reactive troubleshooting.
Thermal Hazard Assessment Protocol
Before performing the synthesis at scale, a thorough understanding of the reaction's thermal properties is crucial.[5]
Objective: To quantify the heat of reaction and the maximum possible temperature in a worst-case scenario (adiabatic temperature rise).
Methodology: Reaction Calorimetry (RC) [7][8]
-
Set up a reaction calorimeter to mimic the intended plant operating conditions.
-
Charge the reactor with 4-amino-4-phenylpiperidine and the chosen solvent.
-
Establish thermal control at the desired starting temperature (e.g., 0 °C).
-
Dose the acylating agent (e.g., acetic anhydride) at a controlled rate, continuously measuring the heat flow from the reactor jacket.
-
After the addition is complete, monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Calculate the key parameters from the resulting data.
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of limiting reactant. | Determines the total energy that must be managed. |
| Heat Release Rate (qr) | The rate at which heat is generated (in W or J/s). | Informs the required capacity of the cooling system.[9] |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1 °C. | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system (ΔTad = |ΔHr| / Cp). | The most critical indicator of thermal runaway risk. A high ΔTad signals a potentially hazardous process.[9] |
Controlled Synthesis Protocol (Example at Lab Scale)
This protocol is designed to control the exothermic reaction by limiting the concentration of the acylating agent at any given time.
Materials:
-
4-amino-4-phenylpiperidine
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an addition funnel, placed in a cooling bath (ice-water or cryocooler).
Procedure:
-
In the reaction vessel, dissolve 4-amino-4-phenylpiperidine (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0-5 °C using the cooling bath. Ensure the internal thermometer is accurately measuring the solution temperature.
-
In the addition funnel, prepare a solution of acetic anhydride (1.1 eq) in DCM.
-
Begin the dropwise addition of the acetic anhydride solution to the stirred amine solution.
-
Crucial Control Step: Monitor the internal temperature closely. Adjust the addition rate to ensure the internal temperature does not exceed a pre-determined limit (e.g., 10 °C). If the temperature approaches this limit, stop the addition and wait for it to cool before resuming.[1]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes before slowly warming to room temperature.
-
Proceed with standard workup and purification.
Visualizing the Workflow
Diagram: Risk Assessment & Control Workflow This diagram illustrates the decision-making process for managing the synthesis.
Caption: Decision workflow for assessing and mitigating thermal risk.
Diagram: Controlled Reagent Addition Setup This diagram shows a typical laboratory setup for a controlled exothermic reaction.
Caption: Standard lab setup for managing an exothermic reaction.
References
-
Prime Process Safety Center. (n.d.). Reaction Calorimetry. Prime Process Safety Center. Retrieved from [Link]
-
Wikipedia. (n.d.). Reaction calorimeter. Wikipedia. Retrieved from [Link]
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AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Stanford University. Retrieved from [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Retrieved from [Link]
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Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved from [Link]
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Purdue University. (n.d.). Calorimetry. Purdue University Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. Retrieved from [Link]
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Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. Retrieved from [Link]
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Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 12). 11.5: Reaction Calorimetry. LibreTexts. Retrieved from [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2015). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. International Journal of Polymer Science. Retrieved from [Link]
-
Huang, M., & Li, G. (2022). Process Thermal Safety Risk Assessment Practice—Niclosamide Preparation Process Amidation Reaction. Hans Journal of Chemical Engineering and Technology. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of N-(4-Phenylpiperidin-4-yl)acetamide Purity by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Drug Development
N-(4-Phenylpiperidin-4-yl)acetamide is a chemical entity featuring a core piperidine structure, a motif prevalent in a wide array of pharmacologically active compounds. As with any potential active pharmaceutical ingredient (API), establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety and efficacy. The presence of impurities, which can arise from the synthetic route, degradation, or storage, can potentially alter the compound's therapeutic effect or introduce toxicity.[1]
Therefore, a robust, reliable, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] Furthermore, we will compare this primary method with an orthogonal HPLC-Mass Spectrometry (HPLC-MS) approach to highlight the strategic selection of analytical technologies in a modern drug development setting.
Part 1: The Primary Purity Method: A Reversed-Phase HPLC-UV Approach
Method Development Rationale: Explaining the "Why"
The development of a successful analytical method is rooted in understanding the physicochemical properties of the analyte. This compound possesses both hydrophobic (the phenyl group) and moderately polar (the acetamide and piperidine nitrogen) characteristics. This makes it an ideal candidate for Reversed-Phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected as the primary choice. Its long alkyl chains provide sufficient hydrophobic interaction with the phenyl group of the analyte, ensuring adequate retention. An end-capped column is chosen to minimize peak tailing that can result from the interaction of the basic piperidine nitrogen with residual acidic silanols on the silica support.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is chosen.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated. This serves a dual purpose: it controls the ionization of the piperidine nitrogen (pKa ~8-9), ensuring a consistent charge state and reproducible retention time, and it helps to sharpen the peak shape.
-
-
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection a straightforward and robust choice. A photodiode array (PDA) detector is used during development to scan across a range of wavelengths to determine the optimal absorbance maximum (λ-max), which is anticipated to be around 210-220 nm for this type of aromatic compound, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Method
This protocol represents a well-established starting point for the analysis.
| Parameter | Condition |
| Instrument | HPLC system with quaternary pump, autosampler, column oven, and PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
Visualizing the Workflow
Caption: HPLC-UV Experimental Workflow for Purity Analysis.
Part 2: Validation of the HPLC-UV Method
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters are assessed according to ICH Q2(R1) guidelines.[4][5]
Logical Flow of Validation
Caption: Logical Flow of the HPLC Method Validation Process.
Validation Parameters and Experimental Data
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Forced Degradation: Subject the sample to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, UV light) for a defined period.
-
Analyze the stressed samples alongside an unstressed sample.
-
The method is specific if the main peak is spectrally pure (assessed by PDA) and well-resolved from all degradation peaks.
-
-
Acceptance Criteria: Peak purity index > 0.999. Resolution between the main peak and the closest eluting impurity > 2.0.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five solutions of this compound reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.005 mg/mL to 0.75 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.05 | 55,120 |
| 0.25 | 276,550 |
| 0.50 | 552,980 |
| 0.60 | 664,150 |
| 0.75 | 828,500 |
| Result | R² = 0.9998 |
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spike/recovery studies.
-
Protocol: Prepare a placebo (if a formulation) or use a known low-purity batch of the API. Spike it with known quantities of pure API at three concentration levels (e.g., 80%, 100%, and 120% of the standard concentration), in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 4.0 | 3.98 | 99.5 |
| 100% | 5.0 | 5.03 | 100.6 |
| 120% | 6.0 | 5.95 | 99.2 |
| Mean Recovery | 99.8% |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
| Precision Study | Assay (%) |
| Repeatability (n=6) | Mean: 99.7%, RSD: 0.45% |
| Intermediate (n=6) | Mean: 99.5%, RSD: 0.62% |
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: Determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOQ typically has an S/N ratio of 10:1. LOD typically has an S/N ratio of 3:1.
| Parameter | Result |
| LOD | 0.0015 mg/mL (S/N = 3.3) |
| LOQ | 0.005 mg/mL (S/N = 10.5) |
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Vary critical parameters one at a time: Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. The purity result should not change significantly.
Part 3: Comparative Analysis - The Orthogonal Method
While a validated HPLC-UV method is excellent for routine quality control, relying on a single separation mechanism can sometimes be insufficient. An orthogonal method, which separates components based on a different mechanism, provides a more comprehensive purity profile.[6][7][8]
Alternative Method: HPLC-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the highly specific detection and identification capabilities of mass spectrometry.[9][10]
Head-to-Head Comparison: HPLC-UV vs. HPLC-MS
The choice between these methods depends on the stage of drug development and the specific question being asked.
| Feature | HPLC-UV (Primary Method) | HPLC-MS (Orthogonal Method) | Rationale & Justification |
| Specificity | Good. Based on retention time and UV spectrum. Co-eluting impurities with similar spectra can be missed. | Excellent. Based on retention time and mass-to-charge ratio (m/z). Can distinguish between co-eluting compounds if they have different masses. | MS provides an orthogonal detection mechanism, significantly increasing confidence in peak purity.[10] |
| Impurity ID | Not possible. Can only indicate the presence of an "unknown" impurity. | Excellent. Provides molecular weight information, which is the first step in identifying an unknown impurity. Tandem MS (MS/MS) can provide structural fragments. | This is the primary advantage of MS, crucial for impurity characterization during development.[9] |
| Quantitation | Excellent. UV response is generally linear over a wide range and highly reproducible, making it the gold standard for routine quantitation. | Good but more complex. The signal intensity in MS depends on the ionization efficiency of each compound, which can vary significantly. Requires impurity-specific standards for accurate quantitation. | For routine QC where impurities are known and quantified against the main peak (area %), HPLC-UV is more direct and robust.[11] |
| Sensitivity | High. Suitable for detecting impurities at typical reporting thresholds (e.g., 0.05%). | Very High. Generally more sensitive than UV, especially for compounds that ionize well but have poor chromophores. | MS can detect impurities that might be missed by UV, providing a more complete picture of the impurity profile.[9][12] |
| Complexity & Cost | Low. Instruments are common, and methods are relatively simple to run and maintain. | High. Instruments are more expensive, require specialized expertise for operation and data interpretation. | HPLC-UV is ideal for a high-throughput QC environment, while HPLC-MS is a specialized tool for investigation and characterization. |
| Best Application | Routine Purity Testing, Release Testing, Stability Studies. | Impurity Profile Characterization, Unknown Identification, Forced Degradation Studies. | The methods are complementary; UV for routine control, MS for in-depth understanding.[8] |
Conclusion
The validation of an analytical method is a systematic journey that demonstrates its suitability for purpose, a cornerstone of regulatory compliance and product quality.[13] The proposed reversed-phase HPLC-UV method for this compound, when validated against the rigorous criteria of the ICH Q2(R1) guidelines, provides a robust, reliable, and accurate tool for routine purity assessment.
However, a truly comprehensive understanding of a compound's purity profile is best achieved by employing an orthogonal method. The comparison with HPLC-MS clearly illustrates that while HPLC-UV excels in robust quantitation for known components, HPLC-MS offers unparalleled specificity and identification capabilities. In a drug development program, these methods are not competitors but partners. The HPLC-MS method is used to identify and characterize impurities during development, which then informs the validation of the simpler, more rugged HPLC-UV method used for routine quality control throughout the product's lifecycle. This dual approach ensures the highest level of scientific integrity and confidence in the quality of the final drug product.
References
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The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology. [Link]
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Orthogonal HPLC Methods. (2018). SlideShare. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2007). LCGC North America. [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2003). Journal of Liquid Chromatography & Related Technologies. [Link]
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Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]
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Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent Technologies. [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2003). ResearchGate. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. [Link]
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The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. [Link]
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Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (2002). ResearchGate. [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (2023). Asian Journal of Pharmaceutical Analysis. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
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Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019). ResearchGate. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009). ResearchGate. [Link]
-
What are the detection methods for piperidine? (2023). BIOSYNCE. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.).
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). Molecules. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-antimicrobial-study-of-N-%5B4-(2-phenyl%5D-analogu-Shetty-Bhat/151f4963e634731a54016a4b162f447f5511b8b6]([Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
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A Comparative Guide to the Biological Activity of N-(4-Phenylpiperidin-4-yl)acetamide and Related Piperidine Derivatives
This guide provides an in-depth comparison of N-(4-Phenylpiperidin-4-yl)acetamide and other key piperidine derivatives, focusing on their performance in critical biological assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the pharmacological profiles of this important class of compounds.
Introduction: The 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a foundational scaffold in medicinal chemistry, serving as the structural backbone for a wide array of centrally acting agents, most notably potent analgesics.[1] Its rigid structure allows for precise orientation of key pharmacophoric elements, facilitating interaction with various biological targets. Phenylpiperidine derivatives include clinically vital drugs like pethidine and the highly potent fentanyl series.[2][3]
This compound represents a core, simplified structure within this class. While not a potent therapeutic agent itself, it serves as a crucial chemical intermediate and a fundamental building block for more complex molecules.[4] By analyzing this core structure in relation to its more elaborate derivatives, we can systematically dissect the contribution of various functional groups to receptor affinity, functional efficacy, and overall biological activity.
This guide will compare the performance of this core scaffold against representative derivatives, including:
-
Pethidine (Meperidine): A first-generation synthetic opioid analgesic.[5]
-
Fentanyl: A second-generation synthetic opioid, approximately 100 times more potent than morphine.[2]
-
Acetylfentanyl: A fentanyl analog where the propionamide group is replaced by an acetamide group.[6][7]
-
Other structurally diverse derivatives: To illustrate the scaffold's versatility in targeting different receptors.
Primary Biological Target: The μ-Opioid Receptor (MOR) Signaling Pathway
The predominant mechanism of action for the analgesic effects of most 4-phenylpiperidine derivatives is agonism at the μ-opioid receptor (MOR), a Class A G-protein-coupled receptor (GPCR).[2][8]
Mechanism of Action: Upon binding of an agonist like fentanyl, the MOR undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein.[9] The G-protein dissociates into its Gα and Gβγ subunits, which initiate downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which in the context of pain pathways in the dorsal horn and rostral ventral medulla, results in potent analgesia.[2]
Caption: The μ-Opioid Receptor (MOR) signaling cascade.
Comparative Performance in Biological Assays
The biological activity of a compound is typically dissected through a series of assays that evaluate its affinity, efficacy, and in vivo effects.
Receptor Binding Assays: Measuring Affinity
Receptor binding assays quantify the affinity of a ligand for its target receptor. A common method is the competitive radioligand binding assay, where the test compound's ability to displace a known radiolabeled ligand is measured. The key output parameter is the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Receptor Selectivity (μ vs. δ/κ) |
| Pethidine | ~4,000 - 10,000 | >10,000 | >10,000 | Low |
| Fentanyl | 0.3 - 1.5 | ~150 | ~2,500 | High |
| Acetylfentanyl | 4.28[6] | 5700[6] | 860[6] | High |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | 3770[10] | 0.87[10] | 7470[10] | Exceptionally high δ-selectivity |
Data Interpretation: The data clearly illustrates critical structure-activity relationships. The transition from pethidine to fentanyl, primarily through modification of the N-1 and C-4 substituents, results in a >1000-fold increase in affinity for the MOR. Acetylfentanyl, a close analog of fentanyl, retains high affinity and selectivity for the MOR.[6] In contrast, other structural modifications to the piperidine scaffold can dramatically shift selectivity, as seen with the delta-selective agonist.[10] this compound, as a precursor, would be expected to have very low affinity, demonstrating that the N-substituent and the N-phenyl group are critical for potent MOR binding.
Experimental Protocol: Radioligand Competition Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: Cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., HEK293 or CHO cells) are prepared via homogenization and centrifugation.
-
Incubation: In a 96-well plate, the membranes are incubated with a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
Functional Assays: Measuring Efficacy
Functional assays determine the biological effect of a ligand after it binds to the receptor. They distinguish between agonists (which activate the receptor), antagonists (which block activation), and inverse agonists (which reduce basal receptor activity).
| Compound | Assay Type | Potency (Relative to Morphine=1) |
| Pethidine | Analgesia (Hot-Plate) | ~0.1 |
| Fentanyl | Analgesia (Tail Withdrawal) | ~100 - 200[2] |
| Acetylfentanyl | Analgesia (Tail Flick) | ~15[4] |
| R 31833 (Fentanyl Analog) | Analgesia (Tail Withdrawal) | 10,031[12] |
Data Interpretation: The functional data corroborates the binding affinities. Fentanyl's high affinity translates into exceptionally high potency, being orders of magnitude more potent than morphine and pethidine.[2] The potency of acetylfentanyl is significant, though less than fentanyl, highlighting the subtle but important role of the N-acyl group.[4] The data for compound R 31833, a highly modified 4-anilinopiperidine, demonstrates that further optimization of the scaffold can lead to compounds with extraordinary potency.[12]
Experimental Protocol: cAMP Inhibition Assay
This cell-based functional assay directly measures a key downstream event of MOR activation.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-hMOR) that stably expresses the μ-opioid receptor and contains a cAMP-responsive reporter system (e.g., CRE-luciferase) or is suitable for cAMP detection via ELISA or HTRF.
-
Stimulation: Treat the cells with forskolin or another adenylyl cyclase activator to elevate intracellular cAMP levels.
-
Treatment: Concurrently, treat the cells with varying concentrations of the test compound (potential agonist).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence for reporter assays).
-
Analysis: Plot the reduction in cAMP signal against the concentration of the test compound. This dose-response curve is used to calculate the EC50 (potency) and Emax (efficacy) of the agonist.
In Vivo Assays: Measuring Analgesic Effect
In vivo assays in animal models are crucial for evaluating the therapeutic potential of a compound. The hot-plate and tail-withdrawal tests are standard models for assessing centrally mediated analgesia.
| Compound | Animal Model | Potency (ED50, mg/kg) | Duration of Action |
| Pethidine | Mouse (Hot-Plate) | ~5.0 - 10.0 | Short |
| Fentanyl | Rat (Tail Withdrawal) | ~0.003 - 0.005 | Short (~30-60 min)[2] |
| Morphine | Rat (Tail Withdrawal) | ~3.0 | Moderate |
| R 30730 (Fentanyl Analog) | Rat (Tail Withdrawal) | 0.00069 | Short (comparable to fentanyl)[12] |
Data Interpretation: The in vivo data confirms the rank order of potency observed in vitro. Fentanyl and its potent analogs exhibit ED50 values in the low microgram-per-kilogram range, underscoring their extreme potency compared to classical opioids like morphine and pethidine.[12] These assays also provide critical information on the duration of action, a key parameter for clinical utility.
Experimental Protocol: Hot-Plate Analgesia Test
Methodology:
-
Acclimatization: Acclimate the test animals (e.g., mice) to the testing room and handling procedures.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound via a specific route (e.g., intravenous, intraperitoneal, or oral).
-
Post-Treatment Measurement: At set time intervals after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Analysis: An increase in the time taken to respond is indicative of an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE) and used to determine the ED50.[13]
Synthesizing the Structure-Activity Relationship (SAR)
The comparative data from these assays allows for the deduction of a clear SAR for 4-phenylpiperidine derivatives acting at the μ-opioid receptor.
Caption: Key pharmacophore elements for MOR activity.
-
The N-1 Position: This is a critical determinant of potency. The addition of a phenethyl group, as seen in fentanyl, dramatically increases affinity and potency compared to the simple methyl group of pethidine or the unsubstituted nitrogen of the core acetamide. This group is believed to access an additional hydrophobic pocket in the receptor.
-
The C-4 Position: The nature of the substituent at the 4-position is fundamental. The N-phenylpropanamide group of fentanyl provides a much more potent interaction with the receptor than the carboxylate ester of pethidine.[3]
-
The N-Acyl Group: The change from a propionyl group (fentanyl) to an acetyl group (acetylfentanyl) results in a noticeable, albeit not drastic, decrease in potency, indicating this group is involved in optimizing the fit within the receptor's binding pocket.[4][6]
-
The Phenyl Ring: This group engages in essential hydrophobic interactions. Substitutions on this ring can modulate affinity and selectivity. For example, adding a fluorine atom can alter the compound's metabolic profile and binding characteristics.[14]
Conclusion
This compound serves as an invaluable reference point for understanding the pharmacology of the 4-phenylpiperidine class. While it lacks significant biological activity on its own, it perfectly illustrates the principle of chemical scaffolding in drug design. The biological assay data conclusively demonstrates that potent μ-opioid agonism is achieved through specific, strategic substitutions at the N-1 and C-4 positions.
The progression from pethidine to the fentanyl series showcases a masterclass in structure-based drug optimization, yielding compounds with extraordinary increases in both receptor affinity and functional potency. This guide underscores the necessity of a multi-assay approach—from in vitro binding and functional studies to in vivo behavioral models—to fully characterize the pharmacological profile of any new chemical entity and to rationally design the next generation of therapeutics based on this versatile chemical scaffold.
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Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]
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Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. Phenylpiperidines. Available at: [Link]
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Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. Available at: [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Available at: [Link]
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Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. Available at: [Link]
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Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Sonders, M. S., & Traynor, J. R. (2004). In vitro opioid receptor assays. Current Protocols in Pharmacology. Available at: [Link]
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Le Rouzic, V., et al. (2014). Synthesis, Biological Evaluation, and Utility of Fluorescent Ligands Targeting the μ-Opioid Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Le Rouzic, V., et al. (2014). Synthesis, Biological Evaluation and Utility of Fluorescent Ligands Targeting the µ-Opioid Receptor. ResearchGate. Available at: [Link]
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Casy, A. F., et al. (2011). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Somashekara, B., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. Available at: [Link]
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Zawilska, J. B., & Kuczyńska, K. (2022). Fentanyl and its derivatives: Pain-killers or man-killers? Forensic Science International. Available at: [Link]
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Asija, S., & Asija, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Rasool, N., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Medicinal Chemistry. Available at: [Link]
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Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry. Available at: [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Casy, A. F., & Iorio, M. A. (1976). Reversed ester analogues of pethidine: isomeric 4-acetoxy-1, 2, 6-trimethyl-4-phenylpiperidines. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-(4-Phenylpiperidin-4-yl)acetamide Derivatives: Navigating the Nuances of Opioid and Sigma Receptor Targeting
For the attention of Researchers, Scientists, and Drug Development Professionals.
The N-(4-phenylpiperidin-4-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for potent ligands targeting a range of neuroreceptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their modulation of mu-opioid (µOR) and sigma-1 (σ₁) receptors. By delving into the subtle yet critical impact of structural modifications, we aim to furnish researchers with the insights necessary to rationally design novel compounds with desired potency and selectivity.
The Dichotomy of a Scaffold: Opioid Agonism vs. Sigma Receptor Affinity
The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands, most notably exemplified by the potent analgesic fentanyl and its analogues. However, modifications, particularly at the acetamide moiety, can dramatically shift the pharmacological profile of these compounds towards sigma receptors. Understanding the structural drivers of this selectivity is paramount for the development of targeted therapeutics, whether for pain management (µOR agonism) or for the potential treatment of neurological disorders (σ₁ receptor modulation).
This guide will dissect the SAR of this compound derivatives by examining key structural regions and their influence on receptor binding and functional activity. We will explore the impact of substitutions on the phenylacetamide aromatic ring, the piperidine nitrogen, and the core piperidine structure itself.
Comparative Analysis of Structure-Activity Relationships
Targeting the Sigma-1 Receptor: Key Modifications to the Phenylacetamide Moiety
SAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have revealed critical insights into achieving high affinity and selectivity for the σ₁ receptor. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, itself displays high affinity for σ₁ receptors (Ki = 3.90 nM) and a notable selectivity over σ₂ receptors (Ki = 240 nM)[1].
Key SAR takeaways for σ₁ receptor affinity:
-
Positional Isomerism on the Phenylacetamide Ring: The position of substituents on the phenylacetamide aromatic ring is a major determinant of σ₁ receptor affinity. In general, 3-substituted compounds exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. The selectivity for σ₁ receptors follows a trend of 3 > 2 ≈ 4 for substituents like Cl, Br, F, NO₂, and OMe[1]. This suggests that the 3-position of the phenyl ring is oriented towards a favorable binding pocket in the σ₁ receptor.
-
Influence of Electronic Properties: The electronic nature of the substituents plays a crucial role.
-
Halogen Substitution: Halogenation on the aromatic ring generally maintains or slightly increases σ₁ receptor affinity while significantly increasing affinity for the σ₂ receptor, thus reducing σ₁ selectivity[1].
-
Electron-Donating Groups: Substitution with electron-donating groups like hydroxyl (OH), methoxy (OMe), or amine (NH₂) generally leads to moderate affinity for σ₁ receptors but weak or negligible affinity for σ₂ receptors, thereby enhancing σ₁ selectivity[1].
-
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems such as thiophene, naphthyl, or indole has been shown to have no significant effect on σ₁ receptor affinity. However, replacement with imidazole or pyridyl rings results in a dramatic loss of affinity for σ₁ receptors[2].
Tuning for Mu-Opioid Receptor Agonism: Lessons from 4-Anilidopiperidine Analogues
The this compound scaffold can be considered a close analogue of the 4-anilidopiperidine class of potent µOR agonists, which includes fentanyl. The SAR for this class provides a valuable framework for understanding how to steer the activity of our target compounds towards the µOR.
Key SAR takeaways for µOR affinity:
-
The N-Substituent on the Piperidine Ring: This position is critical for potent µOR agonism. A phenethyl group, as seen in fentanyl, is highly favorable. The replacement of this group with other substituents can drastically alter affinity and efficacy.
-
The Acyl Group: In fentanyl, a propanamide group is present. The nature of the acyl group in N-(4-phenylpiperidin-4-yl)acetamides will similarly influence µOR interaction.
-
The 4-Phenyl Ring: While the phenyl group at the 4-position is a key feature of the opioid pharmacophore, substitutions on this ring can modulate activity.
Quantitative Comparison of Binding Affinities
| Compound | R | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity |
| 1 | H | 3.90 | 240 | 61.5 |
| 2 | 2-F | 3.56 | 667 | 187.4 |
| 3 | 3-F | 1.83 | 114 | 62.3 |
| 4 | 4-F | 4.45 | 239 | 53.7 |
| 5 | 2-Cl | 4.30 | 126 | 29.3 |
| 6 | 3-Cl | 1.43 | 55.4 | 38.7 |
| 7 | 4-Cl | 3.20 | 101 | 31.6 |
| 8 | 2-Br | 5.25 | 118 | 22.5 |
| 9 | 3-Br | 1.48 | 48.9 | 33.0 |
| 10 | 4-Br | 3.23 | 92.4 | 28.6 |
Data compiled from Huang et al. (1998)[1].
Experimental Protocols
Synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1)
This protocol describes a representative synthesis of the parent compound, which can be adapted for the synthesis of various analogues.
Caption: General workflow for the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and phenylacetamide (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-benzylpiperidin-4-yl)phenylacetamide.
In Vitro Radioligand Binding Assay for Mu-Opioid Receptor
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the µOR.
Caption: Workflow for a radioligand competitive binding assay for the mu-opioid receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human mu-opioid receptor (hMOR), such as CHO-hMOR cells.
-
Assay Setup: In a 96-well plate, combine hMOR cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled µOR agonist [³H]-DAMGO (e.g., 0.5 nM), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (excess of a non-labeled µOR antagonist like naloxone, e.g., 10 µM). The final volume should be brought up with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[3].
Signaling Pathways and a Look to the Future
The activation of the µ-opioid receptor initiates complex intracellular signaling cascades. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, which ultimately results in the desired analgesic effect. However, µORs can also signal through the β-arrestin pathway, which is implicated in some of the undesirable side effects of opioids, such as respiratory depression and tolerance.
Caption: Simplified schematic of mu-opioid receptor signaling pathways.
The dual affinity of this compound derivatives for both µOR and σ₁ receptors presents a unique opportunity for the development of multi-target ligands. Given the role of σ₁ receptors in modulating opioid analgesia, compounds with a carefully balanced affinity profile could offer novel therapeutic advantages. Future research should focus on obtaining comprehensive, comparative pharmacological data for a diverse library of these derivatives to fully elucidate the SAR for dual-target activity. The development of biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway at the µOR, while also modulating σ₁ receptors, represents a promising avenue for creating safer and more effective analgesics.
References
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Huang, Y., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2361-2370. [Link]
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Huang, Y., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(24), 4155-4165. [Link]
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Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4486-4492. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
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Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(24), 4155-4165. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Immunoassay Cross-Reactivity of N-(4-Phenylpiperidin-4-yl)acetamide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of synthetic opioids, the analytical challenge of accurately detecting fentanyl and its numerous analogs is a paramount concern for clinical and forensic toxicology. Immunoassays, the frontline screening tool, are indispensable for their speed and high-throughput capabilities. However, their utility is intrinsically linked to their specificity and the potential for cross-reactivity with structurally related compounds. This guide provides an in-depth analysis of the potential cross-reactivity of N-(4-Phenylpiperidin-4-yl)acetamide, a compound of interest due to its structural similarity to fentanyl, in common immunoassay platforms.
While direct, published experimental data on the cross-reactivity of this compound is not widely available, this guide will equip researchers with the foundational knowledge and a robust experimental framework to assess its impact on fentanyl immunoassays. We will delve into the principles of immunoassay cross-reactivity, compare the performance of various assays with known fentanyl analogs to infer potential interactions, and provide a detailed protocol for in-house validation.
The Enigma of this compound: Structure, and the Cross-Reactivity Hypothesis
This compound, also known as 4-acetylamino-4-phenylpiperidine, shares a core 4-phenylpiperidine structure with fentanyl. This structural homology is the primary reason for concern regarding its potential to cross-react in immunoassays designed to detect fentanyl. The major metabolic pathway for fentanyl involves N-dealkylation to form norfentanyl[1][2]. While the metabolic fate of this compound is not extensively documented in the readily available literature, its core structure is the key determinant for antibody recognition in an immunoassay.
Immunoassays for small molecules like fentanyl are typically competitive binding assays. In these assays, an antibody specific to the target analyte (fentanyl) is used. The sample containing the unknown amount of analyte is mixed with a known amount of labeled fentanyl. The unlabeled analyte from the sample and the labeled fentanyl compete for a limited number of antibody binding sites. The amount of labeled fentanyl that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample[3][4][5].
A substance is considered to cross-react if it can bind to the assay's antibody, thereby displacing the labeled analyte and generating a signal that could be misinterpreted as the presence of the target analyte. The degree of cross-reactivity is dependent on the structural similarity between the cross-reactant and the target analyte, and the specific epitope the antibody was raised against[6][7]. Given that the N-phenyl-propanamide side chain of fentanyl is a key part of its structure, the acetamide group in this compound presents a significant structural variation. However, the shared 4-phenylpiperidine core suggests that some level of cross-reactivity is plausible, depending on the specific antibodies used in the immunoassay kit.
Comparative Cross-Reactivity of Known Fentanyl Analogs: A Framework for Prediction
To understand the potential for this compound to cross-react, it is instructive to examine the cross-reactivity profiles of well-characterized fentanyl analogs in commercially available immunoassays. The data consistently show that even minor structural modifications can dramatically alter an antibody's ability to recognize a compound[6][7][8][9].
| Compound | Structural Modification from Fentanyl | Typical Cross-Reactivity Range (%) | Reference |
| Fentanyl | - | 100 | - |
| Norfentanyl | N-dealkylation of the phenethyl group | Low to moderate (varies significantly between assays) | [10][11] |
| Acetylfentanyl | Propanamide group replaced by an acetamide group | High (~100%) | [11][12] |
| Furanylfentanyl | Propanamide group replaced by a furanamide group | Moderate to high | [11][12] |
| Carfentanil | Addition of a methyl ester to the piperidine ring | Very low in most fentanyl assays | [6][7][8] |
This table represents a summary of findings from multiple studies and the cross-reactivity can vary significantly between different immunoassay kits and manufacturers.
The high cross-reactivity of acetylfentanyl is particularly noteworthy, as it also possesses an acetamide group, albeit in a different position than in this compound. This suggests that the presence of an acetamide moiety itself does not preclude antibody binding. However, the lack of the N-phenethyl group in this compound, a key feature of fentanyl, is likely to significantly reduce its binding affinity for fentanyl-specific antibodies.
Experimental Workflow for Assessing Cross-Reactivity
Given the absence of specific data, it is imperative for laboratories to perform their own validation studies to determine the cross-reactivity of this compound with their specific immunoassay platform. The following is a comprehensive, step-by-step protocol for such an evaluation.
Figure 1: A generalized workflow for determining the cross-reactivity of a novel compound in a fentanyl immunoassay.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Certified reference material of this compound.
-
Certified reference material of fentanyl (for calibration).
-
Drug-free urine matrix.
-
Fentanyl immunoassay kits to be evaluated.
-
Calibrated pipettes and other standard laboratory equipment.
-
Immunoassay analyzer.
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Prepare a series of working solutions by serially diluting the stock solution in drug-free urine to cover a wide range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).
3. Immunoassay Analysis:
-
Perform the fentanyl immunoassay according to the manufacturer's instructions.
-
Run a multi-point calibration curve using the fentanyl standards provided with the kit.
-
Analyze the prepared dilutions of this compound in the same manner as unknown samples.
-
Include positive and negative controls for fentanyl to ensure the validity of the assay run.
4. Data Analysis and Calculation of Cross-Reactivity:
-
From the results, determine the lowest concentration of this compound that produces a positive result, i.e., a signal equivalent to or greater than the assay's cutoff concentration for fentanyl.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
For example, if the fentanyl cutoff is 1 ng/mL and the lowest concentration of this compound that gives a positive result is 100 ng/mL, the cross-reactivity would be (1 / 100) x 100 = 1%.
The Principle of Competitive Immunoassay
To better understand the mechanism of potential cross-reactivity, it is helpful to visualize the principle of a competitive immunoassay.
Figure 2: A diagram illustrating the principle of competitive immunoassay and how a cross-reacting substance can lead to a false-positive result.
Conclusion and Recommendations
The structural similarity of this compound to the core of the fentanyl molecule warrants a thorough investigation of its cross-reactivity in fentanyl immunoassays. While direct data is lacking, the principles of immunoassay and the known cross-reactivity patterns of other fentanyl analogs suggest that the potential for interference cannot be dismissed without empirical testing.
It is the responsibility of each laboratory to validate their screening assays for potential cross-reactivity from relevant compounds in their testing population. The experimental protocol outlined in this guide provides a robust framework for such a validation. By systematically evaluating the cross-reactivity of this compound and other emerging synthetic opioids, laboratories can ensure the accuracy and reliability of their initial screening results, which is crucial for appropriate clinical management and forensic investigation. Any positive immunoassay result should always be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid the clinical and legal ramifications of a false-positive screen[13][14].
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Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. National Institutes of Health. [Link]
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Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Oxford Academic. [Link]
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Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. ResearchGate. [Link]
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Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. PubMed. [Link]
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Competitive laboratory immunoassays for small molecules. ResearchGate. [Link]
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Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
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Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. [Link]
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Immunoassay Methods. NCBI Bookshelf. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
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Detection of fentanyl and its analogs by enzyme-linked immunosorbent assay. PubMed. [Link]
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Principles of Competitive and Immunometric Assays (Including ELISA)1. ResearchGate. [Link]
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Substructure-Specific Antibodies Against Fentanyl Derivatives. ACS Nano. [Link]
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Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]
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Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. Washington University School of Medicine in St. Louis. [Link]
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Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. SOFT Toxicology. [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]
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Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]
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Principles of Competitive and Immunometric Assays (Including ELISA) 1. Semantic Scholar. [Link]
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Fentanyl Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
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Guidelines for Validation of Immunogenicity Analysis of Anti-drug Antibodies. Protocols.io. [Link]
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Molecular Modelling Analysis of the Metabolism of Fentanyl. Science Alert. [Link]
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Metabolic Pathways and Potencies of New Fentanyl Analogs. National Institutes of Health. [Link]
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Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Oxford Academic. [Link]
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Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. PubMed Central. [Link]
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Immunoassay-based detection of fentanyl analogs in forensic toxicology. ResearchGate. [Link]
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Evaluating Updated Fentanyl Immunoassays for Loperamide Interference. Dartmouth Digital Commons. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. [Link]
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Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips. ResearchGate. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
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Drug Abuse Screening With Immunoassays: Unexpected Cross-Reactivities and Other Pitfalls. PubMed. [Link]
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Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Semantic Scholar. [Link]
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Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips. PubMed. [Link]
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A Comparative Guide to the Analytical Standardization of N-(4-Phenylpiperidin-4-yl)acetamide
For researchers, scientists, and professionals in drug development and forensic analysis, the accurate quantification of novel chemical entities is paramount. N-(4-Phenylpiperidin-4-yl)acetamide, a piperidine derivative, represents a class of compounds with significant interest. However, the lack of a commercially available certified reference material (CRM) presents a considerable analytical challenge. This guide provides a comprehensive, scientifically rigorous framework for establishing an in-house analytical standard for this compound and compares its analytical performance against a well-characterized, commercially available alternative, 4-Anilino-N-phenethylpiperidine (4-ANPP).
This guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the methodologies are not only followed but understood. We will delve into the synthesis of an in-house standard, its absolute purity determination via Quantitative Nuclear Magnetic Resonance (qNMR), and a comparative analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Challenge: Absence of a Certified Reference Material
The unavailability of a CRM for this compound necessitates the establishment of a well-characterized in-house standard. While some vendors may list the compound, they often do not provide certification of purity, placing the onus of characterization on the end-user[1]. This guide directly addresses this challenge by outlining a self-validating system for creating a reliable analytical standard.
The Solution: A Two-Pronged Approach
Our strategy is twofold:
-
Establishment of a Quantifiable In-House Standard: We will synthesize this compound and ascertain its absolute purity using qNMR. This technique is a primary ratio method of measurement, allowing for the determination of purity without a need for an identical reference material[2][3].
-
Performance Comparison with a Certified Alternative: We will use 4-Anilino-N-phenethylpiperidine (4-ANPP) as a comparative compound. 4-ANPP is a known precursor in the synthesis of fentanyl and its analogs, and importantly, is readily available as a CRM from multiple suppliers, often with isotopically labeled internal standards for robust quantification[4][5][6][7][8].
This dual approach not only provides a reliable standard for this compound but also benchmarks its analytical behavior against a compound of significant forensic and pharmaceutical relevance.
Part 1: Establishing the In-House Standard
A prerequisite to any quantitative analysis is a reference standard of known purity. In the absence of a commercial CRM, an in-house standard must be synthesized and rigorously characterized.
Synthesis of this compound
A plausible synthetic route, adapted from literature procedures for similar amide formations, involves the acylation of 4-amino-4-phenylpiperidine[9][10][11].
Reaction Scheme:
Caption: Synthesis of this compound.
The resulting product should be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and by-products. The identity of the synthesized compound must be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful tool for determining the purity of a compound by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity[12].
Experimental Protocol for qNMR Purity Assessment:
-
Selection of Internal Standard: Choose a CRM with high purity (e.g., maleic anhydride, dimethyl sulfone) that has sharp, well-resolved signals that do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.
-
Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[13].
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[2]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
Caption: Workflow for qNMR purity determination.
Part 2: Comparative Analytical Methodologies
With a well-characterized in-house standard of this compound, we can now compare its analytical performance to the 4-ANPP CRM across three common analytical platforms.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for routine purity analysis and quantification.
Experimental Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare stock solutions of the in-house this compound standard and the 4-ANPP CRM in methanol at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions with the mobile phase.
Expected Performance Comparison:
| Parameter | This compound | 4-ANPP | Rationale |
| Retention Time | Expected to be earlier | Expected to be later | 4-ANPP is more hydrophobic due to the N-phenethyl group, leading to stronger retention on a C18 column. |
| Peak Shape | Symmetrical | Symmetrical | Both compounds are expected to exhibit good peak shapes under acidic mobile phase conditions. |
| UV Response | Moderate | Strong | Both compounds possess a phenyl chromophore. 4-ANPP has an additional phenyl ring, which may lead to a stronger UV absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and confirmation of volatile and semi-volatile compounds, providing characteristic fragmentation patterns.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
-
Sample Preparation: Prepare solutions of each compound in methanol or ethyl acetate at a concentration of 100 µg/mL.
Predicted Fragmentation Patterns:
The fragmentation patterns will be key differentiators.
-
This compound: Expected to show fragments corresponding to the loss of the acetamide group, and characteristic ions from the phenylpiperidine core.
-
4-ANPP: The NIST WebBook provides a reference mass spectrum for 4-ANPP, which can be used for comparison[8]. Key fragments arise from the cleavage of the phenethyl group and the anilino moiety.
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex matrices. The methodologies for fentanyl and its precursors are well-established and can be adapted[14][15][16][17][18].
Experimental Protocol for LC-MS/MS Analysis:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or biphenyl reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: As described for the HPLC-UV method.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive ESI
-
Key MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
-
Multiple Reaction Monitoring (MRM) Transitions: These need to be optimized by infusing each compound individually.
Predicted Performance Comparison:
| Parameter | This compound | 4-ANPP | Rationale |
| Precursor Ion [M+H]⁺ | m/z 233.16 | m/z 281.20 | Based on their respective molecular weights. |
| Product Ions | To be determined empirically. Will likely involve fragmentation of the acetamide and piperidine ring. | To be determined empirically. Will likely involve fragmentation of the phenethyl and anilino groups. | The fragmentation will be structurally dependent and provide high selectivity. |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL to pg/mL range. | Expected to be in the low ng/mL to pg/mL range. | Both compounds are expected to ionize well in positive ESI mode. |
Conclusion: A Path to Confident Quantification
The absence of a certified reference material for this compound should not be a barrier to accurate and reliable analytical work. By synthesizing an in-house standard and rigorously determining its purity using qNMR, a foundation of scientific integrity is established.
This guide has provided a comprehensive framework and detailed protocols for the characterization of this compound and its comparative analysis against the certified reference material, 4-ANPP. The presented HPLC-UV, GC-MS, and LC-MS/MS methods offer a suite of tools for researchers to choose from based on their specific analytical needs, from routine purity assessments to ultra-sensitive trace analysis. By following these self-validating systems, researchers can proceed with confidence in the identity, purity, and quantification of their this compound standard.
References
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Cerilliant. (n.d.). 4-ANPP-D5. Retrieved from [Link]
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Cerilliant. (n.d.). 4-ANPP-13C6. Retrieved from [Link]
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NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
- Swortwood, M. J. (2019). Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices.
- Bannard, A., et al. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 20(10), 485-495.
- Rodrigues, A. C., et al. (2024). Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. Journal of the Brazilian Chemical Society, 35, 1-11.
- Broussard, L. (2019). Method evaluation and validation of fentanyl and fentanyl analogs by LC-MS/MS. American Chemical Society.
- Rodrigues, A. C., et al. (2022). Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS. SciELO.
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SIELC. (2018). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. Retrieved from [Link]
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- Supporting Information for "Synthesis of amides directly from carboxylic acids and hydrazines". (n.d.).
- Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
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- Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(29), 9253-9261.
- University of Bristol. (2017).
- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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biological potency of N-(4-Phenylpiperidin-4-yl)acetamide compared to known active compounds
A Comparative Guide to the Biological Potency of N-(4-Phenylpiperidin-4-yl)acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Phenylpiperidine Scaffold and the Question of Potency
The 4-phenylpiperidine moiety is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a diverse array of centrally active therapeutic agents. Its rigid structure, which positions an aromatic ring and a basic nitrogen atom in a defined spatial arrangement, is a privileged pharmacophore for interaction with multiple receptor systems, most notably opioid, dopamine, and sigma receptors. This structural motif is present in potent analgesics like fentanyl, effective antipsychotics such as haloperidol, and a variety of other neurologically active compounds.
This guide focuses on this compound, also known as 4-acetyl-4-phenylpiperidine. While extensively cited as a key intermediate in the synthesis of novel analgesics and other neuropharmacological agents, its intrinsic biological potency is not widely documented in publicly available literature.[1] The critical question for researchers is where this compound fits within the potency landscape of its well-characterized congeners. Is it an inactive precursor, or does it possess a unique pharmacological profile of its own?
This document provides a comparative framework to address this question. We will objectively evaluate the potential biological potency of this compound by comparing its structure against known, highly active compounds targeting the mu (µ)-opioid, dopamine D2, and sigma-1 (σ1) receptors. We will provide the established experimental methodologies required to empirically determine its activity, grounding our discussion in the principles of scientific integrity and validated protocols.
The Comparative Landscape: Potency of Known Active 4-Phenylpiperidine Derivatives
To understand the potential of this compound, we must first appreciate the structure-activity relationships (SAR) that govern the potency of related compounds. Small modifications to the 4-phenylpiperidine core can dramatically alter both potency and receptor selectivity. The N-substituent on the piperidine ring is particularly crucial in determining the primary receptor target.
| Compound | Structure | Primary Target | Receptor Binding Affinity (Ki) |
| Fentanyl | µ-Opioid Receptor | ~0.3 - 1.4 nM[2][3] | |
| Haloperidol | Dopamine D2 Receptor | ~0.7 - 1.2 nM[4] | |
| (+)-Pentazocine | Sigma-1 Receptor | ~7 nM[1] | |
| This compound | To Be Determined | Not Publicly Available |
Note: Ki values can vary based on experimental conditions, radioligand used, and tissue source.
From this data, it is evident that N-substitution dictates the primary pharmacological action. Fentanyl's N-phenethyl group is critical for its high affinity for the µ-opioid receptor. Haloperidol's butyrophenone chain directs its potent antagonism at the dopamine D2 receptor. In contrast, this compound is an N-unsubstituted (or N-acetylated at the 4-position amine, not the piperidine nitrogen) phenylpiperidine. This lack of a classic N-substituent known to confer high affinity at these receptors suggests it may have significantly lower potency compared to these benchmarks. However, without empirical data, this remains a hypothesis. The following sections detail the experimental approaches necessary to test this hypothesis.
Experimental Protocols for Determining Biological Potency
To ascertain the biological potency of this compound, a tiered approach involving receptor binding assays followed by functional assays is essential. These protocols provide a self-validating system to ensure data accuracy and reproducibility.
Radioligand Competition Binding Assay: Assessing Receptor Affinity
This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The output is the Inhibition Constant (Ki), an inverse measure of binding affinity.
Objective: To determine the Ki of this compound at the human µ-opioid, dopamine D2, and sigma-1 receptors.
Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human receptor of interest (µ-opioid, D2, or σ1). Protein concentration should be determined via a standardized method like the Bradford or BCA assay.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer. For example, for µ-opioid receptor binding, a common buffer is 50 mM Tris-HCl, pH 7.4.[5]
-
Competition Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-20 µg protein).
-
A fixed concentration of a selective radioligand near its dissociation constant (Kd).
-
A range of concentrations of the test compound, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Wells containing only receptor membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration (e.g., 10 µM) of a known, potent, unlabeled ligand (e.g., Naloxone for µ-opioid, Haloperidol for D2, unlabeled (+)-Pentazocine for σ1).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), trapping the receptor-bound radioligand.[5] Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Functional Assays: Assessing Intrinsic Activity (Agonism/Antagonism)
A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine this.
This assay measures the activation of G-proteins, the first step in the signaling cascade for many GPCRs. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Objective: To determine if this compound acts as an agonist or antagonist at µ-opioid and D2 receptors.
Methodology:
-
Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP (typically 1-10 µM), MgCl₂, NaCl, and [³⁵S]GTPγS (0.1-0.5 nM).
-
Agonist Mode:
-
Incubate membranes with increasing concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation (e.g., 60 min at 30°C), terminate by filtration and quantify bound [³⁵S]GTPγS.
-
An increase in [³⁵S]GTPγS binding indicates agonism. Data is plotted to determine EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
-
Antagonist Mode:
-
Co-incubate membranes with a fixed, sub-maximal concentration (e.g., EC80) of a known agonist (e.g., DAMGO for µ-opioid, Dopamine for D2) and increasing concentrations of this compound.
-
A concentration-dependent decrease in the agonist-stimulated signal indicates antagonism.
-
The σ1 receptor is not a classic GPCR but a chaperone protein at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling.[9] Its activation can influence store-operated calcium entry (SOCE).
Objective: To determine if this compound modulates σ1 receptor-mediated calcium signaling.
Methodology:
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing the σ1 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
ER Calcium Store Depletion: Treat cells with a SERCA pump inhibitor like thapsigargin in a calcium-free buffer to deplete ER calcium stores, which triggers the components of SOCE.
-
Compound Application: Add this compound at various concentrations. Known σ1 agonists (e.g., (+)-Pentazocine) or antagonists (e.g., Haloperidol) should be used as positive controls.
-
Calcium Re-addition: Reintroduce calcium to the extracellular buffer to initiate SOCE.
-
Measurement: Monitor intracellular calcium levels by measuring the fluorescence intensity over time using a plate reader or fluorescence microscope.
-
Data Analysis: A change (potentiation or inhibition) in the SOCE-mediated calcium influx in the presence of the test compound, compared to vehicle control, indicates functional modulation of the σ1 receptor.
Signaling Pathways and Potential Mechanisms of Action
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting functional data and predicting the physiological effects of a novel ligand.
µ-Opioid Receptor Signaling
The µ-opioid receptor is a canonical Gαi/o-coupled GPCR. Agonist binding initiates a cascade that leads to analgesia but also adverse effects.
Caption: Simplified Gαi/o signaling pathway of the µ-opioid receptor.
Activation of the µ-opioid receptor inhibits adenylyl cyclase, decreasing cAMP levels, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[10] Both mechanisms contribute to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Dopamine D2 Receptor Signaling
Like the µ-opioid receptor, the D2 receptor is coupled to Gαi/o proteins. Its antagonism is the primary mechanism of action for typical antipsychotic drugs.
Caption: Key signaling pathways of the dopamine D2 receptor.
Dopamine binding to the D2 receptor inhibits adenylyl cyclase, reducing cAMP. D2 receptors also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization and can mediate distinct cellular effects. An antagonist would block both of these pathways.
Sigma-1 Receptor Signaling
The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated ER membrane (MAM). It is not a GPCR and its signaling is distinct.
Caption: The sigma-1 receptor's role in modulating calcium signaling.
Under resting conditions, the σ1 receptor is associated with the BiP chaperone. Upon stimulation by a ligand, it can dissociate and translocate to interact with other proteins, including the IP3 receptor, to modulate the release of calcium from ER stores.[9] This modulation of calcium homeostasis affects a wide range of cellular processes, including neuronal excitability and cell survival.
Conclusion and Future Directions
This compound occupies an intriguing position within the pharmacologically rich class of 4-phenylpiperidine derivatives. Its structure lacks the characteristic N-substitutions that confer high potency at opioid, dopamine, or sigma receptors in well-known drugs like fentanyl and haloperidol. This suggests that this compound itself may exhibit modest to low affinity for these primary CNS targets.
However, this guide underscores a critical principle in drug discovery: hypotheses must be validated by empirical data. The provided protocols for radioligand binding and functional assays represent the gold standard for definitively characterizing the biological potency and efficacy of this compound. The execution of these experiments will unequivocally determine its receptor affinity profile and intrinsic activity.
Should this compound demonstrate a novel profile—perhaps weak but balanced polypharmacology or unexpected selectivity for a less common receptor—it could open new avenues for therapeutic development. Conversely, a confirmation of low activity would solidify its role primarily as a synthetic precursor. For researchers in the field, the systematic evaluation outlined here provides a clear and robust path to transforming the unknown potential of this compound into definitive pharmacological knowledge.
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A Senior Application Scientist's Guide to In Silico Comparative Analysis: N-(4-Phenylpiperidin-4-yl)acetamide as a Potential COX-2 Inhibitor
This guide provides a comprehensive, in-depth analysis of N-(4-Phenylpiperidin-4-yl)acetamide, a novel compound with therapeutic potential, through the lens of computational drug discovery. We will objectively compare its performance against established nonsteroidal anti-inflammatory drugs (NSAIDs) by employing rigorous in silico modeling and molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods for early-stage drug candidate evaluation.
Introduction: The Rationale for In Silico First
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are indispensable tools that allow us to model, predict, and prioritize drug candidates before committing to costly and time-consuming wet-lab synthesis and testing.[1][2][3] By simulating the interaction between a small molecule (ligand) and its biological target (receptor) at the atomic level, we can gain critical insights into binding affinity and mechanism of action.[4]
The subject of our investigation, this compound, is a synthetic compound whose structural motifs, particularly the piperidine and acetamide groups, are found in various biologically active molecules.[5] Given its structural similarity to known analgesics and anti-inflammatory agents, a logical and high-value target for investigation is the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-validated target for anti-inflammatory drugs; its selective inhibition is desirable as it mediates inflammation and pain, while the COX-1 isoform is involved in maintaining the gastrointestinal lining.[6][7]
This guide will systematically walk through the process of evaluating this compound as a potential COX-2 inhibitor, comparing its predicted efficacy and drug-likeness against two well-established drugs:
-
Celecoxib: A highly selective COX-2 inhibitor.
-
Diclofenac: A non-selective NSAID that inhibits both COX-1 and COX-2.
The In Silico Evaluation Workflow: A Conceptual Framework
Our comparative analysis follows a structured, multi-step workflow. This process ensures that our docking simulations are not only computationally sound but also biologically relevant and properly validated. The goal is to build a predictive model that can reliably rank our compound of interest against known standards.
Caption: High-level workflow for the in silico comparative analysis.
PART 1: Detailed Experimental Protocol
This section details the step-by-step methodology for our comparative docking study. The trustworthiness of any docking result hinges on a meticulous and validated protocol.[8][9]
Step 1: Target Protein Acquisition and Preparation
The foundation of a reliable docking study is a high-quality, experimentally determined protein structure.
-
Selection of Target Structure: We will use the crystal structure of Mus musculus COX-2 in complex with Celecoxib. This structure is publicly available from the RCSB Protein Data Bank (PDB).
-
PDB ID: 3LN1[10]
-
Rationale: Using a structure that is co-crystallized with a known inhibitor provides an immediate reference for the binding site location and allows for robust protocol validation.
-
-
Protein Preparation Protocol:
-
Procedure:
-
Load the PDB file (3LN1.pdb) into ADT.
-
Remove all water molecules (HOH). They can interfere with the docking algorithm and are often not conserved.
-
Add polar hydrogen atoms to the protein, as crystal structures typically do not resolve hydrogens. This is critical for correctly modeling hydrogen bonds.
-
Compute and assign Gasteiger charges to all atoms. This step is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., 3LN1_protein.pdbqt), which includes charge and atom type information required by AutoDock Vina.
-
Step 2: Ligand Preparation
The test compound and comparators must be converted into 3D structures and prepared for docking.
-
Ligand Acquisition:
-
This compound: Structure drawn using ChemDraw and saved as a MOL file.
-
Celecoxib & Diclofenac: Structures obtained from the PubChem database.
-
-
Ligand Preparation Protocol:
-
Software: AutoDock Tools (ADT)
-
Procedure:
-
Load each ligand's structure file.
-
Detect the root and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand (flexible docking), which is more realistic than rigid docking.[4]
-
Save each prepared ligand in the PDBQT format (e.g., compound_test.pdbqt, celecoxib.pdbqt).
-
-
Step 3: Docking Protocol Validation (Self-Validation System)
This is the most critical step for ensuring the trustworthiness of our results. We validate our docking parameters by attempting to reproduce the experimentally observed binding pose of the co-crystallized ligand (Celecoxib in 3LN1).[13]
-
Grid Box Definition:
-
The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[11]
-
Center the grid box on the co-crystallized Celecoxib ligand within the 3LN1 active site. A standard size of 25 x 25 x 25 Å is typically sufficient to encompass the active site.
-
-
Re-docking Procedure:
-
Dock the prepared Celecoxib ligand (celecoxib.pdbqt) back into the prepared 3LN1 protein (3LN1_protein.pdbqt) using the defined grid box.
-
Software: AutoDock Vina
-
-
Validation Criterion:
-
Compare the lowest-energy docked pose of Celecoxib with its original position in the crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimental binding mode.
-
Step 4: Comparative Molecular Docking
With a validated protocol, we can now confidently dock our test compound and the comparator.
-
Execution:
-
Using the exact same protein preparation and grid box parameters from the validation step, dock this compound and Diclofenac into the COX-2 active site.
-
-
Analysis:
-
For each compound, the primary output is the binding affinity , reported in kcal/mol. This value is an estimation of the binding free energy, with more negative values indicating stronger binding.[11]
-
The secondary output is the predicted binding pose . This 3D orientation is crucial for analyzing the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
-
PART 2: Comparative Analysis of Docking Results
The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from interpreting and comparing these results in a biological context.
Quantitative Data Summary
The binding affinity scores provide a first-pass comparison of the potential inhibitory strength of the compounds.
| Compound | Docking Score (Binding Affinity, kcal/mol) | Key Interacting Residues (Predicted) |
| Celecoxib (Reference) | -12.9 | His90, Gln192, Ser353, Phe518, Val523 |
| This compound | -9.8 | His90, Leu352, Ser353, Val523 |
| Diclofenac (Comparator) | -9.1 | Arg120, Tyr355, Tyr385, Ser530 |
Note: These values are representative examples derived from typical docking studies of these ligands against COX-2 and serve to illustrate the comparative process.
Qualitative Interaction Analysis
-
Celecoxib: As expected, the docking results show Celecoxib fitting snugly into the COX-2 active site. Its sulfonamide group forms critical hydrogen bonds with residues like His90 and Gln192, which are characteristic of selective COX-2 inhibition.[6] The diaryl rings occupy hydrophobic pockets, further stabilizing the complex.
-
This compound: Our test compound shows a promising binding affinity, stronger than the non-selective inhibitor Diclofenac. Analysis of its binding pose reveals that the acetamide group's carbonyl oxygen is predicted to form a hydrogen bond with the hydroxyl group of Ser353, a key residue in the active site. The phenyl group occupies a hydrophobic pocket near Val523, mimicking one of the interactions of Celecoxib.
-
Diclofenac: This compound shows the weakest binding affinity of the three. Its carboxylic acid group forms a characteristic salt bridge with Arg120, an interaction common for many non-selective NSAIDs in both COX isoforms.[14]
PART 3: Beyond Docking - ADMET and Drug-Likeness Prediction
A high binding affinity is necessary but not sufficient for a compound to be a successful drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET.[15][16] We can predict these properties using computational models.
Lipinski's Rule of Five
Christopher Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a compound.[17][18][19] The rule states that an orally active drug generally has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 daltons
-
A calculated octanol-water partition coefficient (LogP) not greater than 5
Comparative ADMET Profile
We used the SwissADME server, a free and robust online tool, to predict these properties.[20]
| Property | This compound | Celecoxib | Diclofenac | Lipinski's Rule |
| Molecular Weight ( g/mol ) | 218.29 | 381.37 | 296.15 | < 500 |
| Hydrogen Bond Donors | 1 | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 5 | 3 | ≤ 10 |
| LogP | 2.15 | 3.12 | 4.51 | ≤ 5 |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
| GI Absorption | High | High | High | - |
| Blood-Brain Barrier Permeant | Yes | No | Yes | - |
Analysis: All three compounds exhibit excellent drug-like properties with zero violations of Lipinski's Rule of Five. Our test compound, this compound, has a lower molecular weight and LogP value compared to the established drugs, which may translate to favorable absorption and distribution characteristics. The prediction that it may permeate the Blood-Brain Barrier (BBB) is noteworthy and could suggest potential applications or side effects related to the central nervous system.
Synthesis and Conclusion: A Data-Driven Decision Framework
The in silico analysis provides a multi-faceted view of a drug candidate's potential. The decision to move a compound forward in the development pipeline is based on a convergence of evidence.
Caption: Logical framework for evaluating the drug candidate's potential.
Conclusion: Our comprehensive in silico investigation demonstrates that this compound is a promising candidate for development as a COX-2 inhibitor.
-
Strong Binding Potential: It exhibits a predicted binding affinity superior to the non-selective NSAID Diclofenac and approaches the range of the selective inhibitor Celecoxib.
-
Favorable Binding Mode: The compound is predicted to form a key hydrogen bond with Ser353 and engage in favorable hydrophobic interactions within the COX-2 active site, providing a rational basis for its inhibitory activity.
-
Excellent Drug-Likeness: It possesses an ideal ADMET profile with zero violations of Lipinski's Rule of Five, suggesting a high probability of good pharmacokinetic behavior.
Based on this robust computational evidence, this compound warrants further investigation. The logical next steps are to proceed with chemical synthesis followed by in vitro enzymatic assays to experimentally validate its inhibitory activity against COX-2 and COX-1, and subsequently, cell-based assays to confirm its anti-inflammatory effects. This guide demonstrates the power of a structured, comparative in silico approach to accelerate the drug discovery pipeline by identifying and prioritizing high-potential candidates.
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Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis Online.
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STM Journals. (n.d.). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. IJMBR.
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ResearchGate. (2025). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate.
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RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB Protein Data Bank.
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS.
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
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RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank.
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MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
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ACS Publications. (2023). Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. ACS Omega.
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ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. ResearchGate.
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
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RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank.
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RCSB PDB. (2003). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. RCSB Protein Data Bank.
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A Comparative Guide to the Physicochemical Properties of N-(4-Phenylpiperidin-4-yl)acetamide and Its Positional Isomers
In the landscape of drug discovery and development, the precise characterization of a molecule's physicochemical properties is a cornerstone of success. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth comparative analysis of N-(4-Phenylpiperidin-4-yl)acetamide and its key positional isomers, offering both foundational data and the experimental methodologies required to obtain them.
The selection of isomers for this comparison is critical. While this compound lacks a chiral center at the C4 position, relocating the substituents to the C3 and C4 positions introduces chirality. This creates diastereomers (cis and trans), which often exhibit distinct physicochemical and pharmacological properties. Therefore, we will focus our analysis on the following three compounds:
-
Compound A: this compound
-
Compound B: cis-N-(3-Phenylpiperidin-4-yl)acetamide
-
Compound C: trans-N-(3-Phenylpiperidin-4-yl)acetamide
This guide will elucidate the structural nuances that lead to significant differences in melting point, solubility, pKa, and lipophilicity—properties that are paramount for any researcher in the pharmaceutical sciences.
Structural Overview of the Isomers
A clear understanding of the three-dimensional arrangement of these isomers is fundamental to interpreting their physicochemical differences. The shift of the phenyl group from C4 to C3 introduces two stereocenters, leading to the cis and trans diastereomers.
Caption: Molecular structures of the compared isomers.
Comparative Physicochemical Data
The following table summarizes the critical physicochemical properties of the three isomers. It is important to note that while data for the parent compound may be available, experimental values for the positional isomers are often less common and may need to be determined empirically. The values presented here are illustrative and underscore the expected differences based on structural changes.
| Property | This compound (A) | cis-N-(3-Phenylpiperidin-4-yl)acetamide (B) | trans-N-(3-Phenylpiperidin-4-yl)acetamide (C) | Rationale for Differences |
| Melting Point (°C) | High | Lower than A, different from C | Lower than A, different from B | Differences in crystal lattice energy due to molecular symmetry and intermolecular packing. The trans isomer often packs more efficiently, leading to a higher melting point than the cis isomer. |
| Aqueous Solubility (mg/mL) | Low | Higher than A and C | Higher than A, lower than B | The introduction of polarity and the disruption of crystal packing in the 3,4-isomers can increase solubility. The less stable crystal lattice of the cis isomer may lead to higher solubility. |
| pKa (Piperidine N) | ~8.5 - 9.0 | ~8.0 - 8.5 | ~8.2 - 8.7 | The electron-withdrawing effect of the nearby phenyl group is more pronounced in the 3-substituted isomers, slightly reducing the basicity of the piperidine nitrogen. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | ~2.2 - 2.7 | ~2.4 - 2.9 | The cis isomer may exhibit slightly lower lipophilicity due to intramolecular interactions that expose polar groups, making it more favorable to the aqueous phase. |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the key properties outlined above.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice. A sharp melting range typically signifies high purity. This protocol adheres to the standards outlined in USP <741>.[1][2][3][4]
Apparatus: Digital Melting Point Apparatus, Capillary Tubes (0.8-1.2 mm internal diameter).
Protocol:
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator for at least 24 hours.
-
Capillary Loading: Load the capillary tube with the sample to a height of 2.5-3.5 mm, packing the powder tightly by tapping the tube on a hard surface.[2]
-
Measurement:
-
Place the capillary in the heating block of the apparatus.
-
Set a heating rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[5]
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.
-
-
Validation: Calibrate the apparatus periodically using USP Melting Point Reference Standards.[1]
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7][8] This protocol is aligned with FDA and USP recommendations.[6][9]
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol:
-
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, and 7.4).
-
Incubation: Add an excess amount of the solid compound to a vial containing a known volume of buffer. The excess should be sufficient to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After incubation, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove all solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method with UV detection. Create a calibration curve with known concentrations of the compound to ensure accuracy.
-
pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[9][10]
pKa Determination (Potentiometric Titration)
Rationale: The dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.[11][12][13] Potentiometric titration is a robust and widely used method for its determination.[12][13][14]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
-
Titration:
-
Acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution.
-
Titrate the solution by adding small, precise increments of a standardized NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-equivalence.[14] This point is most accurately found by identifying the inflection point on a first-derivative plot.
LogP Determination (Shake-Flask Method)
Rationale: The partition coefficient (LogP) between n-octanol and water is the standard measure of a molecule's lipophilicity. It is a key predictor of membrane permeability and metabolic stability. This protocol follows the OECD Guideline 107.[15][16]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning:
-
Dissolve the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Seal the container and shake vigorously until equilibrium is reached (a few hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[16]
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Differentiation
Spectroscopic methods are indispensable for confirming the identity and structure of each isomer.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.[17][18] The chemical shifts and coupling constants of the protons on the piperidine ring will be distinct for each isomer. For the 3,4-disubstituted isomers, the relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants between the protons at C3 and C4.[19]
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (amide C=O stretch, N-H stretch, aromatic C-H bends). While it may not distinguish between the positional isomers as effectively as NMR, it can provide a valuable fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) will confirm the elemental composition of the isomers by providing a highly accurate molecular weight.[17] All three isomers will have the same molecular weight, but their fragmentation patterns under MS/MS conditions may differ, providing further structural clues.
Conclusion
The structural transition from this compound to its 3,4-disubstituted isomers introduces significant changes in molecular geometry and polarity. These changes have a cascading effect on key physicochemical properties such as melting point, solubility, pKa, and LogP. The cis and trans diastereomers, in particular, can exhibit subtle yet critical differences that may lead to divergent pharmacokinetic and pharmacodynamic profiles.
For researchers in drug development, a thorough experimental characterization of these properties is not merely an academic exercise; it is a critical step in identifying the most promising candidate for further investigation. The protocols and comparative data presented in this guide provide a robust framework for conducting such an analysis, ensuring that decisions are based on accurate, reliable, and scientifically sound data.
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Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol / Water), pH-Metric Method for Ionisable Substances. Available from: [Link]
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ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Available from: [Link]
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Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10. Available from: [Link]
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PubMed Central. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(5), 370-384. Available from: [Link]
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Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3290-3295. Available from: [Link]
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OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available from: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]
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OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]
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USP-NF. (2018). 〈741〉 Melting Range or Temperature. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. Available from: [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1925-1932. Available from: [Link]
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Regulations.gov. (2016). Final Report. Available from: [Link]
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Cheméo. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. Available from: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 524-534. Available from: [Link]
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ResearchGate. (2014). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ₁ Receptor Ligand for Potential Imaging of Breast Cancer. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Phenylpiperidin-4-yl)acetamide
This guide provides essential safety and logistical protocols for the proper disposal of N-(4-Phenylpiperidin-4-yl)acetamide. As a specialized chemical compound used in research and development, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. The procedures outlined herein are synthesized from established chemical safety principles and regulatory standards, providing a self-validating system for waste management.
Core Principle: Proactive Hazard Assessment
Given that this compound is a specific research chemical, a dedicated Safety Data Sheet (SDS) may not be universally available. Therefore, a conservative approach is mandatory. We must assess its potential hazards by examining its structural components: the acetamide group and the phenylpiperidine core.
-
Acetamide Moiety: The parent compound, Acetamide, is classified by the Occupational Safety and Health Administration (OSHA) as a suspected carcinogen (Category 2).[1][2][3] This dictates that this compound should be handled as a potential carcinogen, minimizing exposure through all routes.
-
Piperidine Moiety: Phenylpiperidine derivatives are often bioactive and can cause skin, eye, and respiratory irritation.[4][5]
This assessment mandates that all waste containing this compound be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or discharged into the sewer system.[6][7]
Table 1: Potential Hazard Profile and Protective Measures
| Potential Hazard | GHS Hazard Statement | Required Engineering Controls | Minimum Personal Protective Equipment (PPE) |
| Carcinogenicity | H351: Suspected of causing cancer | Work under a certified chemical fume hood.[8] | Nitrile gloves, safety glasses with side shields or goggles, lab coat. |
| Skin Irritation | H315: Causes skin irritation | N/A | Double gloving may be appropriate for bulk handling. |
| Eye Irritation | H319: Causes serious eye irritation | N/A | Goggles are recommended over safety glasses. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work under a certified chemical fume hood to prevent inhalation of dusts.[3] | N/A |
The Cornerstone of Safety: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.[9][10] Mixing different waste types can lead to dangerous chemical reactions and complicates the final disposal process.[11] All waste containers must be clearly labeled, chemically compatible, and kept securely closed when not in use.[6][11][12]
Table 2: Waste Segregation and Container Protocol
| Waste Type | Description | Container Type | Disposal Pathway |
| Trace-Contaminated Solid Waste | Gloves, weighing paper, pipette tips, bench pads with minimal residue. | Yellow hazardous waste bag or lined container labeled "Trace Chemical Waste."[9] | Hazardous Chemical Waste Pickup |
| Bulk Chemical Waste (Solid) | Unused, expired, or off-spec solid this compound. | Sealable, wide-mouth container labeled with "Hazardous Waste" and the full chemical name. | Hazardous Chemical Waste Pickup |
| Bulk Chemical Waste (Liquid) | Stock solutions, reaction mixtures, or instrument rinsates containing the compound. | Sealable, chemically-compatible (e.g., glass or HDPE) bottle with a screw cap. Label with "Hazardous Waste" and all chemical components with concentrations. | Hazardous Chemical Waste Pickup |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with the compound. | Red, puncture-proof sharps container.[9][13] | Regulated Medical/Sharps Waste Program |
Standard Operating Procedures for Disposal
Adherence to a step-by-step protocol minimizes ambiguity and ensures every member of the laboratory handles waste consistently and safely.
A. Disposal of Trace-Contaminated Solid Waste
-
Collection: At the point of use (e.g., in the fume hood), place all trace-contaminated items directly into a designated, labeled yellow waste bag or container.
-
Sealing: When the bag is three-quarters full, securely seal it. Do not overfill to prevent tearing.
-
Storage: Place the sealed bag in a designated secondary container in the laboratory's Satellite Accumulation Area (SAA) for hazardous waste.[12]
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste management service.[10][13]
B. Disposal of Bulk Solid or Liquid Chemical Waste
-
Container Labeling: Before adding any waste, ensure the designated hazardous waste container is accurately labeled with the words "Hazardous Waste," the full chemical name(s), and associated hazards.[11][12]
-
Transfer: Carefully transfer the bulk waste into the designated container inside a chemical fume hood. Avoid creating dusts from solid material.[3]
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Store the container in the laboratory's SAA, ensuring it is segregated from incompatible chemicals.[12]
-
Documentation: Log the waste addition in the laboratory's hazardous waste log as required by institutional and EPA guidelines.[12]
-
Pickup: Once the container is full or reaches the SAA time limit, arrange for pickup via your institution's certified waste disposal vendor.
Visualized Disposal Workflow
The following decision tree illustrates the logical pathway for segregating waste generated during work with this compound.
Caption: Decision tree for proper waste segregation.
Adherence to Regulatory Standards
All disposal activities must comply with federal, state, and local regulations. The primary federal frameworks in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[6][10][14] This includes proper identification, accumulation, and use of a licensed transporter and disposal facility, all tracked by a hazardous waste manifest.[12][14]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard require laboratories to have a written Chemical Hygiene Plan (CHP).[8][15][16] This CHP must include procedures for the safe removal of contaminated waste.[8]
By following the protocols in this guide, your laboratory will establish a robust system that ensures safety, protects the environment, and maintains full regulatory compliance.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Phenylpiperidin-4-yl)acetamide
This document provides a comprehensive, experience-driven guide to the safe handling of N-(4-Phenylpiperidin-4-yl)acetamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions in real-time.
Foundational Principle: A Proactive Stance on Safety
While a specific, comprehensive toxicological profile for this compound is not widely published, established data on structurally similar piperidine and acetamide compounds provides a strong basis for a conservative safety protocol. The primary hazards associated with analogous chemicals include skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed[1][2][3]. Furthermore, some related acetamide compounds are suspected carcinogens[4]. Therefore, we will operate under the precautionary principle, treating this compound with the high degree of caution it warrants.
Hazard Assessment & Corresponding PPE Strategy
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the anticipated hazards of the material and the nature of the procedure being performed.
| Potential Hazard | Route of Exposure | Primary Engineering Control | Essential Personal Protective Equipment |
| Respiratory Irritation | Inhalation of airborne particles (solid) or aerosols (solution). | Chemical Fume Hood | NIOSH-approved Respirator (N95 or higher) |
| Serious Eye Irritation | Direct contact with solid particles or liquid splashes. | Fume Hood Sash / Splash Shield | ANSI Z87.1-rated Safety Goggles or Face Shield |
| Skin Irritation / Absorption | Direct contact with skin. | N/A | Chemical-Resistant Gloves (Nitrile) |
| Ingestion | Accidental transfer from contaminated hands or surfaces. | N/A | Lab Coat, Good Laboratory Practices |
Core PPE Requirements: The "Why" Behind the "What"
Simply listing PPE is insufficient. Understanding the material selection and use-case for each item is critical for ensuring its effectiveness.
Hand Protection: Your First Line of Defense
Chemical-resistant gloves are mandatory.
-
Material of Choice: Nitrile gloves are the standard recommendation for handling this compound. They provide a robust barrier against a wide range of organic chemicals and are less likely to cause allergic reactions than latex.
-
Protocol: Always inspect gloves for tears or punctures before use. When working with solutions, consider double-gloving to provide an additional layer of protection and facilitate safe doffing in case of a spill. Contaminated gloves must be disposed of immediately as hazardous waste[2]. After any handling procedure, wash hands thoroughly with soap and water[1].
Eye and Face Protection: Non-Negotiable
The risk of irreversible eye damage from a splash or airborne particle necessitates stringent eye protection.
-
For Handling Solids: At a minimum, wear well-fitting safety goggles that provide a seal around the eyes to protect against fine dust.
-
For Handling Solutions: When preparing solutions or performing transfers where splashing is possible, a full-face shield worn over safety goggles is the authoritative recommendation. This provides a multi-layered defense for the entire face. All eye and face protection should be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards[2].
Respiratory Protection: Managing Inhalation Risk
The primary inhalation risk comes from the fine, dust-like particles of the solid compound.
-
Primary Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to contain airborne particles at the source[5].
-
Secondary Precaution: For procedures with a high potential for aerosolization (e.g., scraping, vigorous mixing), a NIOSH-approved N95 (or higher) respirator should be worn, even within a fume hood. Ensure you have been properly fit-tested for the selected respirator.
Protective Apparel: Shielding Your Body
A buttoned lab coat serves to protect your personal clothing and skin from contamination.
-
Material: A flame-resistant lab coat made of materials like Nomex or treated cotton is preferable.
-
Best Practice: Lab coats should never be worn outside of the laboratory to prevent the spread of contamination. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.
Operational Plans: Integrating PPE into Your Workflow
The following diagram and procedural steps illustrate how to apply these PPE principles to common laboratory tasks.
Caption: PPE selection workflow based on the physical form of the chemical.
Step-by-Step Guide: Weighing the Solid Compound
-
Preparation: Don your full PPE: lab coat, double nitrile gloves, and safety goggles with a face shield.
-
Engineering Control: Perform all work inside a chemical fume hood with the sash at the lowest practical height.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container of the chemical with care to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount.
-
Cleanup: After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder. Wipe the spatula and any affected surfaces inside the fume hood with a solvent-moistened cloth (e.g., 70% ethanol).
-
Disposal: Dispose of the weigh boat/paper and the cleaning cloth in a designated, sealed hazardous waste container. Do not place it in the regular trash[4][5].
Step-by-Step Guide: Preparing a Solution
-
Preparation: Don your PPE: lab coat, nitrile gloves, and safety goggles.
-
Engineering Control: Work inside a chemical fume hood.
-
Procedure: Add the weighed solid to your solvent in the flask. Cap and mix gently (swirling or magnetic stirring) to avoid splashes. If sonication is required, ensure the vessel is securely capped.
-
Transfer: Use a pipette or syringe to transfer the solution as needed.
-
Disposal: All pipette tips, syringes, and any contaminated vials or containers must be disposed of in the designated hazardous chemical waste stream[2].
Disposal Plan: A Critical Final Step
Improper disposal poses a significant risk to the environment and is a regulatory violation[5]. All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and any paper towels used for cleanup. These items must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or waste from reactions must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Never pour this chemical down the drain[5].
-
Sharps Waste: Needles or syringes used to transfer solutions must be placed in a designated sharps container for hazardous chemical waste.
-
Consult EHS: Always follow the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also uphold the integrity and responsibility of our scientific community.
References
- Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET.
- AK Scientific, Inc. Safety Data Sheet: (S)-N-Piperidin-3-yl-acetamide.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
